molecular formula C7H16N2O B1285257 2-(4-Aminopiperidin-1-yl)ethan-1-ol CAS No. 89850-72-6

2-(4-Aminopiperidin-1-yl)ethan-1-ol

Cat. No.: B1285257
CAS No.: 89850-72-6
M. Wt: 144.21 g/mol
InChI Key: NMWIFNPFFNFXPB-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. As a derivative featuring a 4-aminopiperidine scaffold, it serves as a versatile building block (synthon) for the synthesis of more complex molecules. Piperidine derivatives are frequently explored for their potential biological activity. For instance, structurally related compounds have been investigated as novel PLK1 (Polo-like kinase 1) degradation-inducing agents, a mechanism with significant implications in oncology research for the potential treatment of various cancers . The 4-aminopiperidine moiety is a common pharmacophore found in molecules designed to interact with biological systems, and the ethanol functional group in this compound enhances its solubility, making it a valuable intermediate for drug discovery and development. This product is intended for research purposes as a chemical reference standard or for use in synthetic organic chemistry workflows. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWIFNPFFNFXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577639
Record name 2-(4-Aminopiperidin-1-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89850-72-6
Record name 2-(4-Aminopiperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminopiperidin-1-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Aminopiperidin-1-yl)ethan-1-ol: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a key building block in contemporary medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and strategic importance in the synthesis of pharmacologically active agents. A detailed examination of a representative synthetic protocol is provided, underpinned by mechanistic insights. Furthermore, this guide explores the diverse applications of this scaffold in drug development, with a particular focus on its incorporation into molecules targeting a range of therapeutic areas. The content is structured to furnish researchers and drug development professionals with the technical knowledge required to effectively utilize this versatile chemical entity in their research endeavors.

Chemical Identity and Structural Elucidation

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a bifunctional organic molecule featuring a piperidine ring substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with an amino group. This unique arrangement of a primary amine, a tertiary amine, and a primary alcohol confers upon it a versatile reactivity profile, making it a valuable synthon in the construction of more complex molecular architectures.

The definitive nomenclature and structural identifiers for this compound are systematically cataloged by authoritative chemical databases. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-aminopiperidin-1-yl)ethanol [1].

Table 1: Core Chemical Identification Data

IdentifierValueSource
IUPAC Name 2-(4-aminopiperidin-1-yl)ethanolPubChem[1]
CAS Number 89850-72-6PubChem[1]
Molecular Formula C₇H₁₆N₂OPubChem[1]
Canonical SMILES C1CN(CCC1N)CCOPubChem[1]
InChI InChI=1S/C7H16N2O/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6,8H2PubChem[1]
InChIKey NMWIFNPFFNFXPB-UHFFFAOYSA-NPubChem[1]

The structural representation of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is depicted below, illustrating the key functional groups.

Figure 1: 2D structure of 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting the properties of its derivatives.

Table 2: Physicochemical Data for 2-(4-Aminopiperidin-1-yl)ethan-1-ol

PropertyValueSource
Molecular Weight 144.21 g/mol PubChem[1]
logP -0.8PubChem[1]
Melting Point 113-116 °CFluorochem
Polar Surface Area 41.5 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Freely Rotatable Bonds 3PubChem[1]

The negative logP value indicates the hydrophilic nature of the molecule, a characteristic that can be leveraged to enhance the aqueous solubility of drug candidates. The presence of multiple hydrogen bond donors and acceptors facilitates interactions with biological targets and contributes to its solubility profile.

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is typically achieved through the N-alkylation of a 4-aminopiperidine derivative. A representative and industrially scalable approach involves the reaction of a suitably protected 4-aminopiperidine with a 2-haloethanol, followed by deprotection. The choice of protecting group for the 4-amino functionality is critical to prevent undesired side reactions.

Representative Synthetic Protocol

The following protocol describes a two-step synthesis starting from 4-amino-1-Boc-piperidine.

Step 1: N-Alkylation of 4-amino-1-Boc-piperidine

  • To a solution of 4-amino-1-Boc-piperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (2.0 eq.).

  • To this suspension, add 2-chloroethanol (1.2 eq.) dropwise at ambient temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude Boc-protected product.

  • Purify the crude material by column chromatography on silica gel to afford pure tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate.

Step 2: Deprotection of the Boc-protected Intermediate

  • Dissolve the purified product from Step 1 in a suitable solvent, for example, dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt can be neutralized with a suitable base and extracted to yield the free base of 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 4-amino-1-Boc-piperidine 4-amino-1-Boc-piperidine Reaction_1 Alkylation (K2CO3, MeCN) 4-amino-1-Boc-piperidine->Reaction_1 2-chloroethanol 2-chloroethanol 2-chloroethanol->Reaction_1 Intermediate Boc-protected Intermediate Reaction_1->Intermediate Reaction_2 Acidic Deprotection (TFA or HCl) Intermediate->Reaction_2 Final_Product 2-(4-Aminopiperidin-1-yl)ethan-1-ol Reaction_2->Final_Product

Figure 2: Synthetic workflow for 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Mechanistic Rationale

The N-alkylation proceeds via a standard SN2 mechanism. The piperidine nitrogen of 4-amino-1-Boc-piperidine acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group. The use of a base is crucial to neutralize the in situ generated hydrochloric acid, thereby driving the reaction to completion. The Boc protecting group is acid-labile and is readily cleaved under acidic conditions to liberate the primary amine.

Applications in Drug Development

The 2-(4-aminopiperidin-1-yl)ethanol moiety is a prevalent scaffold in a multitude of biologically active molecules due to its ability to impart favorable pharmacokinetic properties and provide multiple points for diversification.

As a Key Building Block for DPP-4 Inhibitors

A significant application of aminopiperidine derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes. While not a direct component of the final drug, structurally related aminopiperidines are crucial for the synthesis of drugs like Linagliptin. The aminopiperidine moiety often serves as a key pharmacophoric element that interacts with the active site of the DPP-4 enzyme.

In the Development of Novel Therapeutic Agents

The versatility of the 2-(4-aminopiperidin-1-yl)ethanol scaffold has been exploited in the discovery of inhibitors for various other therapeutic targets. For instance, derivatives have been investigated as:

  • Hepatitis C Virus (HCV) Assembly Inhibitors: The 4-aminopiperidine core has been identified as a promising scaffold for the development of small molecules that inhibit the assembly of the hepatitis C virus.

  • Anticancer Agents: The aminopiperidine motif has been incorporated into novel compounds designed to target thymidylate synthase, an enzyme crucial for DNA synthesis and a validated target in cancer chemotherapy.

  • FXR Partial Agonists: Derivatives featuring a 1-(4-aminophenylacetyl)piperidine scaffold have been identified as potent and selective partial agonists of the Farnesoid X receptor (FXR), with potential applications in the treatment of metabolic dysfunction-associated steatohepatitis (MASH).

G Scaffold 2-(4-Aminopiperidin-1-yl)ethan-1-ol DPP4 DPP-4 Inhibitors (e.g., Linagliptin precursors) Scaffold->DPP4 Serves as a key synthon HCV HCV Assembly Inhibitors Scaffold->HCV Core structural motif Anticancer Anticancer Agents (Thymidylate Synthase Inhibitors) Scaffold->Anticancer Provides a versatile scaffold FXR FXR Partial Agonists (MASH Treatment) Scaffold->FXR Incorporated into novel agonists

Figure 3: Applications of the 2-(4-Aminopiperidin-1-yl)ethan-1-ol scaffold.

Conclusion

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a chemical entity of significant strategic value in the field of drug discovery and development. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an indispensable building block for the synthesis of a wide array of pharmacologically active compounds. The synthetic accessibility of this scaffold, coupled with its proven utility in the construction of molecules targeting diverse biological pathways, ensures its continued prominence in medicinal chemistry research. This guide has provided a foundational understanding of this important molecule, from its core identity to its practical applications, to aid researchers in harnessing its full potential.

References

  • PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Interest in Medicinal Chemistry

2-(4-Aminopiperidin-1-yl)ethan-1-ol, a bifunctional piperidine derivative, presents a compelling scaffold for researchers and scientists in drug development. Its structure, incorporating a primary amine, a tertiary amine, and a primary alcohol, offers multiple points for chemical modification and interaction within biological systems. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for predicting its behavior in vitro and in vivo. These properties govern everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME), ultimately dictating the viability of a compound as a potential therapeutic agent.[1][2]

This guide provides an in-depth analysis of the core physicochemical characteristics of 2-(4-Aminopiperidin-1-yl)ethan-1-ol. It moves beyond a simple data sheet to explain the causality behind these properties and offers detailed, field-proven experimental protocols for their determination.

Core Physicochemical Profile

A molecule's identity and behavior are encapsulated by its physicochemical data. The following table summarizes the key known and computed properties for 2-(4-Aminopiperidin-1-yl)ethan-1-ol. It is crucial to note that while experimental data is preferred for its accuracy, high-quality computational models provide valuable initial assessments for drug discovery programs.

PropertyValueSourceSignificance in Drug Development
Molecular Formula C₇H₁₆N₂OPubChem[3]Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 144.21 g/mol PubChem[3]Influences diffusion rates and permeability across biological membranes. Generally, lower molecular weight (<500 Da) is favorable for oral bioavailability.
Physical State SolidFluorochem[4]Impacts handling, formulation, and dissolution characteristics.
Melting Point 113-116°CFluorochem[4]Indicates purity and lattice energy of the solid form, which can affect solubility and dissolution rate.
XLogP3-AA (Computed) -0.8PubChem[3]Predicts lipophilicity. A negative value suggests the compound is predominantly hydrophilic, favoring aqueous solubility over lipid solubility.
Topological Polar Surface Area (TPSA) 49.5 ŲPubChem[3]Estimates the surface area of polar atoms. A TPSA < 140 Ų is often correlated with good cell membrane permeability.
Hydrogen Bond Donors 2PubChem[3]The -NH₂ and -OH groups can donate hydrogen bonds, enhancing interaction with biological targets and improving water solubility.
Hydrogen Bond Acceptors 3PubChem[3]The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to aqueous solubility and target binding.
CAS Number 89850-72-6Fluorochem[4]A unique identifier for the specific chemical substance.

Structural and Ionization Characteristics

The structure of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is fundamental to its properties. The piperidine ring provides a robust, saturated heterocyclic core, while the amino and ethanol substituents dictate its polarity and reactivity.

Caption: 2D Chemical Structure of 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Ionization Behavior (pKa): The Key to Physiological Solubility and Interaction

The acid dissociation constant, pKa, is arguably one of the most critical physicochemical parameters for a drug candidate. It determines the extent of a molecule's ionization at a given pH. Since the charge state of a molecule profoundly impacts its solubility, permeability, and target binding, understanding the pKa is essential.

2-(4-Aminopiperidin-1-yl)ethan-1-ol possesses two basic nitrogen centers:

  • The primary amine (-NH₂) on the piperidine ring.

  • The tertiary amine (-N<) within the piperidine ring.

Each of these will have a distinct pKa value. At physiological pH (~7.4), a significant portion of these amine groups will be protonated (positively charged). This charge is highly favorable for aqueous solubility but can be a barrier to passive diffusion across lipid cell membranes. The precise ratio of ionized to non-ionized species dictates the molecule's overall behavior.

pKa_Equilibrium Ionization States vs. pH High_pH High pH (pH > pKa2) Neutral Species Mid_pH Physiological pH (pKa1 < pH < pKa2) Monocationic Species Mid_pH->High_pH + OH⁻ - H⁺ Low_pH Low pH (pH < pKa1) Dicationic Species Low_pH->Mid_pH + OH⁻ - H⁺ pKa_Workflow A Prepare & Standardize 0.1M HCl, 0.1M NaOH, 0.15M KCl B Prepare ~1mM Analyte Solution in 0.15M KCl A->B D Titrate Sample with HCl, Recording pH vs. Volume B->D C Calibrate pH Meter (pH 4, 7, 10 Buffers) C->D E Plot Titration Curve (pH vs. Volume HCl) D->E F Identify Equivalence Points and Half-Equivalence Points E->F G Determine pKa Values (pKa = pH at half-equivalence) F->G

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Protocol: LogP Determination by Shake-Flask Method

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The shake-flask method is the traditional "gold standard" for its experimental determination. [2]

Causality Behind Experimental Choices:
  • Why n-Octanol/Water? This solvent system is widely accepted as a surrogate for the partitioning between the aqueous environment of the body and the lipid bilayers of cell membranes.

  • Why Pre-saturate Solvents? n-Octanol has some miscibility in water and vice versa. Pre-saturating each phase with the other ensures that the volumes of the phases do not change during the experiment, which would alter the concentration and lead to inaccurate results. [5]* Why Determine Concentration in Both Phases? Measuring the concentration in both the aqueous and organic layers provides a self-validating system. The total amount of compound recovered should equal the amount initially added.

Step-by-Step Methodology:
  • Preparation of Phases:

    • Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for LogD determination) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.

  • Partitioning:

    • Prepare a stock solution of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in the aqueous phase.

    • In a vial, add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase containing the analyte.

    • Shake the vial for a sufficient time (e.g., 30 minutes sonication followed by overnight incubation) to allow the compound to reach equilibrium between the two phases. [5]

  • Phase Separation:

    • Centrifuge the vial at high speed (e.g., 16,000 x g for 4 minutes) to ensure complete separation of the two phases and pellet any precipitate. [5] * Carefully withdraw a precise aliquot from the n-octanol (top) layer and a separate, precise aliquot from the aqueous (bottom) layer. Extreme care must be taken to avoid cross-contamination. [2][5]

  • Quantification:

    • Determine the concentration of the analyte in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), which is necessary if the compound lacks a strong chromophore.

    • Prepare calibration standards in both pure n-octanol and pure aqueous buffer to ensure accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio: LogP = log₁₀ ([Analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ)

Conclusion: A Profile of a Hydrophilic, Basic Scaffold

The physicochemical profile of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is dominated by its polar functional groups. The computed negative LogP value and the presence of multiple hydrogen bond donors and acceptors suggest that the compound is primarily hydrophilic. [3]This inherent hydrophilicity is favorable for achieving high aqueous solubility, a desirable trait for formulation and intravenous administration.

The two basic centers will be significantly protonated at physiological pH, further enhancing water solubility. However, this charge will also present a challenge for passive diffusion across the blood-brain barrier and other lipid membranes. For drug development professionals, this profile suggests that the molecule could be an excellent starting point for derivatives targeting extracellular proteins or for applications where high water solubility is paramount. Conversely, modifications to modulate lipophilicity, such as masking the polar groups or adding lipophilic moieties, would be a key strategy for improving cell permeability and targeting intracellular components. The robust experimental protocols provided herein serve as a validated roadmap for accurately characterizing this and other novel chemical entities, forming the bedrock of any successful drug discovery campaign.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • Creative Bioarray. (n.d.).
  • PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2).
  • Di Pietro, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Encyclopedia.pub. (2022).
  • Protocols.io. (2024). LogP / LogD shake-flask method.
  • Märki, H. P., et al. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 9(10), 1403-8.
  • protocols.io. (2024). LogP / LogD shake-flask method.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • Fluorochem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Sources

synthesis pathways for 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Introduction

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a versatile bifunctional molecule that serves as a crucial building block in contemporary drug discovery and development. Its structure, featuring a primary amine, a tertiary amine, and a primary alcohol, allows for diverse chemical modifications, making it an attractive scaffold for constructing complex molecules with tailored pharmacological profiles. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the rationale behind methodological choices, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs. The presence of both a tertiary amine and a hydroxyl group can enhance hydrogen bonding and improve solubility in resulting bioactive molecules.[1]

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and highly effective synthetic strategies. The first involves the formation of the C-N bond at the piperidine ring's nitrogen (N1), suggesting an alkylation approach. The second focuses on the formation of the C-N bond at the 4-position of the piperidine ring, pointing towards a reductive amination strategy.

G cluster_0 Strategy 1: N1-C Bond Formation cluster_1 Strategy 2: C4-N Bond Formation TM Target Molecule 2-(4-Aminopiperidin-1-yl)ethan-1-ol Disconnection1 N1-CH2 Disconnection (Alkylation) TM->Disconnection1 Pathway A Disconnection2 C4-NH2 Disconnection (Reductive Amination) TM->Disconnection2 Pathway B Precursors1 4-Aminopiperidine (protected) + 2-Carbon Electrophile Disconnection1->Precursors1 Precursors2 1-(2-Hydroxyethyl)piperidin-4-one + Ammonia Source Disconnection2->Precursors2 G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A 4-Aminopiperidine B tert-butyl piperidin-4-ylcarbamate A->B Boc₂O, TEA C tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate B->C BrCH₂CH₂OH, K₂CO₃ D Target Molecule C->D HCl/Dioxane G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination A 4,4-Piperidinediol HCl B 1-(2-Hydroxyethyl) -piperidin-4-one A->B BrCH₂CH₂OH, NaHCO₃ C Target Molecule B->C NH₄OAc, NaBH₃CN

Sources

An In-Depth Technical Guide to 2-(4-Aminopiperidin-1-yl)ethan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a bifunctional heterocyclic building block of significant interest in medicinal chemistry. Possessing a primary amine, a tertiary amine, and a primary alcohol, this molecule offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of complex molecular architectures. Its piperidine core is a prevalent motif in numerous approved pharmaceuticals, valued for improving physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of its chemical properties, a logical synthetic approach, standard analytical protocols, and its established role in the development of novel therapeutics.

Physicochemical and Structural Properties

The foundational characteristics of any chemical entity are its structural formula and resulting physical properties. 2-(4-Aminopiperidin-1-yl)ethan-1-ol is identified by the CAS Number 89850-72-6.[1][2] Its structure combines a 4-aminopiperidine ring N-substituted with an ethanol group.

PropertyValueSource
Molecular Formula C₇H₁₆N₂OPubChem[2]
Molecular Weight 144.21 g/mol PubChem[2]
IUPAC Name 2-(4-aminopiperidin-1-yl)ethanolPubChem[2]
CAS Number 89850-72-6CymitQuimica, PubChem[1][2]
Canonical SMILES C1CN(CCC1N)CCOPubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
LogP (Computed) -0.8PubChem[2]

These properties, particularly the low LogP and presence of multiple hydrogen bond donors/acceptors, suggest good aqueous solubility, a desirable trait for drug candidates.

Synthesis and Characterization

The synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is conceptually straightforward, relying on established nucleophilic substitution reactions. The most logical approach involves the N-alkylation of a suitable 4-aminopiperidine precursor.

Proposed Synthetic Workflow

The core of the synthesis is the formation of the C-N bond between the piperidine nitrogen and the ethanol fragment. A common and effective method is the reaction of a piperidine with a two-carbon electrophile bearing a hydroxyl or protected hydroxyl group. Using 2-bromoethanol is a direct approach. The primary amine on the piperidine ring is significantly less nucleophilic than the secondary amine within the ring, allowing for regioselective alkylation at the intended site.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_Aminopiperidine 4-Aminopiperidine Reaction Nucleophilic Alkylation 4_Aminopiperidine->Reaction Bromoethanol 2-Bromoethanol Bromoethanol->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Crude_Product 2-(4-Aminopiperidin-1-yl)ethan-1-ol Reaction->Crude_Product Workup & Purification G Start Synthesized & Purified Product QC Quality Control Analysis Start->QC NMR Structure Confirmation (¹H, ¹³C NMR) QC->NMR MS Molecular Weight Verification (Mass Spectrometry) QC->MS HPLC Purity Assessment (HPLC) QC->HPLC Pass Product Release NMR->Pass MS->Pass HPLC->Pass G Scaffold 2-(4-Aminopiperidin-1-yl)ethan-1-ol (Central Scaffold) Alcohol Alcohol (R-OH) Scaffold->Alcohol PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Scaffold Pharmacophore_B Pharmacophore B Alcohol->Pharmacophore_B Ester/Ether Formation TertiaryAmine Tertiary Amine (Linker Point) Pharmacophore_A Pharmacophore A Pharmacophore_A->PrimaryAmine Amide/Sulfonamide Formation

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a key intermediate in pharmaceutical synthesis. The guide begins with an overview of the molecule's physicochemical properties and a theoretical prediction of its solubility in various solvent classes based on its chemical structure. The core of this document is a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method.[3] This is followed by an in-depth discussion of the underlying scientific principles and best practices to ensure the generation of reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity from the laboratory to a viable drug candidate, preformulation studies are a foundational pillar.[1][4] Among the various physicochemical parameters evaluated, solubility stands out as a crucial factor that directly influences a drug's absorption and bioavailability.[2][5] A drug must be in a dissolved state at the site of absorption to be transported across biological membranes and reach its target.[2] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable systemic exposure, which can compromise therapeutic outcomes.[2]

This guide focuses on 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a molecule of interest in medicinal chemistry. Understanding its solubility profile is essential for designing appropriate formulation strategies, selecting suitable solvent systems for synthesis and purification, and predicting its behavior in biological systems.

Physicochemical Properties of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

A thorough understanding of a compound's physicochemical properties is a prerequisite for predicting its solubility. Key properties of 2-(4-Aminopiperidin-1-yl)ethan-1-ol are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₆N₂OPubChem
Molecular Weight 144.22 g/mol PubChem
Appearance SolidFluorochem
Melting Point 113-116°CFluorochem
LogP -1.29Fluorochem
Hydrogen Bond Donors 2Fluorochem
Hydrogen Bond Acceptors 3Fluorochem

The negative LogP value indicates a hydrophilic nature, suggesting a preference for polar environments. The presence of both hydrogen bond donors (the primary amine and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms) further points towards significant interactions with polar protic solvents.

Theoretical Solubility Profile: A Structural Analysis

In the absence of specific experimental data, a robust prediction of solubility can be made by analyzing the chemical structure of 2-(4-Aminopiperidin-1-yl)ethan-1-ol. The general principle of "like dissolves like" governs solubility, meaning polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[6]

The structure of 2-(4-Aminopiperidin-1-yl)ethan-1-ol contains several polar functional groups that dictate its solubility:

  • Primary Amine (-NH₂): This group is highly polar and can act as a hydrogen bond donor.[7][8]

  • Tertiary Amine (-N<): The nitrogen atom in the piperidine ring is a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): This is a highly polar group that can both donate and accept hydrogen bonds, significantly contributing to water solubility.[9][10]

The aliphatic piperidine ring and the ethyl chain contribute some nonpolar character. However, the influence of the polar functional groups is expected to dominate, making the molecule highly polar overall.

Based on this structural analysis, a qualitative prediction of the solubility of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in different solvent classes is presented below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe compound can form multiple hydrogen bonds with protic solvents through its amine and hydroxyl groups.[11]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polarity of these solvents will facilitate dissolution, although the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.
Nonpolar Hexane, TolueneLowThe significant polarity mismatch and inability to form favorable intermolecular interactions will lead to poor solubility.[6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[3] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Principle of the Method

The shake-flask method aims to determine the thermodynamic solubility, which is the concentration of a solute in a saturated solution in equilibrium with the solid phase at a specific temperature and pressure.[12] It is crucial to distinguish this from kinetic solubility, which is often determined in high-throughput screening and can be influenced by factors such as the rate of dissolution and the potential for supersaturation.[13][14][15] Thermodynamic solubility provides a more accurate and fundamental measure of a compound's solubility.

Detailed Step-by-Step Protocol

This protocol outlines the steps for determining the solubility of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in a given solvent.

Materials and Equipment:

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol (solid)

  • Solvents of interest (e.g., water, methanol, ethanol, DMSO, hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed to prevent bubble formation.

  • Addition of Excess Solute: Add an excess amount of 2-(4-Aminopiperidin-1-yl)ethan-1-ol to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

  • Addition of Solvent: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[16] Allow the mixture to shake for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours.[16][17] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure that no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.

  • Sample Dilution: If necessary, dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis: Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.

Rationale Behind Key Experimental Choices
  • Use of Excess Solid: This ensures that the solution becomes saturated and remains in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

  • Controlled Temperature and Agitation: Solubility is temperature-dependent, so maintaining a constant temperature is critical for accurate and reproducible results.[16] Consistent agitation ensures that the entire solvent volume is exposed to the solid, facilitating the dissolution process.

  • Equilibration Time: Sufficient time must be allowed for the dissolution process to reach a true equilibrium. Rushing this step can lead to an underestimation of the solubility.

  • Filtration: This step is crucial to remove any undissolved solid particles from the sample before analysis, as their presence would lead to an overestimation of the solubility.

  • Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC is essential for the accurate quantification of the dissolved compound.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the shake-flask solubility determination workflow.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Shake at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is a fundamental property that significantly impacts its utility in pharmaceutical development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely high solubility in polar protic solvents. Furthermore, a detailed, step-by-step protocol for the experimental determination of its thermodynamic solubility using the shake-flask method has been presented. By adhering to this robust methodology, researchers can generate accurate and reliable solubility data, which is indispensable for informed decision-making in formulation development, process chemistry, and overall drug discovery efforts.

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Molecules such as 2-(4-aminopiperidin-1-yl)ethan-1-ol, a bifunctional building block featuring primary and tertiary amines as well as a primary alcohol, represent versatile scaffolds for the synthesis of complex molecular architectures. The precise arrangement of its atoms dictates its reactivity, stereochemistry, and, ultimately, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing this definitive structural map in the solution state.[1][2][3]

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-(4-aminopiperidin-1-yl)ethan-1-ol. In the absence of a publicly available experimental spectrum, this document serves as an expert-level predictive guide, grounded in fundamental NMR principles and data from analogous structures.[1][2][3][4][5] It is designed not only to present the expected spectral data but also to explain the underlying chemical and physical principles that give rise to the spectrum. Furthermore, a detailed, field-tested protocol for the acquisition of experimental data is provided, empowering researchers to validate these predictions and confidently characterize this important molecule.

Section 1: Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for the atoms in 2-(4-aminopiperidin-1-yl)ethan-1-ol will be used throughout this guide.

Figure 1: Structure and atom numbering for 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Section 2: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts (δ) are influenced by the electronegativity of nearby atoms and anisotropic effects.[6] Protons near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (further downfield).

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Position# of ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2/H6 (axial)2~1.9 - 2.1Multiplet-Shielded axial protons of the piperidine ring.
H2/H6 (eq)2~2.8 - 3.0Multiplet-Deshielded equatorial protons adjacent to N1.
H3/H5 (axial)2~1.2 - 1.4Multiplet-Shielded axial protons.
H3/H5 (eq)2~1.7 - 1.9Multiplet-Equatorial protons adjacent to the CH₂ groups.
H41~2.5 - 2.7Multiplet-Methine proton adjacent to the NH₂ group.
H72~2.4 - 2.6TripletJ ≈ 6-7Methylene group adjacent to N1 and C8.
H82~3.4 - 3.6TripletJ ≈ 6-7Methylene group adjacent to the hydroxyl group (O9).
OH (on O9)1~4.5 - 5.0Broad Singlet-Exchangeable proton; shift is concentration and temperature dependent.
NH₂ (on N10)2~1.5 - 2.5Broad Singlet-Exchangeable protons; shift is concentration and temperature dependent.
Expert Analysis of Predicted ¹H Signals:
  • Piperidine Ring Protons (H2-H6): The piperidine ring exists in a dynamic chair conformation. The axial and equatorial protons on the same carbon are chemically non-equivalent, leading to complex multiplets. The protons on C2 and C6, being adjacent to the tertiary nitrogen (N1), are expected to be the most downfield of the ring protons.[7] The equatorial protons are typically more deshielded than their axial counterparts.

  • Ethanol Side-Chain (H7, H8): The protons on C7 are adjacent to the piperidine nitrogen (N1) and will appear as a triplet due to coupling with the two H8 protons. The H8 protons are adjacent to the highly electronegative oxygen atom, causing them to be the most deshielded of the non-exchangeable protons, appearing as a triplet from coupling to H7.[8][9]

  • Exchangeable Protons (OH, NH₂): The signals for the hydroxyl and amine protons are often broad due to rapid chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the ¹⁴N nucleus.[1] Their chemical shifts are highly dependent on solvent, temperature, and concentration. In a D₂O solvent, these signals would disappear due to deuterium exchange, a key experiment for their identification.

Section 3: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about their electronic state. Carbons bonded to electronegative atoms are deshielded and resonate at higher chemical shifts.[10]

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

PositionPredicted δ (ppm)Rationale
C2/C6~53 - 55Carbons adjacent to the tertiary nitrogen (N1).[11][12][13]
C3/C5~32 - 34Piperidine ring carbons beta to the nitrogen atoms.
C4~49 - 51Methine carbon bonded to the primary amine (N10).
C7~59 - 61Methylene carbon adjacent to N1 and C8.
C8~58 - 60Methylene carbon bonded to the hydroxyl group (O9).[14][15]
Expert Analysis of Predicted ¹³C Signals:
  • The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom. C2 and C6, being directly attached to N1, are significantly deshielded.[11][12]

  • C4 is also deshielded due to its attachment to the primary amine N10.

  • The side-chain carbons, C7 and C8, are both bonded to heteroatoms and are expected to have similar, relatively high chemical shifts. Distinguishing them may require 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).

Section 4: Confirming Connectivity with 2D COSY NMR

While 1D NMR provides a foundational dataset, two-dimensional Correlation Spectroscopy (COSY) is essential for definitively establishing the connectivity of the proton network.[16][17][18] A COSY spectrum shows correlations (cross-peaks) between protons that are coupled to each other, typically through two or three bonds.[16][19]

Figure 2: Predicted key ¹H-¹H COSY correlations for the molecule.

Expected COSY Cross-Peaks:
  • A strong cross-peak between the H7 triplet and the H8 triplet, confirming the ethanol side-chain structure.

  • A cross-peak between H7 and the protons at the H2/H6 positions, establishing the connection of the side chain to the piperidine ring.

  • A complex network of cross-peaks between H2/H6, H3/H5, and H4, which would allow for tracing the connectivity around the entire piperidine ring.

Section 5: A Self-Validating Experimental Protocol for NMR Data Acquisition

This protocol is designed to be a self-validating system. The acquisition of a full suite of 1D and 2D spectra will provide overlapping and confirmatory data, ensuring a high-confidence structural assignment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh->dissolve vortex 3. Vortex until fully dissolved dissolve->vortex filter 4. Filter solution into a clean 5 mm NMR tube vortex->filter shim 5. Insert sample and perform automated shimming filter->shim proton 6. Acquire ¹H Spectrum (NS=16, D1=2s) shim->proton carbon 7. Acquire ¹³C Spectrum (NS=1024, D1=2s) proton->carbon cosy 8. Acquire ¹H-¹H COSY Spectrum carbon->cosy process 9. Fourier Transform, Phase and Baseline Correction cosy->process integrate 10. Calibrate, Pick Peaks, and Integrate ¹H Spectrum process->integrate assign 11. Assign all signals using 1D and 2D data integrate->assign validate 12. Compare experimental data with predictions to validate structure assign->validate

Figure 3: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

1. Sample Preparation:

  • Causality: The choice of solvent is critical. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving the compound while also allowing for the observation of the exchangeable -OH and -NH₂ protons.[20][21] Deuterium Oxide (D₂O) can be used in a separate experiment to confirm these exchangeable protons, as they will be replaced by deuterium and their signals will disappear.[22]
  • Protocol: a. Accurately weigh 5-10 mg of 2-(4-aminopiperidin-1-yl)ethan-1-ol.[23] b. Dissolve the sample in approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a small vial. c. Ensure complete dissolution, using gentle vortexing if necessary. The solution must be homogeneous and free of particulates.[20] d. Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[24]

2. NMR Instrument Setup and Data Acquisition:

  • Causality: Standard parameters are chosen to balance signal-to-noise, resolution, and experiment time. A relaxation delay (D1) of at least 2 seconds is chosen to allow for near-complete relaxation of most protons, ensuring reasonably accurate integration.[25][26][27] More scans (NS) are required for the less sensitive ¹³C nucleus.
  • Protocol: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent and perform automated shimming procedures to optimize the magnetic field homogeneity. c. ¹H NMR Acquisition:
  • Set the spectral width to cover the expected range (e.g., 0-12 ppm).
  • Use a 90° pulse.
  • Set the acquisition time (AQ) to ~3-4 seconds.[26]
  • Set the relaxation delay (D1) to 2 seconds.
  • Acquire 16-32 scans (NS). d. ¹³C NMR Acquisition:
  • Set the spectral width to cover the expected range (e.g., 0-80 ppm).
  • Use a proton-decoupled pulse sequence.
  • Set the acquisition time (AQ) to ~1-2 seconds.
  • Set the relaxation delay (D1) to 2 seconds.
  • Acquire 1024 or more scans (NS), depending on sample concentration. e. ¹H-¹H COSY Acquisition:
  • Utilize a standard COSY gradient-selected pulse sequence (e.g., cosygpqf).
  • Acquire data with appropriate dimensions (e.g., 2048 points in F2, 256-512 increments in F1).

3. Data Processing and Structural Validation:

  • Causality: The final step is to compare the acquired, processed data against the predictions made in this guide. A strong correlation between the experimental and predicted data provides high confidence in the structural assignment.
  • Protocol: a. Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. b. Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). c. Integrate the ¹H signals and analyze the multiplicities. d. Assign all ¹H and ¹³C signals using the 1D spectra in conjunction with the ¹H-¹H COSY cross-peaks to confirm connectivities. e. Compare the final, assigned experimental data with the predicted data presented in Tables 1 and 2.

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the robust analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal logic behind critical experimental choices, from chromatographic strategy to the prediction of mass spectral fragmentation. We will establish a self-validating protocol grounded in the physicochemical properties of the analyte, ensuring scientific integrity and reproducibility. Key discussions include the rationale for employing Hydrophilic Interaction Liquid Chromatography (HILIC), optimizing electrospray ionization, and interpreting collision-induced dissociation (CID) fragmentation patterns. This guide aims to equip the reader with both the practical steps and the theoretical understanding necessary for the successful quantification and identification of this important chemical entity.

Analyte Deep Dive: Physicochemical Properties and Ionization Strategy

A successful mass spectrometry method is built upon a foundational understanding of the analyte's chemical nature. 2-(4-Aminopiperidin-1-yl)ethan-1-ol is a small, polar molecule featuring two key functional groups that dictate its analytical behavior: a primary amine on the piperidine ring and a tertiary amine within the ring, as well as a primary alcohol.

PropertyValue / DescriptionRationale for MS Method
Molecular Formula C₇H₁₆N₂O---
Molecular Weight 144.21 g/mol [1]The monoisotopic mass is the target for precursor ion selection.
Exact Mass 144.1263 Da[1]High-resolution mass spectrometry can confirm elemental composition.
Basicity (pKa) Contains two basic nitrogen centers (primary and tertiary amines). The pKa of piperidine is ~11.2, and aliphatic amines are similarly basic.The presence of two readily protonated sites makes this molecule an ideal candidate for positive mode electrospray ionization (ESI+). The high proton affinity ensures efficient ion generation and high sensitivity.
Polarity High, due to the two amine groups and the hydroxyl group. LogP is estimated to be -0.8.[1]High polarity makes retention on traditional reversed-phase (C18) columns challenging.[2] This strongly indicates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior chromatographic strategy.[2][3][4][5]

Ionization Strategy: Why ESI+ is the Only Choice

Electrospray Ionization (ESI) is the premier technique for ionizing polar molecules from a liquid stream. Given the structure of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, positive ion mode (ESI+) is the logical and most effective choice. In the acidic mobile phases typically used for HILIC, the amine functional groups will readily accept a proton (H⁺) to form a stable, positively charged ion.

The expected precursor ion in the mass spectrometer will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 145.13. This ion will be the primary target for isolation in the first quadrupole (Q1) of a tandem mass spectrometer.

The Chromatographic Imperative: HILIC for Polar Analyte Retention

Attempting to analyze highly polar compounds like 2-(4-Aminopiperidin-1-yl)ethan-1-ol on a standard C18 reversed-phase column often results in poor or no retention, with the analyte eluting in the solvent front. This leads to ion suppression and an inability to separate the analyte from other polar matrix components.

Hydrophilic Interaction Liquid Chromatography (HILIC) is the solution to this challenge.[2][3][5] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol-based) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[6] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[5][6] As the percentage of the aqueous mobile phase is increased during the gradient, the analyte is eluted. This provides excellent retention and peak shape for polar, basic compounds that are otherwise intractable by reversed-phase methods.[2]

Mass Spectrometric Detection: Fragmentation Pathways and MRM Development

Tandem mass spectrometry (MS/MS) provides the specificity required for confident identification and quantification. This is achieved by isolating the precursor ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), which breaks the molecule into smaller, characteristic product ions.

Proposed Fragmentation Pathway

The fragmentation of N-substituted piperidines is well-understood and typically involves cleavages alpha to the nitrogen atoms and ring-opening pathways.[7][8] For the [M+H]⁺ ion of 2-(4-Aminopiperidin-1-yl)ethan-1-ol (m/z 145.13), the following fragmentation events are predicted to be the most prominent:

  • Loss of the Hydroxyethyl Group: The most facile fragmentation is the cleavage of the C-N bond between the piperidine ring and the hydroxyethyl side chain. This would result in a stable protonated 4-aminopiperidine fragment.

    • Precursor Ion: m/z 145.13

    • Neutral Loss: C₂H₅O (ethanol) or C₂H₄O (acetaldehyde) following rearrangement.

    • Product Ion: m/z 101.11 (C₅H₁₃N₂)

  • Ring Opening and Subsequent Fragmentations: Alpha-cleavage adjacent to the ring nitrogen is a common pathway for amines.[7] This can lead to a cascade of fragmentations resulting in smaller, stable ions. A likely product would arise from the loss of ammonia (NH₃) from the primary amine, followed by ring cleavage.

    • Precursor Ion: m/z 145.13

    • Product Ion: m/z 128.10 (Loss of NH₃)

    • Product Ion: m/z 84.08 (Represents the piperidine ring fragment after loss of the side chain and the amino group)

  • Loss of Water: While less common as a primary fragmentation for amines, the hydroxyl group could facilitate a loss of water (H₂O).

    • Precursor Ion: m/z 145.13

    • Product Ion: m/z 127.12 (Loss of H₂O)

The most intense and reliable transitions for a Multiple Reaction Monitoring (MRM) assay would likely be 145.13 -> 101.11 (quantifier) and 145.13 -> 84.08 (qualifier).

G cluster_precursor Precursor Ion (Q1 Isolation) cluster_cid Collision-Induced Dissociation (Q2) cluster_products Product Ions (Q3 Detection) precursor [M+H]⁺ 2-(4-Aminopiperidin-1-yl)ethan-1-ol m/z = 145.13 cid Collision Gas (Ar or N₂) precursor->cid Energy Input product1 Fragment 1 (Quantifier) Protonated 4-Aminopiperidine m/z = 101.11 cid->product1 Loss of C₂H₄O product2 Fragment 2 (Qualifier) Piperidine Ring Fragment m/z = 84.08 cid->product2 Ring Cleavage product3 Fragment 3 Loss of H₂O m/z = 127.12 cid->product3 Dehydration

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the target analyte.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, incorporating quality controls and system suitability checks to ensure data integrity.

A. Materials and Reagents

  • Reference Standard: 2-(4-Aminopiperidin-1-yl)ethan-1-ol (≥98% purity)

  • Solvents: LC-MS grade acetonitrile, water, and methanol.

  • Additives: Optima™ LC/MS grade formic acid and ammonium formate.[2]

  • Sample Vials: Certified low-adsorption polypropylene vials.

B. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol. Methanol is chosen for its excellent solvating power for the standard.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100 with a 50:50 acetonitrile:water mixture. This mixture is compatible with the initial HILIC mobile phase conditions.

  • Calibration Curve Standards: Serially dilute the working stock solution to prepare calibration standards ranging from, for example, 0.1 ng/mL to 1000 ng/mL. The diluent should be the same as the sample matrix (e.g., blank plasma post-protein precipitation, blank buffer) to mitigate matrix effects.

  • Sample Preparation (e.g., from Plasma):

    • To 50 µL of plasma, add 200 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis. This "dilute-and-shoot" approach is efficient for many small molecule assays.[9]

C. LC-MS/MS System and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

G cluster_workflow Analytical Workflow prep Sample Preparation Stock Solutions Calibration Standards Matrix Extraction lc LC Separation (HILIC) Agilent Poroshell 120 HILIC-Z (or similar) prep->lc Injection ms MS/MS Detection ESI+ Source MRM Acquisition lc->ms Eluent Transfer data Data Analysis Integration Quantification Reporting ms->data Signal Output

Caption: High-level overview of the analytical workflow.

Liquid Chromatography Parameters

ParameterRecommended SettingJustification
Column Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalentZwitterionic HILIC phases provide excellent peak shape for basic compounds.[2]
Mobile Phase A Water with 20 mM Ammonium Formate + 0.1% Formic Acid, pH ~3Ammonium formate is a volatile salt ideal for MS, and formic acid ensures analyte protonation for ESI+ and good peak shape.[2]
Mobile Phase B 90:10 Acetonitrile:Water with 20 mM Ammonium Formate + 0.1% Formic AcidHigh organic content is necessary for retention in HILIC.[2]
Gradient 95% B -> 60% B over 5 min; hold at 60% B for 1 min; return to 95% B and re-equilibrate for 3 min.A standard gradient to elute the polar analyte. The re-equilibration step is critical for reproducible retention times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity.
Injection Vol. 2-5 µLKeep low to prevent peak distortion, especially with high organic sample diluents.

Mass Spectrometry Parameters

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), PositiveAs discussed, the two basic nitrogens make this the ideal mode.
MRM Transitions Quantifier: 145.1 -> 101.1; Qualifier: 145.1 -> 84.1Based on the predicted fragmentation pathway. These must be empirically confirmed by infusing the standard.
Collision Energy Optimize empirically (e.g., 15-25 eV)The energy required to produce the optimal abundance of product ions varies by instrument.[8]
Gas Temp. 325 °CPromotes efficient desolvation.
Gas Flow 10 L/minAssists in desolvation and ion formation.
Nebulizer 45 psiCreates a fine spray for efficient ionization.
Capillary Voltage 3500 VThe potential difference that drives the ESI process.

D. System Suitability and Quality Control

  • System Blank: Inject mobile phase or the sample diluent to ensure no system contamination.

  • Sensitivity Check: Inject a low concentration standard (at or near the Lower Limit of Quantification, LLOQ) to confirm system sensitivity.

  • Reproducibility: Make five replicate injections of a mid-level QC sample. The coefficient of variation (%CV) for the peak area and retention time should be <15%.

  • Calibration Curve: The correlation coefficient (r²) should be >0.99.

Data Interpretation and Reporting

Successful analysis culminates in the accurate interpretation of the generated data.

  • Identification: The analyte is confirmed by the presence of a chromatographic peak at the expected retention time with both the quantifier and qualifier MRM transitions present. The ratio of the qualifier to quantifier peak areas should be consistent (e.g., within 20%) across all samples and standards.

  • Quantification: The concentration of the analyte in an unknown sample is calculated by interpolating its peak area response against the calibration curve.

  • Validation: For regulated environments, the method should be fully validated according to relevant guidelines, assessing parameters like accuracy, precision, selectivity, matrix effect, and stability.

Conclusion

The mass spectrometric analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is eminently achievable with a well-designed LC-MS/MS method. The keys to success are a strategic choice of HILIC for chromatographic separation to manage the analyte's high polarity and the use of positive mode ESI to leverage its basicity for sensitive detection. By understanding the fundamental principles of ionization and fragmentation, and by implementing a robust, self-validating protocol, researchers can generate high-quality, reproducible data for this compound in a variety of complex matrices. This guide provides the foundational logic and a detailed starting point for developing and executing such an analysis with confidence and scientific rigor.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733522, 2-(4-Aminopiperidin-1-yl)ethan-1-ol. PubChem. Available at: [Link]

  • Jaskolla, T. W., & Lehmann, W. D. (2007). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Liu, G., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • LCGC International. (2019). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. Available at: [Link]

  • Velozo, E. S., et al. (2010). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available at: [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available at: [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. Available at: [Link]

Sources

A Researcher's Guide to Sourcing 2-(4-Aminopiperidin-1-yl)ethan-1-ol: From Supplier Selection to Quality Verification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a primary amine, a secondary amine within a piperidine ring, and a primary alcohol, makes it a valuable scaffold for creating diverse chemical libraries and synthesizing targeted therapeutics. The integrity of research and development outcomes hinges on the quality of such starting materials. This technical guide provides an in-depth analysis of the commercial landscape for this reagent, offering a framework for supplier evaluation, pricing considerations, and essential in-house quality control protocols to ensure the identity, purity, and consistency of the material, thereby safeguarding the validity of experimental results.

Introduction to 2-(4-Aminopiperidin-1-yl)ethan-1-ol: A Key Scaffold in Modern Drug Discovery

2-(4-Aminopiperidin-1-yl)ethan-1-ol (CAS No. 89850-72-6) is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries.[1] Its molecular structure allows for orthogonal chemical modifications at its three functional groups, providing a flexible entry point for the synthesis of complex molecules.

Key Molecular Features:

  • Molecular Formula: C7H16N2O[2]

  • Molecular Weight: 144.22 g/mol [1]

  • Structure: A piperidine ring substituted at the 1-position with a 2-hydroxyethyl group and at the 4-position with an amino group.

The 4-aminopiperidine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. This structural unit is found in molecules designed to inhibit hepatitis C virus (HCV) assembly, act as anticancer agents targeting thymidylate synthase, and function as DPP-4 inhibitors for the treatment of type 2 diabetes.[3][4][5] The presence of the ethanolamine side chain further enhances its utility, allowing for the introduction of additional pharmacophoric features or modification of physicochemical properties such as solubility. Given its role as a foundational piece in the synthesis of potential new medicines, the procurement of high-quality, well-characterized 2-(4-Aminopiperidin-1-yl)ethan-1-ol is a critical, non-negotiable first step in any research campaign.

The Imperative of Reagent Quality in Scientific Research

In the realm of drug development, the principle of "garbage in, garbage out" holds absolute authority. The quality of starting materials directly and profoundly impacts every subsequent step of a research program, from initial synthesis and screening to preclinical evaluation. Using a poorly characterized or impure reagent can lead to a cascade of costly and time-consuming problems:

  • Irreproducible Results: The most common consequence, leading to wasted resources and questioning the validity of scientific findings.

  • Failed Syntheses: Unidentified impurities can interfere with reactions, leading to low yields, unexpected byproducts, or complete reaction failure.

  • Misinterpreted Biological Data: Impurities with their own biological activity can confound screening results, leading researchers to pursue false positives or discard promising lead compounds.

  • Regulatory Hurdles: In later-stage development, a lack of comprehensive documentation and quality control for starting materials can result in significant delays and regulatory rejection.

Therefore, a rigorous approach to sourcing and qualifying key chemical building blocks is not a procedural formality but a fundamental component of sound scientific practice and risk management.[6][7]

The Commercial Sourcing Landscape

Sourcing 2-(4-Aminopiperidin-1-yl)ethan-1-ol requires careful evaluation of multiple suppliers based on quality, documentation, scale, and cost. The following sections provide a summary of available suppliers and a logical workflow for their qualification.

Major Commercial Suppliers and Indicative Pricing

The price of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is highly dependent on the quantity ordered, the purity grade, and the supplier. The following table summarizes publicly available information from several vendors to provide a comparative snapshot. Note: Prices are subject to change and should be confirmed directly with the supplier.

SupplierExample QuantitiesIndicative Pricing (USD/EUR)PurityNotes
Fluorochem 250 mg, 1 g, 5 g£119.00, £314.00, £1137.00[1]≥98%[1][8]Provides detailed chemical properties and safety data sheets (SDS) online.[1]
CymitQuimica 250 mg, 1 g, 5 g€175.00, €427.00, €1,380.00[8]≥98%[8]Distributor for brands like Fluorochem; ISO 9001 certified.[8]
Biosynth Custom QuotationPrice available upon request[9]Research GradePositions the product as a versatile small molecule scaffold for pharmaceutical testing.[9]
BLDpharm Custom QuotationPrice available upon request[10]Research GradeOffers online ordering and indicates potential for cold-chain transport.[10]
Sigma-Aldrich 1 g$191.00 (for a related analog)AldrichCPR GradeNote: This pricing is for the related analog 2-[4-(Aminomethyl)piperidin-1-yl]ethanol and is provided for directional cost comparison.[11]
A Workflow for Supplier Selection and Qualification

Selecting a supplier should not be based on price alone. A systematic evaluation is crucial to mitigate the risks associated with reagent quality. The following workflow provides a logical framework for this process.

Supplier_Qualification_Workflow A Identify Potential Suppliers (e.g., Online Databases, Literature) B Request Documentation: - Certificate of Analysis (CofA) - Safety Data Sheet (SDS) A->B Initial Screening C Evaluate CofA: - Identity Test (e.g., NMR, IR) - Purity Test (e.g., HPLC, GC) - Water Content (Karl Fischer) B->C Technical Review D Assess Supplier Reputation & Quality Systems (e.g., ISO 9001) B->D E Request & Purchase Small Evaluation Sample C->E D->E If documentation is satisfactory F Perform In-House QC (See Protocol 4.0) E->F G Compare In-House Data with Supplier CofA F->G H Decision Point: Does Data Match? G->H I Approve Supplier & Place Bulk Order H->I Yes J Reject Supplier or Lot & Investigate Discrepancies H->J No

Caption: Workflow for qualifying a chemical supplier.

Protocol: In-House Quality Control Verification of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Upon receiving a new batch of any critical reagent, it is imperative to perform in-house QC to verify its identity and purity, even if it comes with a supplier's Certificate of Analysis (CofA).[12] This practice ensures that the material conforms to the required specifications and has not degraded during transit or storage.

Objective

To confirm the identity and assess the purity of a commercially supplied sample of 2-(4-Aminopiperidin-1-yl)ethan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials and Equipment
  • Sample of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

  • Deuterated solvent (e.g., D2O or MeOD)

  • NMR Spectrometer (400 MHz or higher recommended)

  • HPLC system with a C18 column

  • Mass Spectrometer (ESI source)

  • HPLC-grade solvents (e.g., water, acetonitrile, formic acid)

  • Standard laboratory glassware and analytical balance

Step-by-Step Methodology

Part A: Identity Verification by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4) in an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum. Key structural features to look for include:

    • Signals corresponding to the piperidine ring protons.

    • Signals for the two methylene groups of the hydroxyethyl side chain (-N-CH₂ -CH₂ -OH).

    • A signal for the proton on the 4-position of the piperidine ring.

    • The absence of significant signals from organic solvents or other unexpected impurities.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts. The integration of the signals should correspond to the number of protons in each environment. For example, the ratio of the two methylene groups on the side chain should be 2H:2H.

Part B: Purity Assessment by HPLC-MS

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile). Dilute this stock to a working concentration of ~10-50 µg/mL.

  • Chromatographic Method:

    • Column: Standard C18, e.g., 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm and 254 nm.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 145.1.

  • Data Analysis:

    • Integrate the area of the main peak in the UV chromatogram. Purity is typically expressed as the area of the main peak as a percentage of the total area of all peaks.

    • Confirm that the mass spectrum of the main peak corresponds to the expected m/z of 145.1.

    • Examine any impurity peaks in the chromatogram and check their corresponding mass spectra to gain insight into their potential identity.

Conclusion

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a building block of high strategic value in drug discovery. The success of research programs utilizing this reagent is directly linked to its quality. A proactive and rigorous approach to procurement, involving careful supplier evaluation, a clear understanding of pricing structures, and mandatory in-house quality control, is essential. By implementing the workflows and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their starting materials, enhance the reliability and reproducibility of their results, and ultimately accelerate the path to novel therapeutic discoveries.

References

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol | CymitQuimica.
  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. (2023).
  • Quality Control. Chemistry LibreTexts. (2024).
  • Quality Control Testing of Reagents and Consumables. National Institute of Justice. (2023).
  • Quality Control of Chemicals. SIA Toolbox.
  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Fluorochem.
  • The Importance of Quality Control in Chemical Production. GSP Chem. (2024).
  • 2-(4-Aminopiperazin-1-yl)ethan-1-ol | CAS 3973-70-4. Matrix Fine Chemicals.
  • 2-(4-aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanol Chemical Suppliers. ChemicalBook.
  • 2-(4-Aminopiperidin-1-yl)ethanol | 89850-72-6. Biosynth.
  • 2-[4-(Aminomethyl)piperidin-1-yl]ethanol. Sigma-Aldrich.
  • 2-(4-Aminopiperidin-1-yl)ethanol | 89850-72-6. BLDpharm.
  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O. PubChem.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. (2018).
  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. (2026).
  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports. (2025).
  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. (2007).

Sources

safety, handling, and hazard information for 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

This guide provides comprehensive , a key building block in pharmaceutical research and development. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data from authoritative sources to ensure the safe and effective use of this compound in a laboratory setting. The protocols and recommendations herein are grounded in established principles of chemical safety and risk mitigation.

Section 1: Compound Identification and Properties

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a bifunctional molecule featuring a primary amine and a primary alcohol, making it a versatile intermediate in the synthesis of more complex molecules. Its proper identification is the first step in ensuring safe handling.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name 2-(4-aminopiperidin-1-yl)ethanol [1]
CAS Number 89850-72-6 [1]
Molecular Formula C₇H₁₆N₂O [1]
Molecular Weight 144.21 g/mol [1]
Canonical SMILES C1CN(CCC1N)CCO [1]

| InChIKey | NMWIFNPFFNFXPB-UHFFFAOYSA-N |[1] |

Section 2: GHS Hazard Identification and Classification

A thorough understanding of a compound's hazards is fundamental to risk assessment. 2-(4-Aminopiperidin-1-yl)ethan-1-ol is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2]

Table 2: GHS Classification for 2-(4-Aminopiperidin-1-yl)ethan-1-ol | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 |


| Warning  | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 |

| Warning  | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 1 |

| Danger  | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning  | H335: May cause respiratory irritation[1][2] |

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation, known as the Hierarchy of Controls, is the most effective strategy for ensuring laboratory safety. This framework prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls for managing chemical hazards.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3] This is crucial because the compound may cause respiratory irritation (H335).[1][2] All weighing, transferring, and reaction workups should be performed within the fume hood to prevent inhalation of vapors or aerosols. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, the correct use of PPE, and emergency procedures.

  • Restricted Access: Limit access to storage and handling areas to authorized and trained personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls mentioned above.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield. Protects against splashes that can cause serious eye damage (H318).[1] A face shield is recommended when there is a significant splash risk.
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber). Lab coat. Prevents skin contact which causes irritation (H315).[1][2] Inspect gloves for integrity before each use and use proper removal technique to avoid self-contamination.

| Respiratory Protection | Not typically required if work is performed in a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[4] |

Handling and Storage Protocol

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[3]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]

  • Containers should be grounded and bonded when transferring material to prevent static discharge.[6]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store in a designated "Corrosives Area" if available, due to its potential for causing serious eye damage.[3]

  • It is recommended to store under an inert atmosphere to maintain purity.[3]

Section 4: Emergency Procedures

Immediate and appropriate action during an emergency is critical to minimizing harm.

First-Aid Measures
Exposure RouteProtocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Due to the H318 classification (Causes serious eye damage), prompt action is critical.[1]
Skin Contact Take off immediately all contaminated clothing.[2] Rinse skin with plenty of water and soap.[2] If skin irritation occurs, get medical advice.[7]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] If feeling unwell, call a POISON CENTER or doctor.[2]
Ingestion Rinse mouth with water.[8] Do NOT induce vomiting.[3][6] Call a POISON CENTER or doctor immediately if you feel unwell.[9] The compound is harmful if swallowed (H302).[1]
Accidental Release and Spill Cleanup Protocol

The following workflow outlines the steps for responding to an accidental spill.

A Spill Detected B Evacuate Immediate Area Alert Colleagues A->B C Assess Spill Size & Risk B->C D Small Spill? C->D Yes E Large Spill? C->E No F Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->F K Contact EHS/ Emergency Response E->K G Contain Spill with Inert Absorbent Material F->G H Collect Residue with Non-Sparking Tools G->H I Place in Sealed Container for Chemical Waste H->I J Decontaminate Area I->J L Report Incident J->L K->L

Sources

Methodological & Application

Application Notes: 2-(4-Aminopiperidin-1-yl)ethan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(4-Aminopiperidin-1-yl)ethan-1-ol. This trifunctional building block, possessing a primary amine, a tertiary amine, and a primary alcohol, offers a unique and powerful scaffold for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. We will explore its physicochemical properties, delve into its role in the synthesis of high-value pharmaceutical targets such as Janus kinase (JAK) inhibitors, and provide detailed, field-proven protocols for its key chemical transformations.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The selection of starting materials that offer multiple points for diversification can dramatically accelerate the discovery process. 2-(4-Aminopiperidin-1-yl)ethan-1-ol (CAS No: 89850-72-6) is an exemplary building block that embodies this principle.[1][2] Its structure uniquely combines three distinct functional groups, each with orthogonal reactivity that can be selectively addressed.

  • Primary Amine (-NH₂): Serves as a potent nucleophile, ideal for forming amides, sulfonamides, or for undergoing N-arylation reactions to connect to aromatic systems.

  • Tertiary Amine (-N<): A basic center that can be crucial for modulating the physicochemical properties (e.g., solubility, pKa) of the final compound and can serve as a key interaction point with biological targets.

  • Primary Alcohol (-OH): Offers a site for etherification, esterification, or oxidation, providing another vector for structural modification or attachment to other molecular fragments.

This guide will demonstrate how these handles can be strategically employed to construct complex molecular architectures with significant therapeutic potential.

cluster_molecule 2-(4-Aminopiperidin-1-yl)ethan-1-ol cluster_groups Key Functional Groups mol p_amine Primary Amine (Nucleophilic Handle) p_amine->mol t_amine Tertiary Amine (Basic Core) t_amine->mol alcohol Primary Alcohol (Diversification Point) alcohol->mol

Caption: Molecular structure and key functional groups of the building block.

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is essential for successful experimental design.

PropertyValueSource
CAS Number 89850-72-6[1][2]
Molecular Formula C₇H₁₆N₂O[1][2]
Molecular Weight 144.22 g/mol [1][2]
Purity Typically ≥98%[3]
Appearance Varies; often a solid or viscous oilN/A
SMILES C1CN(CCC1N)CCO[2]
InChIKey NMWIFNPFFNFXPB-UHFFFAOYSA-N[2][3]

Safety and Handling: According to aggregated GHS data, this compound is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Anchoring Pharmacophores in Kinase Inhibitors

A prominent application of 2-(4-aminopiperidin-1-yl)ethan-1-ol is in the synthesis of Janus kinase (JAK) inhibitors.[4] The JAK-STAT signaling pathway is a critical target for treating autoimmune diseases and myeloproliferative neoplasms.[4][5] In many JAK inhibitors, the 4-aminopiperidine moiety serves as a crucial scaffold that positions other pharmacophoric elements to interact with the kinase hinge region.[6]

For instance, in the synthesis of analogs of the DPP-4 inhibitor Linagliptin, the (R)-aminopiperidine fragment is a key component that is coupled to a complex xanthine core.[7][8] This highlights the value of the aminopiperidine scaffold in presenting a functional group for covalent attachment to a larger molecular assembly.

cluster_reactions Selective Functionalization start 2-(4-Aminopiperidin-1-yl)ethan-1-ol (Building Block) r1 N-Arylation / N-Alkylation (Primary Amine) start->r1 r2 O-Alkylation / O-Acylation (Hydroxyl Group) start->r2 r3 Salt Formation / H-Bonding (Tertiary Amine) start->r3 intermediate Functionalized Intermediate r1->intermediate r2->intermediate r3->intermediate final Complex Target Molecule (e.g., JAK Inhibitor) intermediate->final caption General workflow for utilizing the building block in synthesis.

Caption: General workflow for utilizing the building block in synthesis.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the derivatization of 2-(4-aminopiperidin-1-yl)ethan-1-ol.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of the primary amine with an aryl bromide. The choice of ligand is critical for achieving high yields.[9]

  • Objective: To form a C(aryl)-N bond at the primary amine position.

  • Reaction: 2-(4-Aminopiperidin-1-yl)ethan-1-ol + Ar-Br → 2-(4-(Arylamino)piperidin-1-yl)ethan-1-ol

Materials:

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (or other suitable Buchwald ligand) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the aryl bromide, followed by 2-(4-aminopiperidin-1-yl)ethan-1-ol.

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Scientist's Note (Causality):

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are essential to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the desired C-N bond.[9]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the primary amine, forming the active nucleophile for the catalytic cycle.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will readily oxidize, rendering it inactive. Maintaining a strict inert atmosphere is critical for success.

Protocol 2: Amide Bond Formation via Acylation

This is a fundamental transformation for converting the primary amine into a stable amide linkage.

  • Objective: To acylate the primary amine with an acid chloride.

  • Reaction: 2-(4-Aminopiperidin-1-yl)ethan-1-ol + R-COCl → 2-(4-(Acylamino)piperidin-1-yl)ethan-1-ol

Materials:

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.0 eq)

  • Acid chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(4-aminopiperidin-1-yl)ethan-1-ol in anhydrous DCM in a flask under an inert atmosphere.

  • Add the base (TEA or DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride dropwise as a solution in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography or recrystallization as needed.

Scientist's Note (Causality):

  • Base Selection: A non-nucleophilic amine base like TEA or DIPEA is used to scavenge the HCl generated during the reaction. This prevents the protonation and deactivation of the primary amine starting material.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm of the acylation, preventing potential side reactions.

Protocol 3: O-Silylation (Protection of the Hydroxyl Group)

Protecting the primary alcohol allows for selective reactions at the amine functionalities.

  • Objective: To selectively protect the primary alcohol as a silyl ether.

  • Reaction: 2-(4-Aminopiperidin-1-yl)ethan-1-ol + TBSCl → 2-(4-Aminopiperidin-1-yl)ethyl tert-butyldimethylsilyl ether

Materials:

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-(4-aminopiperidin-1-yl)ethan-1-ol in anhydrous DMF under an inert atmosphere.

  • Add imidazole, followed by TBSCl.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Once complete, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine (3x) to remove DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The product is often clean enough for the next step, but can be purified by flash chromatography if necessary.

Scientist's Note (Causality):

  • Reagent Stoichiometry: Imidazole acts as both a base to activate the alcohol and a catalyst. An excess is used to drive the reaction to completion. The primary alcohol is significantly more reactive towards silylation than the primary amine under these conditions, ensuring high selectivity.

Conclusion

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a high-utility building block that provides chemists with a reliable and versatile platform for the synthesis of complex, nitrogen-containing molecules. Its trifunctional nature allows for a modular and strategic approach to building molecular diversity, making it an invaluable tool in the pursuit of novel therapeutics. The protocols and insights provided herein serve as a comprehensive starting point for any researcher looking to incorporate this powerful scaffold into their synthetic programs.

References

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  • Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole . Journal of Medicinal Chemistry. Available at: [Link]

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O - PubChem . PubChem. Available at: [Link]

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  • Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed . European Journal of Medicinal Chemistry. Available at: [Link]

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  • Synthesis of a Janus Kinase Inhibitor - Sci-Hub . Sci-Hub. Available at: [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors - PubMed . European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC - PubMed Central . PubMed Central. Available at: [Link]

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed . Organic Process Research & Development. Available at: [Link]

  • EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents. Google Patents.
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  • Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists - ResearchGate . ResearchGate. Available at: [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates - PubMed Central - NIH . PubMed Central. Available at: [Link]

  • Design and synthesis of potent and orally active GPR4 antagonists with modulatory effects on nociception, inflammation, and angiogenesis - PubMed . Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC - PubMed Central . PubMed Central. Available at: [Link]

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor - CHEMISTRY & BIOLOGY INTERFACE . Chemistry & Biology Interface. Available at: [Link]

  • Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • New strategies to enhance the efficiency and precision of drug discovery - PMC . PubMed Central. Available at: [Link]

  • 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed . Journal of Medicinal Chemistry. Available at: [Link]

  • 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed . Journal of Medicinal Chemistry. Available at: [Link]

  • 2-Amino(ngcontent-ng-c1703228563="" class="ng-star-inserted">13C_2)ethan-1-ol | C2H7NO - PubChem . PubChem. Available at: [Link]

  • Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines - MDPI . MDPI. Available at: [Link]

  • Ligand-Controlled, Palladium-Catalyzed Asymmetric [4+4] and [2+4] Cycloadditions . Organic Letters. Available at: [Link]

  • One-Metal/Two-Ligand for Dual Activation Tandem Catalysis: Photoinduced Cu-Catalyzed Anti-hydroboration of Alkynes - NIH . Journal of the American Chemical Society. Available at: [Link]

  • Fig. 4. Selected IR data: (A) IR spectra of 2-(ethylideneaminophe-... - ResearchGate . ResearchGate. Available at: [Link]

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  • A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex - MDPI . MDPI. Available at: [Link]

  • 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and - ResearchGate . ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Pharmaceutical Derivatives from 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(4-aminopiperidin-1-yl)ethan-1-ol scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse range of therapeutic agents. Its structure, featuring a primary amine, a tertiary amine, and a primary hydroxyl group, offers multiple points for chemical modification, enabling the exploration of vast chemical space. This guide provides an in-depth analysis of the synthetic strategies used to derivatize this scaffold, focusing on the causality behind experimental choices. It includes detailed, field-proven protocols for key transformations, data presentation for representative derivatives, and troubleshooting insights to empower researchers in drug discovery and development.

The 2-(4-Aminopiperidin-1-yl)ethan-1-ol Scaffold: A Privileged Structure

The title compound is considered a "privileged scaffold" because its core structure is recurrent in a multitude of biologically active molecules. The piperidine ring provides a rigid, three-dimensional framework that can orient substituents into specific vectors to optimize interactions with biological targets. The primary amine at the C4 position is a key handle for introducing a wide array of functional groups, while the hydroxyethyl group at the N1 position often enhances solubility and can be used to fine-tune pharmacokinetic properties. This trifunctional nature allows for the systematic development of structure-activity relationships (SAR).

Derivatives of this scaffold have been investigated for various therapeutic applications, including as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, glutaminase 1 (GLS1) inhibitors for oncology, and agents targeting anaplastic lymphoma kinase (ALK)[1][2][3].

Key Reactive Sites for Derivatization

The synthetic utility of 2-(4-aminopiperidin-1-yl)ethan-1-ol stems from its three distinct reactive sites. The primary amine is the most nucleophilic and sterically accessible, making it the preferred site for initial derivatization under standard conditions.

G cluster_scaffold 2-(4-Aminopiperidin-1-yl)ethan-1-ol Scaffold Core Scaffold N_Primary Primary Amine (-NH2) @ C4 Position Scaffold->N_Primary Highly Nucleophilic Sterically Accessible O_Hydroxyl Primary Hydroxyl (-OH) @ N1-ethyl group Scaffold->O_Hydroxyl Moderately Nucleophilic Requires Stronger Conditions N_Tertiary Tertiary Amine (-N-) @ Piperidine N1 Scaffold->N_Tertiary Nucleophilic but Hindered Forms Charged Species Deriv1 Amides Sulfonamides Ureas/Thioureas Secondary Amines N_Primary->Deriv1 Forms Stable Bonds Deriv2 Ethers Esters O_Hydroxyl->Deriv2 Modulates Solubility Deriv3 Quaternary Salts (Less Common for Libraries) N_Tertiary->Deriv3 Alters Physicochemical Profile G Start Starting Material: 2-(4-Aminopiperidin-1-yl)ethan-1-ol Reaction Step 1: Derivatization (e.g., N-Acylation, Reductive Amination) Reagents, Solvent, Base Start->Reaction Monitor Step 2: In-Process Control (TLC / LC-MS) Monitor consumption of starting material Reaction->Monitor Workup Step 3: Work-up & Isolation (Quenching, Extraction, Drying) Isolate crude product Monitor->Workup If reaction complete Purify Step 4: Purification (Flash Column Chromatography) Achieve >95% purity Workup->Purify Analyze Step 5: Final Characterization (NMR, HRMS, Purity by HPLC) Confirm structure and purity Purify->Analyze

Sources

Application Notes and Experimental Protocols for 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a primary amine, a tertiary amine, and a primary alcohol, offers multiple points for chemical modification, making it an exceptionally versatile scaffold.[1][2] This strategic combination of functional groups allows for the synthesis of complex molecules with tailored pharmacological profiles. Derivatives of this compound have been successfully incorporated into novel therapeutics, including potent glutaminase (GLS1) inhibitors for oncology and various anticancer agents.[3][4][5]

The primary amine on the piperidine ring is a robust nucleophile, ideal for forming stable amide bonds or for undergoing reductive amination to create substituted amines. The ethanol moiety not only provides a site for further functionalization but also enhances the hydrophilicity of resulting molecules, a critical factor for improving pharmacokinetic properties.[4][6]

This guide provides a detailed overview of the core reactivity of 2-(4-Aminopiperidin-1-yl)ethan-1-ol and presents field-proven, step-by-step protocols for two of its most critical applications: amide bond formation and reductive amination. The causality behind reagent selection and reaction conditions is explained to empower researchers to adapt these methods to their specific synthetic challenges.

Compound Profile & Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and successful experimentation.

PropertyValueSource
IUPAC Name 2-(4-aminopiperidin-1-yl)ethanol[1]
CAS Number 89850-72-6[1]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
Appearance Solid[7]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]

Safety Precautions: Due to its hazardous nature, 2-(4-Aminopiperidin-1-yl)ethan-1-ol must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] All manipulations should be performed in a well-ventilated fume hood.[8][10]

Application 1: Amide Bond Formation via Amine Coupling

The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[11][12] The primary amine of 2-(4-aminopiperidin-1-yl)ethan-1-ol serves as an excellent nucleophile for this transformation. Direct condensation with a carboxylic acid is generally unfeasible due to a competing acid-base reaction that forms a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Among the vast array of available coupling reagents, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are renowned for their high efficiency, fast reaction times, and suppression of side reactions, particularly racemization.[13][14] HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the generated acids and ensure the amine remains in its free, nucleophilic state.

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea (Active Intermediate) RCOOH->ActiveEster + HATU / DIPEA HATU HATU HATU->ActiveEster Amine 2-(4-Aminopiperidin-1-yl)ethan-1-ol Amine->ActiveEster DIPEA DIPEA (Base) Amide Amide Product ActiveEster->Amide + Amine

Figure 1. Simplified workflow for HATU-mediated amide coupling.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a general method for coupling a carboxylic acid with 2-(4-aminopiperidin-1-yl)ethan-1-ol. Researchers should optimize stoichiometry and reaction times for their specific substrates.

Materials:

  • Carboxylic acid of interest

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for ensuring the complete formation of the active ester intermediate.[14]

  • Amine Addition: In a separate vial, dissolve 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and acidic byproducts, followed by a saturated aqueous solution of brine to remove residual DMF and water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product using silica gel column chromatography, typically with a gradient of methanol in DCM or ethyl acetate.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into a new secondary or tertiary amine.[15] This two-stage process is often performed in a single pot. It offers superior control compared to direct N-alkylation with alkyl halides, which is often plagued by over-alkylation.[16]

The reaction begins with the formation of an imine (or iminium ion) intermediate from the condensation of the primary amine of 2-(4-aminopiperidin-1-yl)ethan-1-ol with an aldehyde or ketone. This is a reversible process. A mild and selective reducing agent is then used to irreversibly reduce the imine to the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose because it is mild enough not to reduce the starting aldehyde or ketone, allowing the imine to form and be reduced in situ.[16][17]

Reductive_Amination cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Product Carbonyl Aldehyde or Ketone (R-CO-R') Imine Imine / Iminium Ion (Intermediate) Carbonyl->Imine + Amine (reversible) Amine 2-(4-Aminopiperidin-1-yl)ethan-1-ol Amine->Imine STAB STAB (NaBH(OAc)₃) Product Substituted Amine Imine->Product + STAB (reduction)

Figure 2. Pathway for one-pot reductive amination using STAB.
Protocol 2: General Procedure for Reductive Amination using STAB

This protocol outlines a one-pot reductive amination. The reaction is generally robust, but anhydrous conditions are recommended for optimal results.

Materials:

  • Aldehyde or ketone of interest

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • (Optional) Acetic acid (catalytic amount, e.g., 0.1 eq)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the aldehyde or ketone (1.1 eq) and 2-(4-aminopiperidin-1-yl)ethan-1-ol (1.0 eq) in anhydrous DCE or DCM.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. For less reactive carbonyls, adding a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions. Caution: Addition may cause some gas evolution.

  • Reaction: Continue stirring the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting materials are consumed. This typically takes 4-24 hours.

  • Workup:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of methanol (containing ~1% ammonia or triethylamine to prevent streaking) in DCM.

    • Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and HRMS.

General Experimental Workflow and Analysis

A systematic workflow is key to achieving reproducible and reliable results. The process from reaction setup to final product characterization follows a logical sequence that ensures purity and validates the synthetic outcome.

Workflow Setup 1. Reaction Setup (Anhydrous, Inert Atm.) Monitor 2. Reaction Monitoring (TLC / LC-MS) Setup->Monitor Workup 3. Aqueous Workup (Quench & Extract) Monitor->Workup Purify 4. Purification (Silica Gel Chromatography) Workup->Purify Characterize 5. Characterization (NMR, HRMS) Purify->Characterize Product Validated Pure Product Characterize->Product

Figure 3. Standard workflow for synthesis and validation.

Analytical Methods:

  • TLC: An indispensable tool for rapid reaction monitoring. A typical mobile phase for these compounds is 5-10% Methanol in DCM with 0.5% NH₄OH.

  • LC-MS: Provides confirmation of the molecular weight of the desired product and helps track the disappearance of starting materials, offering a more quantitative assessment of reaction progress.[18]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product, confirming that the desired chemical transformation has occurred.

  • HRMS: Provides the exact mass of the product, confirming its elemental composition.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive reagents (e.g., hydrolyzed coupling agent or STAB).2. Insufficient activation time (for amide coupling).3. Steric hindrance in substrates.1. Use fresh, high-purity reagents. Ensure anhydrous conditions.2. Increase pre-activation time to 30-60 min.3. Increase reaction temperature or time. Consider a more potent coupling reagent (e.g., acyl fluoride).[11]
Multiple Byproducts 1. Over-alkylation (less common with reductive amination).2. Side reactions due to moisture.3. Degradation of starting material or product.1. Use stoichiometry as indicated. Avoid large excesses of the aldehyde/ketone.2. Thoroughly dry solvents and glassware.3. Run the reaction at a lower temperature.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Byproducts have similar polarity to the product.1. Add a small amount of triethylamine or ammonia to the eluent to suppress amine-silica interactions.2. Try a different solvent system or consider reverse-phase HPLC for purification.[19]

Conclusion

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a powerful and versatile building block for constructing molecules with significant therapeutic potential. By leveraging its distinct functional handles, researchers can readily perform key transformations such as amide coupling and reductive amination. The protocols detailed in this guide provide a robust and reliable foundation for synthesizing novel derivatives. Adherence to best practices in reaction setup, monitoring, and purification, as outlined herein, will enable scientists and drug development professionals to efficiently advance their discovery programs.

References

  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

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  • Kulkarni, P., et al. (2013). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator. PMC - NIH. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC - NIH. [Link]

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The Strategic Integration of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in the Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus.[1] Their mechanism of action, which involves prolonging the activity of incretin hormones, offers glycemic control with a low risk of hypoglycemia.[2] Central to the molecular architecture of many potent and selective DPP-4 inhibitors is the aminopiperidine scaffold, which plays a crucial role in binding to the S2 subsite of the DPP-4 enzyme.[3] This guide provides an in-depth exploration of the role of a specific, functionalized building block, 2-(4-Aminopiperidin-1-yl)ethan-1-ol , in the synthesis of next-generation DPP-4 inhibitors. We will dissect the synthetic utility of this reagent, provide detailed protocols for its incorporation into heterocyclic cores, and discuss the chemical rationale for the inclusion of the N-hydroxyethyl moiety.

Introduction: The Significance of the Aminopiperidine Scaffold in DPP-4 Inhibition

The development of small-molecule DPP-4 inhibitors has been a major focus of medicinal chemistry research.[4] A common structural motif in many successful DPP-4 inhibitors is a primary or secondary amine that forms key interactions with the catalytic site of the enzyme.[5] Specifically, the aminopiperidine moiety has proven to be a highly effective pharmacophore. For instance, in the well-established DPP-4 inhibitor Alogliptin, the (R)-3-aminopiperidine group is essential for its potent inhibitory activity.[6] This is because the amino group of the piperidine ring forms a salt bridge with glutamic acid residues (Glu205 and Glu206) in the S2 pocket of the DPP-4 enzyme, anchoring the inhibitor to the active site.[3][5]

The strategic modification of the aminopiperidine scaffold, such as substitution on the piperidine nitrogen, offers a promising avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of new DPP-4 inhibitors. The introduction of a hydroxyethyl group, as in 2-(4-Aminopiperidin-1-yl)ethan-1-ol , can potentially enhance aqueous solubility, improve metabolic stability, and provide an additional point for hydrogen bonding interactions within the enzyme's binding pocket.

Synthetic Utility of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a bifunctional molecule offering two key reactive sites for synthetic elaboration: the primary amine at the 4-position of the piperidine ring and the hydroxyl group of the N-ethyl alcohol substituent. The primary amine is the key nucleophile for coupling with electrophilic heterocyclic systems, a common strategy in the synthesis of DPP-4 inhibitors.

The general synthetic approach involves the nucleophilic substitution reaction of the 4-amino group of 2-(4-aminopiperidin-1-yl)ethan-1-ol with a halogenated heterocyclic core, such as a 2-chloropyrimidine or a similar reactive intermediate. This reaction forms a stable carbon-nitrogen bond, incorporating the functionalized piperidine moiety into the final inhibitor structure.

Below is a diagram illustrating the general synthetic strategy:

G cluster_0 Core Building Blocks cluster_1 Coupling Reaction cluster_2 Final Product Heterocycle Halogenated Heterocyclic Core (e.g., 2-Chloropyrimidine derivative) Reaction Nucleophilic Aromatic Substitution (SNAr) Heterocycle->Reaction Electrophile Aminopiperidine 2-(4-Aminopiperidin-1-yl)ethan-1-ol Aminopiperidine->Reaction Nucleophile DPP4_Inhibitor DPP-4 Inhibitor with N-hydroxyethyl-4-aminopiperidine scaffold Reaction->DPP4_Inhibitor Forms C-N bond

Caption: General workflow for synthesizing DPP-4 inhibitors.

Detailed Protocols: Synthesis of a Novel Pyrimidinone-Based DPP-4 Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a novel DPP-4 inhibitor utilizing 2-(4-Aminopiperidin-1-yl)ethan-1-ol and a 2-chloropyrimidinone core. This protocol is based on established methodologies for the synthesis of similar DPP-4 inhibitors, such as Alogliptin analogues.[2][7]

Synthesis of the 2-Chloropyrimidinone Intermediate

The synthesis of the heterocyclic core is a crucial first step. For this example, we will consider the synthesis of 1-(2-cyanobenzyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the synthesis of Alogliptin.[8]

Protocol 1: Synthesis of 1-(2-cyanobenzyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione

StepProcedureRationale
1.To a solution of 6-chlorouracil (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.The sodium hydride acts as a strong base to deprotonate the uracil ring, forming a nucleophilic anion.
2.Stir the reaction mixture at room temperature for 30 minutes.To ensure complete deprotonation.
3.Add 2-(bromomethyl)benzonitrile (1.05 eq) dissolved in anhydrous DMF dropwise to the reaction mixture at 0 °C.The electrophilic benzylic bromide reacts with the uracil anion via an SN2 reaction.
4.Allow the reaction to warm to room temperature and stir for 12 hours.To drive the alkylation reaction to completion.
5.Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard aqueous workup to isolate the crude product.
6.To the crude product from step 5 dissolved in anhydrous DMF, add sodium hydride (1.1 eq) at 0 °C.Deprotonation of the second nitrogen on the uracil ring for the subsequent methylation.
7.After stirring for 30 minutes, add methyl iodide (1.2 eq) dropwise.The electrophilic methyl iodide reacts with the anion to introduce the methyl group.
8.Stir the reaction at room temperature for 4 hours.To ensure complete methylation.
9.Perform an aqueous workup as described in step 5.To isolate the desired intermediate.
10.Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.To obtain the pure 2-chloropyrimidinone intermediate.
Coupling of 2-(4-Aminopiperidin-1-yl)ethan-1-ol with the Heterocyclic Core

This step involves the key nucleophilic aromatic substitution reaction.

Protocol 2: Synthesis of 1-((2-cyanophenyl)methyl)-6-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

StepProcedureRationale
1.In a sealed vessel, dissolve 1-(2-cyanobenzyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione (1.0 eq), 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.2 eq), and triethylamine (2.0 eq) in ethanol.Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol is a suitable polar protic solvent for this type of reaction.[9]
2.Heat the reaction mixture to 80 °C and stir for 24 hours.The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.
3.Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).To determine when the reaction is complete.
4.Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.To remove the solvent.
5.Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.Standard workup to isolate the crude product.
6.Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final DPP-4 inhibitor.To obtain the pure final compound.

The following diagram illustrates the reaction scheme:

G Intermediate 1-(2-cyanobenzyl)-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione Reaction SNAr Coupling (Ethanol, Et3N, 80 °C) Intermediate->Reaction Aminopiperidine 2-(4-Aminopiperidin-1-yl)ethan-1-ol Aminopiperidine->Reaction Product Final DPP-4 Inhibitor Reaction->Product

Caption: Synthesis of the target DPP-4 inhibitor.

Structure-Activity Relationship (SAR) and the Role of the N-Hydroxyethyl Group

The introduction of the N-hydroxyethyl group on the 4-aminopiperidine scaffold is a deliberate design choice aimed at improving the drug-like properties of the resulting DPP-4 inhibitor.

FeaturePotential AdvantageReference for Concept
Enhanced Hydrophilicity The terminal hydroxyl group can increase the aqueous solubility of the molecule, which is often a desirable property for orally administered drugs to improve absorption.General principles of medicinal chemistry.
Additional Hydrogen Bonding The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with amino acid residues in or near the S2 pocket of the DPP-4 enzyme, which could enhance binding affinity.[3]
Metabolic Stability The N-hydroxyethyl group may alter the metabolic profile of the compound, potentially blocking sites of metabolism and increasing the drug's half-life.[10]
Reduced Lipophilicity Optimizing the lipophilicity (logP) of a drug candidate is crucial for its overall pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The hydroxyethyl group helps to moderate the lipophilicity.[10]

Conclusion

2-(4-Aminopiperidin-1-yl)ethan-1-ol represents a valuable and versatile building block for the synthesis of novel DPP-4 inhibitors. Its strategic use allows for the introduction of a functionalized aminopiperidine moiety, which is known to be critical for potent DPP-4 inhibition. The N-hydroxyethyl group provides a handle for modulating the physicochemical properties of the final compound, potentially leading to improved solubility, metabolic stability, and binding affinity. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a clear pathway for researchers and drug development professionals to explore the potential of this and similar building blocks in the design of next-generation therapies for type 2 diabetes.

References

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Application Notes and Protocols for the N-Alkylation of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated 2-(4-Aminopiperidin-1-yl)ethan-1-ol Scaffolds

The 2-(4-aminopiperidin-1-yl)ethan-1-ol moiety is a privileged scaffold in contemporary medicinal chemistry and drug discovery. Its inherent structural features—a primary amine, a tertiary amine, and a primary alcohol—offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries for biological screening. N-alkylation of this scaffold is a particularly powerful strategy for modulating the physicochemical and pharmacological properties of lead compounds, such as their potency, selectivity, and pharmacokinetic profiles. Derivatives of this scaffold are prevalent in a range of therapeutically relevant agents, including antagonists for G-protein coupled receptors like the dopamine D4 receptor, which are implicated in various neuropsychiatric disorders.[1]

However, the presence of multiple nucleophilic centers within 2-(4-aminopiperidin-1-yl)ethan-1-ol presents a significant challenge for selective N-alkylation. The primary exocyclic amine and the tertiary endocyclic amine exhibit differential reactivity, which can be exploited to achieve regioselective modifications under carefully controlled conditions. This guide provides a comprehensive overview of the key synthetic strategies for the selective N-alkylation of 2-(4-aminopiperidin-1-yl)ethan-1-ol, with detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Chemoselectivity in the N-Alkylation of 2-(4-Aminopiperidin-1-yl)ethan-1-ol: A Mechanistic Perspective

The successful N-alkylation of 2-(4-aminopiperidin-1-yl)ethan-1-ol hinges on understanding and controlling the relative nucleophilicity of the two nitrogen atoms. Generally, the secondary amine within a piperidine ring is more nucleophilic than a primary aminomethyl group.[2] However, in the target molecule, the piperidine nitrogen is tertiary, which can influence its reactivity due to steric hindrance. The primary amine at the 4-position remains a potent nucleophile. The hydroxyl group, while less nucleophilic than the amines, can also participate in side reactions under certain conditions.

This guide will focus on two primary strategies to achieve selective N-alkylation:

  • Direct Alkylation and Reductive Amination of the Primary Amine: Leveraging the inherent reactivity of the primary amine to achieve selective functionalization.

  • Protecting Group Strategy for Alkylation of the Piperidine Nitrogen: Employing a protecting group for the primary amine to enable selective modification of the tertiary piperidine nitrogen.

Methodology 1: Selective N-Alkylation of the Primary Amino Group via Reductive Amination

Reductive amination is a highly efficient and widely used method for the N-alkylation of primary and secondary amines.[1][3] This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[3][4] This method is particularly well-suited for the selective alkylation of the primary amine of 2-(4-aminopiperidin-1-yl)ethan-1-ol, as tertiary amines do not readily react with carbonyls to form stable imines.

Causality of Experimental Choices in Reductive Amination

The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are preferred because they selectively reduce the imine intermediate in the presence of the starting aldehyde or ketone.[1][5] This selectivity prevents the undesired reduction of the carbonyl compound. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate imine formation.

Experimental Protocol: Reductive Amination of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Materials:

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for chromatography (e.g., a gradient of methanol in dichloromethane)

Procedure:

  • To a stirred solution of 2-(4-aminopiperidin-1-yl)ethan-1-ol (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that facilitates imine formation and is compatible with the reducing agent.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the reduction of the iminium ion over the carbonyl starting material.[1][5]
Stoichiometry Aldehyde/Ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the carbonyl ensures complete consumption of the starting amine, while an excess of the reducing agent drives the reaction to completion.
Temperature Room TemperatureSufficient for both imine formation and reduction, minimizing potential side reactions.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and facilitates the separation of the product into the organic layer.

Methodology 2: Selective N-Alkylation of the Piperidine Nitrogen via a Protecting Group Strategy

To achieve selective alkylation of the tertiary piperidine nitrogen, the more reactive primary amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and removal under mild acidic conditions.[6]

Workflow for Piperidine Nitrogen Alkylation

G cluster_0 Step 1: Protection of Primary Amine cluster_1 Step 2: N-Alkylation of Piperidine cluster_2 Step 3: Deprotection A 2-(4-Aminopiperidin-1-yl)ethan-1-ol B Boc-Protected Intermediate A->B Boc₂O, Base (e.g., Et₃N), Solvent (e.g., DCM) C N-Alkylated Protected Intermediate B->C Alkyl Halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF or ACN) D Final N-Alkylated Product C->D Acid (e.g., TFA or HCl in Dioxane)

Caption: Workflow for selective N-alkylation of the piperidine nitrogen.

Experimental Protocol: Protection, Alkylation, and Deprotection

Part A: Boc Protection of the Primary Amine

Materials:

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(4-aminopiperidin-1-yl)ethan-1-ol (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate, which can often be used in the next step without further purification.

Part B: N-Alkylation of the Boc-Protected Intermediate

Materials:

  • Boc-protected 2-(4-aminopiperidin-1-yl)ethan-1-ol

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure:

  • To a solution of the Boc-protected intermediate (1.0 eq) in anhydrous DMF or ACN, add powdered anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part C: Boc Deprotection

Materials:

  • N-alkylated, Boc-protected intermediate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkylated, Boc-protected intermediate in DCM.

  • Add an excess of TFA (e.g., 20-30% v/v) or 4M HCl in dioxane at 0 °C.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of NaHCO₃ or NaOH.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-alkylated product.

ParameterConditionRationale
Protecting Group tert-Butoxycarbonyl (Boc)Stable under basic and nucleophilic conditions of alkylation, easily removed with acid.[6]
Alkylation Base Potassium Carbonate (K₂CO₃)A mild inorganic base sufficient to facilitate the alkylation of the piperidine nitrogen.[7][8]
Deprotection Reagent Trifluoroacetic Acid (TFA) or HCl in DioxaneStrong acids that efficiently cleave the Boc group under mild conditions.[6]

Advanced N-Alkylation Strategies: Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between an amine and an aryl halide.[9][10][11] This reaction is highly versatile and tolerates a wide range of functional groups. To achieve selective N-arylation of the primary amine of 2-(4-aminopiperidin-1-yl)ethan-1-ol, the general principles of this methodology can be applied.

Conceptual Workflow for Buchwald-Hartwig Amination

G cluster_0 Reaction Conditions A 2-(4-Aminopiperidin-1-yl)ethan-1-ol C N-Aryl Product A->C B Aryl Halide (Ar-X) B->C D Pd Catalyst (e.g., Pd₂(dba)₃) E Ligand (e.g., BINAP, XPhos) F Base (e.g., NaOtBu) G Solvent (e.g., Toluene)

Caption: Conceptual diagram of the Buchwald-Hartwig amination.

A detailed protocol for the Buchwald-Hartwig amination would require careful optimization of the catalyst, ligand, base, and solvent for the specific substrates. Generally, the reaction involves heating a mixture of the amine, aryl halide, palladium catalyst, ligand, and a strong base in an inert solvent under an inert atmosphere.

Troubleshooting and Considerations

  • Overalkylation: In direct alkylation of the primary amine, overalkylation to the tertiary amine can be a significant side reaction. This can be minimized by using a limited amount of the alkylating agent and slowly adding it to the reaction mixture.[8]

  • O-Alkylation: The hydroxyl group can potentially undergo alkylation, especially under strongly basic conditions with reactive alkylating agents. Using milder bases like K₂CO₃ or NaHCO₃ can help to minimize this side reaction.

  • Purification: The products of these reactions often have similar polarities to the starting materials and byproducts, which can make purification challenging. Careful selection of the chromatographic conditions is essential. In some cases, derivatization of the primary amine can aid in separation.[12]

Conclusion

The N-alkylation of 2-(4-aminopiperidin-1-yl)ethan-1-ol is a valuable synthetic transformation for the generation of novel chemical entities with potential therapeutic applications. By carefully selecting the synthetic strategy—be it direct reductive amination of the primary amine or a protecting group approach for the piperidine nitrogen—researchers can achieve selective N-alkylation and access a wide range of derivatives for further investigation. The protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis and purification of these important compounds.

References

  • BenchChem. (2025). N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • BenchChem. (2025).
  • Cavaliere, C., et al. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 50(25), 6339-6348.
  • St. Gelais, C., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(17), 7815-7831.
  • Wustrow, D. J., et al. (1998). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(1), 1-3.
  • Wikipedia. (2023).
  • Lainton, T., et al. (2012). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Matassini, C., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(16), 4945.
  • Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3663-3666.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 22(14), 1381-1399.
  • Apollo Scientific. (n.d.). 4-Aminopiperidine, 4-BOC protected.
  • Rovis, T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945.
  • Sajja, H. K., et al. (2016).
  • ResearchGate. (2017).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2018).
  • Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. Tetrahedron Letters, 42(36), 6289-6292.
  • Wikipedia. (2023).
  • Durst, H. D., et al. (1982). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Powers, D. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Sarpong, R., et al. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11846-11859.
  • PubMed. (2021).
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

Application Note: Chemoselective Acylation of the Primary Amine in 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenge of Polyfunctional Scaffolds

In the landscape of contemporary drug discovery and development, scaffolds bearing multiple functional groups are invaluable assets. The molecule 2-(4-aminopiperidin-1-yl)ethan-1-ol is a prime example, presenting a trifecta of reactive sites: a primary aliphatic amine, a secondary aliphatic amine, and a primary alcohol. This structural motif is frequently encountered in the development of therapeutics, where the 4-aminopiperidine core can be a key pharmacophore. The selective functionalization of one site in the presence of others is a frequent and critical challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practice of achieving high chemoselectivity for the acylation of the primary amine in 2-(4-aminopiperidin-1-yl)ethan-1-ol, a crucial transformation for building molecular complexity and exploring structure-activity relationships (SAR). We will delve into protecting-group-free strategies that leverage the intrinsic reactivity differences of the functional groups, thereby offering more efficient and atom-economical synthetic routes.[1]

Core Principles: Achieving Chemoselectivity in Acylation

The successful selective acylation of the primary amine hinges on a nuanced understanding of the competing reactivities of the three nucleophilic centers in 2-(4-aminopiperidin-1-yl)ethan-1-ol.

G cluster_molecule 2-(4-Aminopiperidin-1-yl)ethan-1-ol cluster_factors Factors Influencing Reactivity N_sec Secondary Amine (N-1) Sterics Steric Hindrance N_sec->Sterics More Hindered Electronics Nucleophilicity & Basicity (pKa) N_sec->Electronics Nucleophilic (Lower pKa) N_prim Primary Amine (N-4) N_prim->Sterics Least Hindered N_prim->Electronics Highly Nucleophilic (Higher pKa) OH Primary Alcohol (-OH) OH->Electronics Weakly Nucleophilic caption Reactive sites and influencing factors.

Figure 1: Competing nucleophilic sites in 2-(4-aminopiperidin-1-yl)ethan-1-ol.

The general order of nucleophilicity for these functional groups is: primary amine > secondary amine >> primary alcohol. However, this can be modulated by several factors:

  • Steric Hindrance: The primary amine at the C-4 position is sterically more accessible than the secondary amine within the piperidine ring. The hydroxyl group, while on a flexible chain, is also relatively unhindered.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can favor the kinetically controlled product over the thermodynamically more stable one. The acylation of the more nucleophilic and less sterically hindered primary amine is expected to have a lower activation energy and thus be the kinetically favored pathway.[2]

    • Acylating Agent: The reactivity of the acylating agent is a key variable. Highly reactive agents like acyl chlorides will react rapidly, often favoring the kinetic product. Less reactive agents, such as activated esters, may allow for greater selectivity based on subtle differences in nucleophilicity.

By carefully manipulating these factors, we can direct the acylation to the desired primary amine with high fidelity, obviating the need for protection-deprotection sequences.

Protecting-Group-Free Acylation Protocols

Here we present three distinct, detailed protocols for the chemoselective acylation of the primary amine of 2-(4-aminopiperidin-1-yl)ethan-1-ol.

Protocol 1: Kinetic Control with an Acyl Chloride at Low Temperature

This protocol leverages the higher nucleophilicity and lower steric hindrance of the primary amine by using a highly reactive acyl chloride under kinetically controlled conditions (low temperature) to favor the fastest-forming product.

G start Dissolve Substrate and Base in DCM cool Cool to -78 °C (Dry Ice/Acetone) start->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at -78 °C (1-2 hours) add_acyl->react warm Warm to RT react->warm workup Aqueous Work-up warm->workup purify Purification workup->purify

Figure 2: Workflow for kinetic acylation with acyl chloride.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(4-Aminopiperidin-1-yl)ethan-1-ol144.211.01.0
Acyl Chloride (e.g., Benzoyl Chloride)140.571.051.05
Triethylamine (TEA) or DIPEA101.192.22.2
Dichloromethane (DCM), anhydrous-10 mL-
Deionized Water---
Saturated Sodium Bicarbonate (NaHCO₃) soln.---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-aminopiperidin-1-yl)ethan-1-ol (1.0 mmol, 144 mg) and anhydrous dichloromethane (10 mL).

  • Basification: Add triethylamine (2.2 mmol, 0.31 mL). The second equivalent of base is crucial to neutralize the HCl byproduct of the reaction.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical for kinetic control.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.05 mmol) in a small amount of anhydrous DCM (2 mL) and add it dropwise to the cooled amine solution over 10-15 minutes. A slow addition rate minimizes local concentration gradients and reduces the risk of side reactions.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Once at room temperature, quench the reaction by adding deionized water (10 mL).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL). The aqueous washes remove the triethylamine hydrochloride salt and any unreacted acyl chloride.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the desired N-acylated product.

Protocol 2: Acylation with a Carboxylic Acid using EDC/NHS

This method is ideal for acylating with a carboxylic acid and offers a milder alternative to acyl chlorides. The use of N-hydroxysuccinimide (NHS) to pre-activate the carboxylic acid creates a more stable active ester, which can then react cleanly with the primary amine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Carboxylic Acid (R-COOH)Varies1.11.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.21.2
N-Hydroxysuccinimide (NHS)115.091.21.2
2-(4-Aminopiperidin-1-yl)ethan-1-ol144.211.01.0
Dimethylformamide (DMF) or DCM, anhydrous-10 mL-
Diisopropylethylamine (DIPEA)129.241.51.5

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol), EDC (1.2 mmol), and NHS (1.2 mmol) in anhydrous DMF or DCM (5 mL). Stir the mixture at room temperature for 1 hour to form the NHS-activated ester.

  • Amine Addition: In a separate flask, dissolve 2-(4-aminopiperidin-1-yl)ethan-1-ol (1.0 mmol, 144 mg) and DIPEA (1.5 mmol, 0.26 mL) in anhydrous DMF or DCM (5 mL).

  • Coupling Reaction: Add the solution of the amine to the pre-activated ester solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM (20 mL). Wash the organic solution with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL) to remove unreacted carboxylic acid and the urea byproduct from EDC.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: pH-Controlled Acylation with an Acid Anhydride

This protocol exploits the difference in basicity between the primary and secondary amines. By performing the reaction under mildly acidic conditions, the more basic primary amine can be selectively protonated and thus "protected" as a non-nucleophilic ammonium salt, allowing the secondary amine to be acylated. To achieve selectivity for the primary amine, the reaction is run under neutral or slightly basic conditions where the primary amine's higher nucleophilicity dominates.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(4-Aminopiperidin-1-yl)ethan-1-ol144.211.01.0
Acid Anhydride (e.g., Acetic Anhydride)102.091.11.1
Sodium Bicarbonate (NaHCO₃)84.012.02.0
Tetrahydrofuran (THF) and Water-10 mL (1:1)-

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(4-aminopiperidin-1-yl)ethan-1-ol (1.0 mmol, 144 mg) and sodium bicarbonate (2.0 mmol, 168 mg) in a 1:1 mixture of THF and water (10 mL). The bicarbonate will act as a mild base to neutralize the carboxylic acid byproduct.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Anhydride Addition: Add the acid anhydride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Remove the THF under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent like ethyl acetate or a 9:1 mixture of chloroform and isopropanol (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: Purify by flash column chromatography as described in the previous protocols.

Characterization of the Acylated Product

Confirmation of successful and selective acylation at the primary amine is achieved through a combination of spectroscopic methods.

  • Infrared (IR) Spectroscopy: The product will exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. The N-H stretch of the secondary amide will also be present around 3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the mono-acylated product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most telling evidence will be the appearance of an amide N-H proton, typically as a broad singlet or a triplet (if coupled to adjacent protons) in the downfield region (δ 7-8.5 ppm). Additionally, the proton on the carbon bearing the newly formed amide will show a downfield shift compared to the starting material. The signals corresponding to the hydroxyethyl group should remain largely unchanged.

    • ¹³C NMR: A new signal for the amide carbonyl carbon will appear in the range of δ 165-175 ppm. The carbon atom attached to the acylated nitrogen will also experience a characteristic shift.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Reaction Insufficiently reactive acylating agent; reaction temperature too low.Use a more reactive acylating agent (acyl chloride > anhydride > activated ester). For sluggish reactions, allow to warm to room temperature and stir for a longer duration. Ensure reagents are anhydrous.
Di-acylation Product Excess acylating agent; reaction temperature too high or reaction time too long.Use no more than 1.05-1.1 equivalents of the acylating agent. Maintain low temperature for kinetically controlled reactions. Monitor the reaction closely by TLC/LC-MS and quench as soon as the starting material is consumed.
O-acylation Product Reaction run under strongly basic conditions with a highly reactive acylating agent.Avoid strong, non-hindered bases like pyridine. Use a hindered base like DIPEA or a mild inorganic base like NaHCO₃. O-acylation is generally less favorable than N-acylation but can occur. If observed, the ester can often be selectively hydrolyzed under mild basic conditions.
Difficult Purification Product is highly polar and water-soluble.Use a more polar eluent system for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH). For water-soluble products, consider extraction with a more polar solvent system (e.g., Chloroform/Isopropanol) or reverse-phase chromatography.

Conclusion

The chemoselective acylation of the primary amine in 2-(4-aminopiperidin-1-yl)ethan-1-ol is a readily achievable transformation without resorting to cumbersome protecting group strategies. By understanding and manipulating the fundamental principles of steric accessibility, nucleophilicity, and reaction kinetics, researchers can efficiently and selectively synthesize the desired N-acylated products. The choice of acylating agent and the careful control of reaction temperature and pH are the most critical parameters for success. The protocols outlined in this application note provide a robust starting point for the synthesis of a wide array of derivatives of this valuable scaffold, facilitating rapid progress in medicinal chemistry and drug development programs.

References

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Protecting-group-free synthesis as an opportunity for invention. Nature, 446(7134), 404–407. [Link]

  • Taylor & Francis. (n.d.). Kinetic control – Knowledge and References. Retrieved January 22, 2026, from [Link]

  • Poulsen, S.-A., & Krenske, E. H. (2020). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Lund, G., & Johansson, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 437–453. [Link]

  • PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved January 22, 2026, from [Link]

  • Smole, M., et al. (2012). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • Kang, Y.-J., Chung, H.-A., Kim, J.-J., & Yoon, Y.-J. (2002). 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Synthesis, 2002(05), 733–738. [Link]

  • John, C. S., Vilner, B. J., & Bowen, W. D. (1994). Synthesis and characterization of [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, a new sigma receptor radiopharmaceutical: high-affinity binding to MCF-7 breast tumor cells. Journal of Medicinal Chemistry, 37(12), 1737–1739. [Link]

Sources

Application Note: Strategic Incorporation of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in Solid-Phase Synthesis for Novel Scaffolds and Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the strategic use of 2-(4-Aminopiperidin-1-yl)ethan-1-ol as a versatile building block in solid-phase synthesis (SPS). This bifunctional molecule, possessing a primary amine, a primary alcohol, and a tertiary amine within a hydrophilic piperidine scaffold, offers unique opportunities for creating novel chemical structures. We present its application as both a C-terminal modifying linker and as a core scaffold for the synthesis of branched peptides. This guide details the necessary orthogonal protection strategies, resin immobilization protocols, peptide elongation, and final cleavage procedures, providing researchers in drug discovery and materials science with the foundational knowledge to leverage this reagent for generating diverse molecular libraries.

Introduction: The Need for Versatile Scaffolds in SPS

Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone technology for the rapid assembly of peptides and other organic molecules.[1] The success of this methodology relies heavily on the strategic choice of resins, protecting groups, and bifunctional linkers that dictate the architecture and properties of the final product.[2] Linkers, in particular, are not merely anchors to the solid support but are critical elements that can introduce specific functionalities, improve solubility, or create points for molecular diversification.[3]

2-(4-Aminopiperidin-1-yl)ethan-1-ol is an emerging building block of significant interest due to its distinct structural features:

  • Primary Amine: An ideal point for initiating peptide chain elongation using standard Fmoc or Boc chemistry.

  • Primary Alcohol: Allows for straightforward attachment to various solid supports, particularly acid-labile resins like 2-chlorotrityl chloride (2-CTC).

  • Hydrophilic Core: The piperidine and hydroxyethyl moieties impart increased water solubility to the resulting conjugates, a desirable trait for many biological applications.

This document outlines two primary applications for this building block, transforming it from a simple reagent into a strategic tool for advanced molecular design.

Core Concepts & Strategic Considerations

The effective use of 2-(4-Aminopiperidin-1-yl)ethan-1-ol hinges on a robust and orthogonal protection strategy. The two reactive sites—the primary amine and the primary alcohol—must be selectively addressed to direct the synthetic pathway.

  • Orthogonal Protection: For most applications, the primary amine should be protected with an acid-labile group (like Boc) or a base-labile group (like Fmoc), while the primary alcohol serves as the attachment point to the resin. For the protocols described herein, we will focus on the Fmoc/tBu strategy, which is prevalent in modern SPPS. The first step, therefore, is the selective N-Fmoc protection of the 4-amino group of the piperidine ring.

  • Choice of Solid Support: The selection of the solid support is critical. 2-Chlorotrityl chloride (2-CTC) resin is highly recommended for immobilizing the alcohol moiety. Its key advantage is the extremely mild acidic conditions required for cleavage (e.g., 1-2% TFA in DCM), which preserves acid-sensitive protecting groups on the peptide side chains and avoids potential degradation of complex molecules.

  • Coupling and Deprotection: Standard Fmoc-SPPS conditions are fully compatible with the 2-(4-Aminopiperidin-1-yl)ethan-1-ol scaffold. This includes Fmoc removal with piperidine and amide bond formation using common coupling reagents like HBTU, HATU, or DIC/Oxyma.[4][5]

Application 1: A Hydrophilic Linker for C-Terminal Modification

In this application, the building block is immobilized onto the solid support via its hydroxyl group. Subsequent peptide synthesis initiated from the deprotected primary amine results in a final product with a C-terminal ...-NH-(piperidin-4-yl)-N-(CH₂CH₂OH) modification, introducing a flexible and hydrophilic tail.


}

Workflow for using the building block as a C-terminal linker.

Protocol 1: Immobilization and Peptide Elongation

Objective: To attach N-Fmoc-2-(4-aminopiperidin-1-yl)ethan-1-ol to 2-CTC resin and subsequently elongate a peptide chain.

Materials:

  • N-Fmoc-2-(4-aminopiperidin-1-yl)ethan-1-ol (synthesized separately)

  • 2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.6 mmol/g loading)

  • Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Piperidine

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or DIC/OxymaPure

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[6]

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of DCM for 30 minutes in a reaction vessel. Drain the solvent.

  • Linker Loading:

    • Dissolve 1.5 equivalents of N-Fmoc-2-(4-aminopiperidin-1-yl)ethan-1-ol (relative to resin loading) in DCM.

    • Add 3.0 equivalents of DIPEA to the solution.

    • Add the solution to the swollen resin and agitate gently for 2-4 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of MeOH to the vessel and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

  • Loading Determination (Optional): A sample of the resin can be treated with 20% piperidine in DMF and the concentration of the dibenzofulvene-piperidine adduct measured spectrophotometrically at ~301 nm to determine the loading capacity.

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Add a solution of 20% piperidine in DMF and agitate for 3 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes. Drain.[7]

    • Wash the resin thoroughly with DMF (5x).

  • Peptide Coupling (Example Cycle):

    • In a separate vial, dissolve 3.0 eq of the desired Fmoc-amino acid and 2.9 eq of HBTU/HOBt in DMF. Add 6.0 eq of DIPEA.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 6 and 7 for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptidyl-resin with DCM and dry.

    • Add 10 mL of the cleavage cocktail (e.g., TFA/H₂O/TIS) per gram of resin.[8]

    • Stir at room temperature for 2-3 hours.

    • Filter the solution away from the resin beads and precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase HPLC.

ParameterRecommended Condition/ValueRationale
Resin Type 2-Chlorotrityl Chloride (2-CTC)Allows for mild cleavage, preserving the linker and peptide integrity.
Linker Equivalents 1.5 - 2.0 eqEnsures efficient loading without excessive waste of the building block.
Base for Loading DIPEAA non-nucleophilic base that facilitates the reaction without side products.
Deprotection Reagent 20% Piperidine in DMFStandard, effective condition for rapid Fmoc group removal.[9]
Coupling Reagents HBTU/HOBt or DIC/OxymaProvides efficient amide bond formation with minimal racemization.[10]
Cleavage Cocktail 95% TFA / 2.5% H₂O / 2.5% TISA standard "cocktail" for simultaneous cleavage and side-chain deprotection.[8]

Application 2: A Scaffold for Branched Molecules

This strategy uses the building block within a peptide sequence to create a branch point. The primary amine is part of the peptide backbone, while the hydroxyl group (protected during initial synthesis) can be deprotected on-resin for the attachment of a second peptide, a reporter molecule, or a small molecule ligand.


}

Strategy for creating branched molecules using the scaffold.

Protocol 2: On-Resin Derivatization of the Hydroxyl Group

Objective: To incorporate the building block mid-sequence and attach a secondary molecule to its hydroxyl group.

Prerequisite: Synthesis of an orthogonally protected building block, e.g., N⁴-Fmoc-1-(2-O-Dde)-ethyl-piperidine-4-amine , where the hydroxyl is protected by the hydrazine-labile Dde group.

Procedure:

  • Initial Peptide Synthesis: Begin SPPS on a suitable resin (e.g., Rink Amide for a C-terminal amide) following standard Fmoc/tBu protocols.

  • Scaffold Incorporation: At the desired position in the sequence, couple the orthogonally protected building block using standard coupling conditions (see Protocol 1, Step 7).

  • Continue Primary Chain Synthesis: Continue elongating the primary peptide chain to the desired length.

  • Orthogonal Deprotection:

    • Once the primary chain is complete, wash the resin thoroughly.

    • Treat the resin with a solution of 2-5% hydrazine in DMF for 10-15 minutes to remove the Dde group from the hydroxyl moiety.[11]

    • Wash the resin extensively with DMF to remove all traces of hydrazine.

  • Secondary Moiety Attachment:

    • Couple the desired molecule (e.g., another Fmoc-amino acid, a biotin derivative, a fluorescent dye) to the newly freed hydroxyl group. This may require activation, for example, by forming a symmetric anhydride or using coupling reagents.

    • If a second peptide is being synthesized, perform standard Fmoc-SPPS cycles at this new branch point.

  • Final Cleavage: Perform global deprotection and cleavage from the resin as described in Protocol 1, Step 9.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Loading onto 2-CTC Resin 1. Inactive resin (moisture exposure).2. Insufficient base or reaction time.3. Steric hindrance.1. Use fresh, dry resin and solvents.2. Increase DIPEA to 4 eq and reaction time to 4-6 hours.3. Ensure complete dissolution of the building block before adding to the resin.
Incomplete Coupling to the Piperidine Amine 1. Steric hindrance of the incoming amino acid.2. Aggregation of the peptide chain on resin.1. Use a more potent coupling agent like HATU.2. Perform a double coupling (repeat the coupling step).3. Add a chaotropic salt like LiCl to the coupling reaction.
Incomplete Dde Removal 1. Insufficient reaction time.2. Degradation of hydrazine solution.1. Increase reaction time to 20 minutes or perform two treatments.2. Use a freshly prepared hydrazine/DMF solution.
Side Product Formation during Cleavage 1. Inadequate scavengers in the cleavage cocktail.2. Premature cleavage from a hyper-acid sensitive linker.1. Ensure appropriate scavengers (like TIS for Trp, EDT for Cys) are used.2. If using 2-CTC, ensure no strong acid is used during synthesis (e.g., for Boc deprotection).

Conclusion

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a powerful and versatile tool for chemists engaged in solid-phase synthesis. Its unique trifunctional nature allows for its use as a hydrophilic C-terminal modifier or as an internal scaffold for creating complex, branched molecular architectures. By employing the straightforward, robust protocols detailed in this note, researchers can readily incorporate this building block into their synthetic workflows, expanding the chemical space accessible for drug discovery, diagnostics, and materials science.

References

  • Gour, N., et al. (2012). Rigid Linkers for Bioactive Peptides. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]

  • Karim, M. R., et al. (2022). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • Lantano, B., et al. (2017). METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER. WIPO Patentscope. Available at: [Link]

  • James, I. (1999). Linkers for solid phase organic synthesis. Tetrahedron. Available at: [Link]

  • Lam, K.S., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters. Available at: [Link]

  • Al Shaer, D., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX. Available at: [Link]

  • Ismail, I. T., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Miller, C. A., et al. (2023). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv. Available at: [Link]

  • VBioScience. (n.d.). Overview of Custom Peptide Synthesis. VBioScience. Available at: [Link]

  • Uth, C., et al. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis. Peptide Science. Available at: [Link]

  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications. Available at: [Link]

  • Al Shaer, D., et al. (2020). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-(4-Aminopiperidin-1-yl)ethan-1-ol (CAS: 89850-72-6). This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile bifunctional molecule. Its unique structure, containing a primary amine, a tertiary amine, and a primary alcohol, presents specific challenges that require a nuanced approach to achieve high purity. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and general handling of 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Q1: What are the key physicochemical properties of 2-(4-Aminopiperidin-1-yl)ethan-1-ol that influence its purification?

A1: Understanding the molecule's properties is the cornerstone of designing an effective purification strategy. Its high polarity, basicity, and potential for hydrogen bonding dictate its behavior in different systems.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₁₆N₂OIndicates a relatively small, polar molecule.[1]
Molecular Weight 144.22 g/mol Useful for mass spectrometry analysis and calculating molar equivalents.[1]
Structure Contains a primary amine, a tertiary amine, and a primary alcohol.The two basic amine centers are prone to strong interactions with acidic stationary phases like silica gel. The hydroxyl group increases polarity and water solubility.
pKa (Predicted) Primary Amine: ~10.5; Tertiary Amine: ~9.0The difference in basicity can potentially be exploited for selective extraction or pH-mediated chromatography, though it may be challenging. The strong basicity necessitates pH control.
Appearance Varies; often a viscous oil or low-melting solid.Physical state affects handling and choice of purification (e.g., recrystallization may be difficult if it's a persistent oil).
Solubility Soluble in water and polar organic solvents like methanol and ethanol.High polarity can make extraction from aqueous layers challenging. It is generally less soluble in nonpolar solvents like hexanes.

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities are typically process-related and depend on the synthetic route. Common impurities often include:

  • Unreacted Starting Materials: Such as 4-aminopiperidine or 2-bromoethanol.

  • Over-alkylation Byproducts: Further reaction on the primary amine can lead to dimers or other complex mixtures.

  • Reagents and Catalysts: Residual bases (e.g., triethylamine, potassium carbonate) or coupling agents used in the synthesis.[2]

  • Degradation Products: Amines can be susceptible to air oxidation, forming N-oxides. They can also react with atmospheric CO₂ to form carbonate salts, which can complicate analysis and purification.[2][3]

Q3: Can I purify this compound by distillation?

A3: While possible in principle, vacuum distillation is often not the preferred method for this compound on a lab scale. Its high boiling point (due to hydrogen bonding from the alcohol and amine groups) requires high vacuum and temperature, which can lead to thermal degradation. It is more suitable for removing low-boiling point solvents or impurities rather than for high-purity fractionation.

Q4: Is acid-base extraction a viable purification method?

A4: Yes, acid-base extraction is a powerful technique for separating amines from non-basic impurities.[2] The general workflow is:

  • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will partition into the aqueous layer, leaving non-basic impurities in the organic layer.[4]

  • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 11 to deprotonate the amine.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate.

Caution: The high water solubility of 2-(4-Aminopiperidin-1-yl)ethan-1-ol can lead to poor recovery during the final extraction step. Saturating the aqueous layer with NaCl (brine) can help "salt out" the product and improve partitioning into the organic phase.

Part 2: Troubleshooting and Purification Strategy Guide

This section provides solutions to specific problems encountered during the purification of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, particularly focusing on chromatography.

Purification Strategy Decision Workflow

The choice of purification method is dictated by the impurity profile and the desired scale. The following flowchart provides a decision-making framework.

G start Crude 2-(4-Aminopiperidin-1-yl)ethan-1-ol impurity_check What is the nature of the major impurities? start->impurity_check non_basic Non-basic / Neutral (e.g., unreacted electrophiles, non-amine byproducts) impurity_check->non_basic Non-Basic acidic Acidic Impurities (e.g., acidic reagents) impurity_check->acidic Acidic polar_basic Polar / Basic Impurities (e.g., related amines, starting materials) impurity_check->polar_basic Polar/Basic extraction Perform Acid-Base Extraction (Wash with 1M HCl, basify, extract) non_basic->extraction base_wash Perform Base Wash (Wash with sat. NaHCO₃ or dil. NaOH) acidic->base_wash chromatography Proceed to Chromatography polar_basic->chromatography extraction->chromatography If further purification needed base_wash->chromatography If further purification needed

Caption: Decision workflow for selecting a primary purification technique.

Chromatography Troubleshooting Q&A

Q5: My compound is streaking badly or not moving from the baseline on a standard silica gel column. What's happening and how do I fix it?

A5: This is the most common issue when purifying basic amines on standard silica gel.[5]

  • The Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible binding or very slow, tailing elution.[6]

  • The Solution: You must neutralize these acidic sites or use a different stationary phase.

    • Mobile Phase Modifier: Add a competing amine to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol/TEA).[6][7] The modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute properly.

    • Amine-Functionalized Silica: Use a commercially available amine-functionalized silica (KP-NH) column.[5] This stationary phase has a basic surface, which eliminates the problematic acid-base interaction and allows for elution with neutral solvent systems like Hexane/Ethyl Acetate or Ethyl Acetate/Ethanol. This often provides much sharper peaks and better separation.[5][6]

    • Basic Alumina: Alumina is another option. Use deactivated, basic alumina (Brockmann Grade III or IV) as it is less acidic than silica.

Q6: I've added triethylamine to my mobile phase, but my separation is still poor.

A6: While TEA helps with peak shape, it doesn't guarantee separation between compounds of similar polarity.

  • The Cause: Your chosen solvent system may not have the right selectivity for your mixture. A strong solvent like methanol can cause all polar compounds to elute quickly together, even with a modifier.

  • The Solution:

    • Optimize the Solvent System: Switch to a less polar solvent system. Instead of DCM/Methanol, try a gradient of Ethyl Acetate in Hexanes (with 1% TEA). If more polarity is needed, consider Ethyl Acetate/Ethanol. A shallow gradient is often key to separating closely related impurities.

    • Consider Reversed-Phase Chromatography: For highly polar amines, reversed-phase (C18) flash chromatography can be very effective. The mobile phase is typically a gradient of acetonitrile in water. To ensure good peak shape for a basic amine, the mobile phase pH should be adjusted to be alkaline (e.g., add 0.1% TEA or ammonium hydroxide) to keep the amine in its neutral, more retentive form.[6]

G start Silica Chromatography Problem problem What is the issue? start->problem streaking Streaking / Tailing or No Elution problem->streaking Peak Shape poor_sep Poor Separation problem->poor_sep Resolution cause_streaking Cause: Strong acid-base interaction with silica silanols. streaking->cause_streaking cause_sep Cause: Incorrect solvent polarity or selectivity. poor_sep->cause_sep solution_streaking1 Solution 1: Add 1-2% Triethylamine (TEA) or NH4OH to mobile phase. cause_streaking->solution_streaking1 solution_streaking2 Solution 2: Use an amine-functionalized silica column (KP-NH). cause_streaking->solution_streaking2 solution_sep1 Solution 1: Optimize solvent system (e.g., shallower gradient, different solvents). cause_sep->solution_sep1 solution_sep2 Solution 2: Switch to Reversed-Phase (C18) with high pH mobile phase. cause_sep->solution_sep2

Caption: Troubleshooting common silica gel chromatography issues for amines.

Part 3: Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for purifying 2-(4-Aminopiperidin-1-yl)ethan-1-ol using flash column chromatography with a mobile phase modifier.

Protocol: Flash Column Chromatography on Silica Gel

Objective: To purify crude 2-(4-Aminopiperidin-1-yl)ethan-1-ol from less polar and slightly more polar basic impurities.

Materials:

  • Crude 2-(4-Aminopiperidin-1-yl)ethan-1-ol

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Flash chromatography system (or glass column)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC visualization stain (e.g., ninhydrin for primary amines, or potassium permanganate)

  • Collection tubes/flasks

  • Rotary evaporator

Methodology:

  • TLC Analysis and Method Development:

    • Prepare a stock solution of your crude material (~10 mg/mL in methanol).

    • Prepare your developing solvent system (eluent). Start with 95:5:1 DCM/MeOH/TEA.

    • Spot the crude material on a TLC plate and develop it in the eluent.

    • Visualize the plate. The target compound should have an Rf value of approximately 0.2-0.3.

    • Adjust the MeOH concentration to achieve the desired Rf. Increase MeOH for lower Rf, decrease for higher Rf. The TEA concentration should remain constant at ~1%.

  • Column Packing:

    • Select an appropriate size column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% DCM with 1% TEA).

    • Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Direct Loading (for oils): Dissolve your crude compound in a minimal amount of the initial eluent.

    • Solid Loading (preferred): Dissolve your crude compound in a small amount of a strong solvent (like methanol). Add a small amount of silica gel (2-3 times the weight of your crude) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial solvent system (e.g., 98:2:1 DCM/MeOH/TEA).

    • Collect fractions systematically.

    • Gradually increase the polarity of the eluent (increase the percentage of MeOH) to elute your compound. A typical gradient might be from 2% MeOH to 10% MeOH in DCM, always maintaining 1% TEA.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvents using a rotary evaporator. Note: Triethylamine has a boiling point of 89.5 °C, so it may require co-evaporation with a solvent like methanol or toluene for complete removal under high vacuum.

    • Place the resulting purified oil or solid under high vacuum for several hours to remove any final traces of solvent.

  • Purity Confirmation:

    • Assess the purity of the final product using HPLC, LC-MS, and/or NMR spectroscopy.

References
  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]

  • Troubleshooting Amine Unit Simulations. (2008, June 2). Bryan Research & Engineering. Retrieved from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Amine purification. (2011, August 29). Science Forums. Retrieved from [Link]

  • 2-(4-Aminopiperazin-1-yl)ethanol. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-AMINOPIPERAZIN-1-YL)ETHAN-1-OL. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • A convergent synthetic approach to the tetracyclic core framework of khayanolide-type limonoids. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. Retrieved from [Link]

  • Process for purification of linagliptin. (2023). Google Patents.
  • A review on synthesis and characterization of impurities in drug substance. (2022). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PMC. Retrieved from [Link]

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identification of common impurities in 2-(4-Aminopiperidin-1-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Introduction to the Synthesis

The most prevalent and scalable synthetic route to 2-(4-Aminopiperidin-1-yl)ethan-1-ol involves a two-step process. The first step is the synthesis of the key intermediate, 1-(2-hydroxyethyl)piperidin-4-one. This is typically achieved through the reaction of diethanolamine with an acrylate, followed by cyclization. The second and final step is the reductive amination of 1-(2-hydroxyethyl)piperidin-4-one with an amine source, most commonly ammonia, in the presence of a reducing agent and often a catalyst.

This guide will focus on identifying and mitigating common impurities that can arise during both of these critical stages.

Visualizing the Synthetic Pathway

Synthesis_Pathway Figure 1. Common Synthetic Route to 2-(4-Aminopiperidin-1-yl)ethan-1-ol cluster_0 Step 1: Synthesis of 1-(2-hydroxyethyl)piperidin-4-one cluster_1 Step 2: Reductive Amination Diethanolamine Diethanolamine Intermediate_A Michael Adduct Intermediate Diethanolamine->Intermediate_A Michael Addition Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Intermediate_A Piperidinone 1-(2-hydroxyethyl)piperidin-4-one Intermediate_A->Piperidinone Dieckmann Condensation & Decarboxylation Final_Product 2-(4-Aminopiperidin-1-yl)ethan-1-ol Piperidinone->Final_Product Reductive Amination Ammonia Ammonia Ammonia->Final_Product Reducing_Agent e.g., H2/Catalyst, NaBH3CN Reducing_Agent->Final_Product

Caption: Figure 1 outlines the two primary stages in the synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you might encounter during your synthesis, providing explanations for their root causes and actionable solutions.

Question 1: My final product purity is low, and I observe several unexpected peaks in my HPLC/GC-MS analysis. What are the likely impurities?

Answer:

Low purity is a common issue and can stem from impurities generated in both steps of the synthesis. Here is a breakdown of the most common culprits:

Table 1: Common Impurities in the Synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Impurity NameStructureLikely SourceAnalytical Detection
IMP-1: 1-(2-hydroxyethyl)piperidin-4-oneC7H13NO2Unreacted starting material from the reductive amination step.HPLC, GC-MS
IMP-2: 4-Hydroxy-1-(2-hydroxyethyl)piperidineC7H15NO2Over-reduction of the ketone in 1-(2-hydroxyethyl)piperidin-4-one.HPLC, GC-MS
IMP-3: Bis-(1-(2-hydroxyethyl)piperidin-4-yl)amineC14H27N3O2Dimerization impurity formed during reductive amination.LC-MS
IMP-4: Uncyclized intermediates from Step 1VariousIncomplete Dieckmann condensation or decarboxylation.LC-MS
IMP-5: N,N-bis(2-hydroxyethyl)piperazineC8H18N2O2A potential byproduct from the synthesis of 1-(2-hydroxyethyl)piperidine.[1]GC-MS

Expert Insight & Causality:

  • IMP-1 (Unreacted Starting Material): The presence of unreacted 1-(2-hydroxyethyl)piperidin-4-one is often a sign of incomplete reductive amination. This can be caused by several factors, including insufficient reaction time, a deactivated catalyst (in the case of catalytic hydrogenation), or an inappropriate ratio of reagents. The equilibrium between the ketone and the imine intermediate may not fully favor the imine, leading to residual ketone.

  • IMP-2 (Over-reduction Product): The formation of 4-Hydroxy-1-(2-hydroxyethyl)piperidine is a classic side reaction in reductive aminations, especially when using strong reducing agents like sodium borohydride.[2] The reducing agent can directly attack the ketone carbonyl group before it has a chance to form the imine with ammonia.

  • IMP-3 (Dimerization Impurity): The secondary amine product, 2-(4-Aminopiperidin-1-yl)ethan-1-ol, can be nucleophilic enough to react with another molecule of the imine intermediate. This leads to the formation of the dimer, Bis-(1-(2-hydroxyethyl)piperidin-4-yl)amine. This is more likely to occur if the concentration of ammonia is too low, or if the reaction is allowed to proceed for an extended period at elevated temperatures.

  • IMP-4 (Uncyclized Intermediates): The synthesis of the piperidinone ring is a delicate balance of Michael addition and Dieckmann condensation.[2] If the cyclization is incomplete, or if the subsequent decarboxylation does not go to completion, you may carry over linear or partially cyclized impurities into your final product.

  • IMP-5 (Piperazine Derivative): This impurity can arise from side reactions during the formation of the piperidine ring, particularly if there are variations in the starting materials or reaction conditions.[1]

Question 2: How can I minimize the formation of the over-reduction product (IMP-2) during the reductive amination step?

Answer:

Minimizing the formation of 4-Hydroxy-1-(2-hydroxyethyl)piperidine (IMP-2) is crucial for achieving high purity. Here are several strategies, grounded in the principles of reductive amination:

  • Choice of Reducing Agent: Instead of a strong reducing agent like sodium borohydride, consider using a more selective reagent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . These reagents are less reactive towards ketones and aldehydes but readily reduce the iminium ion intermediate, thus favoring the desired amination pathway.

  • pH Control: The formation of the imine intermediate is often acid-catalyzed. Maintaining the reaction at a slightly acidic pH (around 5-6) can accelerate imine formation, thereby increasing its concentration relative to the ketone and favoring its reduction. However, be cautious, as too low a pH can protonate the amine, rendering it non-nucleophilic.

  • Staged Addition: If using sodium borohydride is unavoidable, a staged addition protocol can be effective.[2] First, allow the 1-(2-hydroxyethyl)piperidin-4-one and ammonia to stir for a period to allow for the formation of the imine intermediate. Then, add the sodium borohydride portion-wise to reduce the imine as it is formed.

  • Catalytic Hydrogenation: An alternative to chemical reducing agents is catalytic hydrogenation (e.g., using H2 gas with a Palladium or Nickel catalyst). This method is often highly selective for the reduction of the imine over the ketone.

Question 3: I suspect the presence of the dimer impurity (IMP-3). How can I confirm its presence and remove it?

Answer:

The dimer, Bis-(1-(2-hydroxyethyl)piperidin-4-yl)amine, can be a challenging impurity to remove due to its similar polarity to the desired product.

  • Confirmation: The most effective way to confirm the presence of IMP-3 is through Liquid Chromatography-Mass Spectrometry (LC-MS) . The dimer will have a molecular weight corresponding to the combination of two molecules of the product minus a molecule of ammonia.

  • Minimizing Formation:

    • Excess Ammonia: Use a significant excess of ammonia to drive the equilibrium towards the formation of the primary amine and to outcompete the product amine from reacting with the imine intermediate.

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to slow down the rate of the competing dimerization reaction.

  • Removal:

    • Chromatography: Careful column chromatography on silica gel can be used to separate the dimer from the product. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, may be necessary.

    • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurity remains in solution.

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for Reductive Amination using Sodium Cyanoborohydride

  • To a solution of 1-(2-hydroxyethyl)piperidin-4-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5-10 eq).

  • Adjust the pH of the mixture to approximately 6 with glacial acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH to pH > 12 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reductive amination reaction? A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC can give a quick indication of the disappearance of the starting ketone. LC-MS is more powerful as it can simultaneously monitor the disappearance of the starting material and the appearance of the product, as well as detect the formation of key impurities like the over-reduction product and the dimer.

Q2: My synthesis of 1-(2-hydroxyethyl)piperidin-4-one is giving a low yield. What could be the issue? A2: Low yields in the synthesis of the piperidinone intermediate often point to issues with the Dieckmann condensation step.[2] This reaction is an equilibrium process and can be sensitive to reaction conditions. Ensure that a strong enough base (e.g., sodium ethoxide) is used to deprotonate the intermediate and drive the cyclization. Also, ensure that the subsequent decarboxylation is complete, which may require heating.

Q3: Can I use aqueous ammonia for the reductive amination? A3: While aqueous ammonia can be used, a solution of ammonia in an alcohol like methanol is often preferred. This helps to maintain a homogenous reaction mixture, as the starting ketone and the product have better solubility in organic solvents.

Q4: What are the safety precautions I should take when working with sodium cyanoborohydride? A4: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. It can release hydrogen cyanide gas upon contact with strong acids, so quenching should be done carefully and with appropriate safety measures in place.

Visualizing Impurity Formation

Impurity_Formation Figure 2. Formation Pathways of Common Impurities Piperidinone 1-(2-hydroxyethyl)piperidin-4-one Imine_Intermediate Imine Intermediate Piperidinone->Imine_Intermediate + NH3 - H2O Over_reduction IMP-2: 4-Hydroxy-1-(2-hydroxyethyl)piperidine Piperidinone->Over_reduction + Reducing Agent (Side Reaction) Ammonia NH3 Product 2-(4-Aminopiperidin-1-yl)ethan-1-ol Imine_Intermediate->Product + Reducing Agent Dimer IMP-3: Bis-(1-(2-hydroxyethyl)piperidin-4-yl)amine Imine_Intermediate->Dimer + Product (Side Reaction) Reducing_Agent Reducing Agent

Caption: Figure 2 illustrates the competing reaction pathways leading to the desired product and common impurities during reductive amination.

References

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of Forensic Sciences. [Link]

  • CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method. (2013).
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). Molecules. [Link]

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol. PubChem. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemistrySelect. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2019). Molecules. [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2012). Forensic Science International. [Link]

  • IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. (2015). Semantic Scholar. [Link]

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018).
  • bis-\2-Hydroxy-ethyl-piperazine. (1994).
  • Purity Profiling of Peptide Drugs. (2011). Journal of Pharmaceutical Sciences and Research. [Link]

  • Piperidin-4-one: the potential pharmacophore. (2013). Mini Reviews in Medicinal Chemistry. [Link]

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Technical Support Center: Optimizing Reaction Yield and Purity with 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(4-Aminopiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile building block. Its unique trifunctional nature, possessing a primary amine, a tertiary amine, and a primary alcohol, offers numerous synthetic possibilities but also presents distinct challenges in achieving high yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to optimize your synthetic outcomes.

Understanding the Reactivity Landscape

2-(4-Aminopiperidin-1-yl)ethan-1-ol (a.k.a. 4-Amino-1-piperidineethanol) is a valuable scaffold in medicinal chemistry, notably in the synthesis of glutaminase 1 (GLS1) inhibitors and analogs of other biologically active compounds.[1][2][3] The key to its successful application lies in managing the chemoselectivity of its three functional groups. The primary amine is the most nucleophilic site, followed by the tertiary amine, with the primary alcohol being the least reactive under many conditions. However, the reactivity of the alcohol can be significant, particularly under acidic or harsh conditions.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield in N-Acylation of the Primary Amine

Symptoms: Your reaction shows a significant amount of unreacted starting material, or you observe the formation of multiple products on your TLC plate.

Possible Causes & Solutions:

  • Insufficient Acylating Agent or Base: Ensure you are using at least a stoichiometric amount of your acylating agent and a suitable non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct. An excess of the base (1.5-2.0 equivalents) is often beneficial.

  • Suboptimal Reaction Temperature: While many acylations proceed well at room temperature, some less reactive acylating agents may require gentle heating (40-60 °C). Conversely, highly reactive agents might benefit from cooling to 0 °C to minimize side reactions.

  • Competing O-Acylation: The primary alcohol can be acylated, especially with highly reactive acylating agents like acid chlorides or under forcing conditions.

    • Solution: Employ milder acylating agents such as activated esters or use coupling reagents (e.g., HATU, HOBt) with the corresponding carboxylic acid. This approach often provides greater selectivity for N-acylation.

  • Formation of Di-acylated Product: While less common due to steric hindrance, acylation of the newly formed secondary amide is a possibility, leading to an imide.

    • Solution: Use a controlled amount of the acylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture to avoid localized high concentrations.

Problem 2: Poor Selectivity in Reductive Amination

Symptoms: Your reaction yields a mixture of the desired secondary amine, unreacted starting material, and potentially products from over-alkylation or reaction at the tertiary amine.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the primary amine of 2-(4-aminopiperidin-1-yl)ethan-1-ol and the carbonyl compound is a crucial equilibrium step.[4]

    • Solution 1: Water Removal: The formation of the imine releases water. Adding a dehydrating agent like molecular sieves (3Å or 4Å) can drive the equilibrium towards the imine, thereby improving the overall reaction rate.

    • Solution 2: pH Control: Reductive amination is often most efficient under weakly acidic conditions (pH 5-6), which catalyze imine formation without significantly protonating the primary amine and reducing its nucleophilicity. A small amount of acetic acid is commonly added.

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectivity.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is milder than sodium borohydride and selectively reduces the iminium ion in the presence of the carbonyl starting material.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: Use a slight excess of the amine starting material relative to the carbonyl compound to favor the formation of the desired secondary amine.

Problem 3: Product Purification Challenges

Symptoms: Your crude product is difficult to purify by standard column chromatography, or you observe co-eluting impurities.

Possible Causes & Solutions:

  • Polarity of Products: The presence of multiple nitrogen atoms and a hydroxyl group in the derivatives of 2-(4-aminopiperidin-1-yl)ethan-1-ol can lead to highly polar compounds that may streak on silica gel.

    • Solution 1: Modified Eluent System: For column chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to improve peak shape and reduce tailing. A common eluent system is a gradient of methanol in dichloromethane.

    • Solution 2: Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase (often with a formic acid or TFA modifier) can be a more effective purification method.

  • Formation of Hard-to-Separate Byproducts: Side reactions can generate byproducts with similar polarities to the desired product.

    • Solution: Re-evaluate your reaction conditions to minimize byproduct formation (see Problems 1 & 2). If byproducts are unavoidable, consider derivatization of the crude mixture to alter the polarity of the desired product, facilitating separation, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the primary amine or the alcohol before performing a reaction at the other functional group?

A1: Yes, in many cases, orthogonal protection is the key to achieving chemoselectivity and high yields.[7][8][9][10]

  • To react at the alcohol: The primary amine is significantly more nucleophilic. You should protect it, for example, as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under many conditions used to modify alcohols but can be easily removed with acid (e.g., TFA).

  • To react at the tertiary amine (e.g., quaternization): Both the primary amine and the alcohol should ideally be protected to prevent them from acting as competing nucleophiles.

  • To selectively react at the primary amine: This is often achievable without protection due to its higher nucleophilicity, especially under controlled conditions with mild reagents.

Q2: What is the best way to monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.[11][12]

  • Eluent System: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2) with a small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) (e.g., 0.5%) is a good starting point.

  • Visualization: The starting material and many of its derivatives are often UV-inactive. Therefore, you will need to use a staining agent.

    • Ninhydrin stain: Excellent for visualizing the primary amine of the starting material (typically gives a purple or yellow spot upon heating). The disappearance of this spot is a good indicator of reaction completion.[13]

    • Potassium permanganate (KMnO₄) stain: A general stain for organic compounds, particularly those with functional groups that can be oxidized, like the alcohol in the starting material.

    • Iodine chamber: A non-destructive method that can visualize many organic compounds.

Q3: Can intramolecular reactions be an issue with this starting material?

A3: Yes, under certain conditions, intramolecular reactions can occur. For example, if the primary alcohol is converted into a good leaving group (e.g., a tosylate or mesylate) while the primary amine is unprotected, an intramolecular cyclization could potentially occur, though this is less likely than intermolecular reactions in the presence of other nucleophiles. Careful planning of your synthetic route and the use of protecting groups can mitigate these risks.

Experimental Protocols

Protocol 1: Selective N-Acylation of the Primary Amine

This protocol provides a general procedure for the acylation of the primary amine of 2-(4-aminopiperidin-1-yl)ethan-1-ol with an acid chloride.

Materials:

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(4-aminopiperidin-1-yl)ethan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines a one-pot procedure for the reductive amination of 2-(4-aminopiperidin-1-yl)ethan-1-ol with an aldehyde using sodium triacetoxyborohydride.[14]

Materials:

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol

  • Aldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(4-aminopiperidin-1-yl)ethan-1-ol (1.2 eq) and the aldehyde (1.0 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation & Characterization

Successful derivatization of 2-(4-aminopiperidin-1-yl)ethan-1-ol can be confirmed by standard analytical techniques.

Technique Expected Observations for N-Acylated Product
¹H NMR Appearance of new signals corresponding to the acyl group. A downfield shift of the proton on the 4-position of the piperidine ring is expected. The NH proton of the newly formed amide will appear as a broad singlet.
¹³C NMR Appearance of a new carbonyl signal for the amide (typically in the 165-175 ppm range).[15]
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the N-acylated product.
TLC The product will have a different Rf value than the starting material. It is typically less polar than the starting material.

Visualizing Reaction Pathways

The following diagrams illustrate the key transformations and potential pitfalls when working with 2-(4-aminopiperidin-1-yl)ethan-1-ol.

selective_acylation start 2-(4-Aminopiperidin-1-yl)ethan-1-ol acyl_chloride R-COCl, Base start->acyl_chloride Primary Amine Attack (Major Pathway) side_product_O O-Acylated Byproduct start->side_product_O Alcohol Attack (Minor Pathway) desired_product Desired N-Acylated Product acyl_chloride->desired_product side_product_di Di-Acylated Byproduct desired_product->side_product_di Further Acylation (Potential Side Reaction)

Caption: Selective N-acylation pathway and potential side reactions.

reductive_amination_flow cluster_imine Imine Formation (Equilibrium) cluster_reduction Reduction start Starting Material aldehyde R-CHO, H⁺ (cat.) start->aldehyde imine Iminium Intermediate aldehyde->imine imine->aldehyde Hydrolysis water H₂O reducing_agent STAB imine->reducing_agent Irreversible Reduction final_product Desired Secondary Amine reducing_agent->final_product

Caption: Workflow for one-pot reductive amination.

orthogonal_protection cluster_A Strategy A: Modify Alcohol cluster_B Strategy B: Modify Primary Amine start Trifunctional Starting Material (Primary Amine, Tertiary Amine, Alcohol) protect_N Protect Primary Amine (e.g., Boc₂O) start->protect_N protect_O Protect Alcohol (e.g., Silyl Ether) start->protect_O modify_O Modify Alcohol (e.g., Etherification, Esterification) protect_N->modify_O deprotect_N Deprotect Amine (e.g., TFA) modify_O->deprotect_N modify_N Modify Primary Amine (e.g., Alkylation, Acylation) protect_O->modify_N deprotect_O Deprotect Alcohol (e.g., TBAF) modify_N->deprotect_O

Caption: Orthogonal protection strategies for selective modification.

References

Sources

Technical Support Center: Stability and Degradation of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Aminopiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Introduction to the Stability of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a bifunctional molecule containing a piperidine ring and an ethanolamine side chain. The presence of a primary amine, a tertiary amine, and a primary alcohol makes the molecule susceptible to various degradation pathways, including oxidation, hydrolysis, and photolysis. Understanding the stability of this compound is crucial for the development of safe and effective pharmaceutical products. This guide will walk you through potential stability issues and provide practical solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-(4-Aminopiperidin-1-yl)ethan-1-ol that are susceptible to degradation?

A1: The key functional groups that influence the stability of 2-(4-Aminopiperidin-1-yl)ethan-1-ol are:

  • Primary Amine (on the piperidine ring): Susceptible to oxidation and reactions with carbonyl compounds.

  • Tertiary Amine (in the piperidine ring): Prone to oxidation, which can lead to N-oxide formation or ring-opening products.[1]

  • Primary Alcohol (on the ethan-1-ol side chain): Can be oxidized to an aldehyde and further to a carboxylic acid.[2][3]

Q2: What are the recommended storage conditions for 2-(4-Aminopiperidin-1-yl)ethan-1-ol?

A2: To minimize degradation, it is recommended to store 2-(4-Aminopiperidin-1-yl)ethan-1-ol in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is preferable to minimize oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advised.

Q3: I am observing a decrease in the peak area of my compound during HPLC analysis over time. What could be the cause?

A3: A decreasing peak area suggests that your compound is degrading. The most common causes are:

  • Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation of the amine and alcohol functional groups.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

  • Hydrolysis: While less likely for this structure, extreme pH conditions in your sample matrix could potentially lead to degradation over time.

To troubleshoot, you should conduct forced degradation studies to identify the specific cause.

III. Troubleshooting Guide: Investigating Degradation

A. Identifying the Degradation Pathway

If you suspect your compound is degrading, a systematic forced degradation study is the most effective way to identify the cause and the resulting degradants.[4][5][6] This involves subjecting the compound to a variety of stress conditions.

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[4][7]To evaluate degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[4][7]To assess degradation in alkaline conditions.
Oxidation 0.1% to 3% Hydrogen Peroxide (H₂O₂).[7][8]To test susceptibility to oxidative degradation.
Thermal Degradation 40°C to 80°C, often at elevated humidity.[7][9]To determine the effect of heat on the drug substance.
Photolytic Degradation Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[7][8]To assess the impact of light exposure.

The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being obscured by secondary degradation.[5][7][8]

B. Experimental Protocols for Forced Degradation Studies

Prepare a stock solution of 2-(4-Aminopiperidin-1-yl)ethan-1-ol at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water, methanol, or acetonitrile).[4]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][10][11][12][13] A control sample should be wrapped in aluminum foil to protect it from light.

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products. A reverse-phase HPLC method coupled with a UV detector is a common starting point. For structural elucidation of unknown degradants, LC-MS is highly recommended.[6][14][15][16]

Recommended HPLC-UV Method Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C

Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][17][18][19]

C. Predicted Degradation Pathways

Based on the functional groups present in 2-(4-Aminopiperidin-1-yl)ethan-1-ol, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidative Degradation:

    • Oxidation of the primary alcohol to an aldehyde, and potentially further to a carboxylic acid.

    • Oxidation of the tertiary amine in the piperidine ring to an N-oxide.

    • Oxidation of the primary amine on the piperidine ring.

  • Photolytic Degradation:

    • OH-radical initiated H-abstraction from C-H or N-H bonds, leading to the formation of imines, nitrosamines, or nitramines.[9]

    • Ring-opening of the piperidine ring.[9]

IV. Visualizing Workflows and Pathways

A. Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidation (3% H₂O₂) Prep->Oxidation Expose to Stress Thermal Thermal (70°C) Prep->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Prep->Photo Expose to Stress HPLC HPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Profile Degradation Profile LCMS->Profile Pathway Pathway Elucidation Profile->Pathway Method Method Validation Pathway->Method

Caption: Workflow for forced degradation studies.

B. Potential Oxidative Degradation Pathways

Oxidative_Degradation cluster_products Potential Oxidation Products Parent 2-(4-Aminopiperidin-1-yl)ethan-1-ol Aldehyde 2-(4-Aminopiperidin-1-yl)acetaldehyde Parent->Aldehyde Oxidation of Alcohol N_Oxide 2-(4-Amino-1-oxido-piperidin-1-yl)ethan-1-ol Parent->N_Oxide Oxidation of Tertiary Amine Acid 2-(4-Aminopiperidin-1-yl)acetic acid Aldehyde->Acid Further Oxidation

Caption: Potential oxidative degradation pathways.

V. Conclusion

The stability of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is a critical parameter that requires thorough investigation during drug development. By understanding the potential degradation pathways and employing systematic forced degradation studies, researchers can develop stable formulations and robust analytical methods. This guide provides a framework for troubleshooting stability issues and ensuring the quality and safety of pharmaceutical products containing this molecule.

References

  • Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Impurity profile: Significance in active pharmaceutical ingredient. Eurasian Journal of Analytical Chemistry, 2(1), 32-53.
  • ICH, Q1A (R2)
  • ICH, Q2(R1)
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonis
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Klick, S., Muijrers, P. H., & Ståhl, M. (2005). Toward a general strategy for degradation studies of drug substances for the development of stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 38(5), 841-852.
  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug delivery technology, 10(5), 56-59.
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Thatcher, S. R., Reif, V. D., & Aull, J. L. (1995). The development of a stability-indicating HPLC method for a parenteral formulation of a novel cytotoxic agent, DMP 840. Journal of pharmaceutical and biomedical analysis, 13(4-5), 561-570.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Doyle, E., & Moriarty, M. (2014). The role of LC-MS in the identification of pharmaceutical impurities and degradation products. LCGC Europe, 27(11), 604-611.
  • Sonawane, S., Gide, P., & Shinde, D. (2012). A stability-indicating HPLC method for the determination of impurities in pramipexole dihydrochloride.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • ICH, Q2(R2)
  • ICH, Q3A(R2)
  • ICH, Q3B(R2)
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development: regulations, methodologies, and best practices. Springer Science & Business Media.
  • Piechocki, J. T., & Thoma, K. (2001). Pharmaceutical photostability and stabilization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(1), 5-10.
  • Tønnesen, H. H. (2004).
  • Borman, P., & Elder, D. (2017). Q2 (R1) Validation of analytical procedures. In ICH Quality Guidelines (pp. 127-165). Academic Press.
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • FDA, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, U.S.
  • Dong, M. W. (2013). A trio of tutorials on HPLC for pharmaceutical analysis. LCGC North America, 31(8), 612-629.
  • Larive, C. K., & Jayawickrama, D. (2010). Applications of NMR spectroscopy in pharmaceutical analysis. Analytical chemistry, 82(12), 4794-4809.
  • Ahuja, S., & Dong, M. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier.
  • Görög, S. (2000).

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proper storage conditions for 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Aminopiperidin-1-yl)ethan-1-ol

This guide provides researchers, scientists, and drug development professionals with essential technical information for the proper storage and handling of 2-(4-Aminopiperidin-1-yl)ethan-1-ol (CAS No. 89850-72-6). Adherence to these guidelines is critical for maintaining the compound's chemical integrity and ensuring experimental reproducibility. This molecule's bifunctional nature, containing both a primary amine and a primary alcohol, makes it susceptible to specific degradation pathways if not stored correctly[1].

Recommended Storage Conditions

Proper storage is the most critical factor in preserving the stability and shelf-life of 2-(4-Aminopiperidin-1-yl)ethan-1-ol. The compound is stable under the recommended conditions, but its amine and hydroxyl moieties are sensitive to atmospheric components[1][2].

ParameterRecommendationRationale & Expert Insight
Temperature Store in a cool, dry place.The Safety Data Sheets (SDS) consistently recommend keeping the container in a "dry, cool and well-ventilated place"[2][3]. Elevated temperatures can increase the rate of potential degradation reactions. Avoid storing near heat sources such as ovens or equipment with high-temperature exhausts.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). This is a critical requirement. The piperidine and primary amine functionalities are susceptible to oxidation from atmospheric oxygen. Furthermore, the compound is explicitly noted as being moisture sensitive [2]. An inert atmosphere displaces both oxygen and moisture, preventing degradation and preserving the purity of the material.
Container Keep container tightly closed.To prevent the ingress of moisture and air, the container must be sealed immediately after use[4][5]. For long-term storage, consider using containers with high-integrity seals, such as those with PTFE-lined caps.
Light Exposure Store in an opaque or amber vial.While not always explicitly stated for this specific compound, similar amine-containing molecules can be light-sensitive[5]. Storing in a light-protecting container is a prudent and low-cost measure to prevent potential photochemical degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, strong bases, and water.This compound can react exothermically or degrade upon contact with incompatible materials. Segregated storage in a designated area for corrosive and reactive chemicals is essential for safety and stability[2][3].

Handling Protocol for Aliquoting

To minimize the risk of contamination and degradation of the bulk material, it is strongly advised to aliquot the compound into smaller, single-use quantities upon receipt.

Required Equipment:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

  • Inert atmosphere environment (Glovebox or Schlenk line with Argon/Nitrogen).

  • Appropriately sized, clean, and dry amber glass vials with PTFE-lined caps.

  • Clean spatulas and weighing instruments.

Procedure:

  • Prepare Environment: Perform all operations within a glovebox or under a steady stream of inert gas (e.g., Argon) to displace air and moisture.

  • Equilibrate Compound: Allow the main container of 2-(4-Aminopiperidin-1-yl)ethan-1-ol to equilibrate to the ambient temperature of the handling environment before opening to prevent condensation of moisture onto the cold product.

  • Dispense Aliquots: Carefully weigh and dispense the desired quantity of the compound into the pre-labeled vials. Work efficiently to minimize the time the main container is open.

  • Purge and Seal: Before sealing each new aliquot vial, flush the headspace with inert gas. Seal the cap tightly.

  • Reseal Bulk Container: Flush the headspace of the original bulk container with inert gas before sealing it tightly. For added protection, consider wrapping the cap-container interface with Parafilm.

  • Log and Store: Record the aliquoting date and store all vials under the recommended conditions outlined in the table above.

Troubleshooting Guide

Question: My compound, which was initially a white or off-white solid, has developed a yellow or brownish tint. Can I still use it?

Answer: A change in color is a common indicator of chemical degradation, most likely due to oxidation of the amine groups. While the compound may not be entirely decomposed, its purity is compromised. For sensitive applications, such as pharmaceutical development or quantitative assays, using the discolored material is not recommended as it can lead to inconsistent results and the formation of unknown impurities. A purity check via LC-MS or NMR is advised if use is unavoidable.

Question: I accidentally left the container open to the air for several minutes. Is the material compromised?

Answer: Yes, the material has been exposed to both atmospheric oxygen and moisture. The compound is known to be moisture-sensitive[2]. The extent of degradation depends on the duration of exposure and ambient humidity. For the bulk container, immediately flush the headspace thoroughly with a dry, inert gas like argon or nitrogen before tightly resealing. For the specific aliquot that was exposed, it should be flagged as potentially compromised and prioritized for use in less sensitive, preliminary experiments.

Question: The material appears clumpy and is difficult to handle. What is the cause and how should I proceed?

Answer: Clumping or caking is often a sign of moisture absorption. Given the compound's moisture sensitivity, this indicates a breach in storage integrity[2]. Do not heat the vial to break up the clumps, as this can accelerate thermal degradation. Instead, in a dry, inert environment, carefully use a clean, dry spatula to mechanically break apart the material before weighing. Ensure the container is properly purged and sealed after use to prevent further moisture uptake.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with 2-(4-Aminopiperidin-1-yl)ethan-1-ol? This compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage[2][6]. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or chemical fume hood[4].

Q2: What specific chemicals should be stored separately from this compound? You must store it away from strong oxidizing agents, water, strong acids, and strong bases[2]. Accidental mixing can lead to vigorous reactions or rapid degradation.

Q3: Does this compound need to be refrigerated or frozen? The Safety Data Sheets specify storage in a "cool, dry, and well-ventilated place"[2][3][4]. Refrigeration is generally acceptable, but freezing is not explicitly required. If you choose to refrigerate, you must allow the container to warm to room temperature completely before opening to prevent moisture condensation on the product.

Q4: What are the expected hazardous decomposition products? Under thermal decomposition, such as in a fire, this compound can release hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[2].

Visualization: Decision Workflow for Handling and Storage

This diagram outlines the logical steps a researcher should follow from receiving the compound to its proper long-term storage, ensuring chemical integrity is maintained at each stage.

G receive Receive Compound inspect Inspect Container Seal and Integrity receive->inspect is_damaged Is Container Damaged? inspect->is_damaged contact_supplier Quarantine Product. Contact Supplier. is_damaged->contact_supplier Yes prep_env Prepare Inert Atmosphere (Glovebox / N2 Line) is_damaged->prep_env No equilibrate Equilibrate Container to Room Temperature prep_env->equilibrate aliquot Aliquot into Pre-labeled, Dry Amber Vials equilibrate->aliquot purge_seal Flush Headspace with N2/Ar. Seal Tightly. aliquot->purge_seal store Store in Cool, Dry, Dark Place Away from Incompatibles purge_seal->store

Sources

troubleshooting failed reactions involving 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Welcome to the technical support guide for 2-(4-Aminopiperidin-1-yl)ethan-1-ol (CAS No. 89850-72-6). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you overcome common challenges and ensure the success of your synthetic reactions involving this versatile building block.

The unique structure of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, featuring a primary amine, a tertiary amine, and a primary alcohol, presents both opportunities and challenges in chemical synthesis. Understanding its reactivity is key to troubleshooting failed reactions.

Understanding the Reagent: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the properties of your starting material.

PropertyValueSource
Molecular Formula C₇H₁₆N₂OPubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
Appearance Varies; often a solid or viscous liquidN/A
pKa (Predicted) Amine pKa values are typically in the 9-11 rangeN/A
Solubility Soluble in water and polar organic solvents like alcohols.N/A

The presence of multiple nucleophilic sites (primary amine, tertiary amine, and hydroxyl group) dictates its reactivity and is the primary source of potential side reactions. The primary amine is generally the most nucleophilic, followed by the tertiary amine, and then the hydroxyl group. However, this order can be influenced by reaction conditions such as solvent and pH.

Molecule_Structure cluster_molecule 2-(4-Aminopiperidin-1-yl)ethan-1-ol mol N_primary Primary Amine (pKa ~10) Strongly Nucleophilic N_tertiary Tertiary Amine (pKa ~9) Nucleophilic, Basic OH_primary Primary Alcohol Weakly Nucleophilic p1 p1->N_primary p2 p2->N_tertiary p3 p3->OH_primary

Caption: Reactive sites on 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Troubleshooting Guide & FAQs

Category 1: Low or No Product Yield

Question 1: My amide coupling reaction with a carboxylic acid is giving very low yield. What are the likely causes?

This is a common issue stemming from several factors. A systematic approach is required to diagnose the problem.[2]

Answer:

Low yields in amide coupling reactions are often traced back to one of four areas: reagent quality, reaction conditions, side reactions, or the choice of coupling agent.

  • Reagent Quality & Stability:

    • Purity of 2-(4-Aminopiperidin-1-yl)ethan-1-ol: Ensure the starting material is pure and dry. Amine compounds can absorb atmospheric CO₂ to form carbonate salts, and water can interfere with many coupling reagents.[3] Consider purifying the amine by distillation or recrystallization if its purity is questionable.[4]

    • Carboxylic Acid and Coupling Reagent: Verify the purity and dryness of your carboxylic acid and coupling reagents (e.g., HATU, HOBt, EDC). Many coupling reagents are moisture-sensitive.

  • Reaction Conditions:

    • Solvent: Use a dry, aprotic solvent like DMF, DCM, or THF. The solubility of all reactants is critical.[5]

    • Base: A non-nucleophilic base like DIPEA or triethylamine is typically required to neutralize acids formed during the reaction and to deprotonate the amine. Use at least 2-3 equivalents, especially if the carboxylic acid starting material is an HCl or TFA salt.

    • Temperature: Most couplings are run at 0 °C to room temperature. If the reaction is slow or stalled, gentle heating (40-50 °C) might be beneficial, but be aware this can also promote side reactions or racemization.[6]

    • Order of Addition: The order of addition can be critical. It is often best to pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[7] This minimizes side reactions of the coupling agent with the amine.

  • Side Reactions:

    • The primary hydroxyl group can compete with the amine, leading to ester formation, though this is usually a minor pathway under standard amide coupling conditions.

    • If your carboxylic acid has other reactive functional groups, they may need to be protected.

  • Coupling Reagent Choice:

    • For sterically hindered substrates or electron-deficient amines, standard carbodiimide reagents like EDC might be inefficient.[6][8]

    • Consider using more potent uronium/phosphonium salt-based reagents like HATU, HBTU, or PyBOP. These reagents are highly efficient but more expensive.[2]

    • Another strategy for difficult couplings is to convert the carboxylic acid to an acyl fluoride, which is highly reactive towards amines.[6]

Troubleshooting_Low_Yield start Low / No Product Yield workup Analyze Crude Reaction Mixture (TLC, LC-MS) start->workup reagent_quality Check Reagent Purity & Dryness (Amine, Acid, Solvent, Reagents) conditions Optimize Reaction Conditions (Solvent, Base, Temp, Order of Addition) reagent_quality->conditions coupling Change Coupling Strategy (e.g., EDC -> HATU or Acyl Fluoride) conditions->coupling success Improved Yield conditions->success coupling->success side_products Side Products Observed? workup->side_products No no_reaction Only Starting Material? workup->no_reaction Yes side_products->conditions Address Side Reactions no_reaction->reagent_quality

Caption: Workflow for troubleshooting low product yield.

Category 2: Formation of Multiple Impurities

Question 2: My reaction is messy, showing multiple spots on TLC. What are the common side reactions?

Answer:

The trifunctional nature of this molecule makes it susceptible to several side reactions, especially if reaction conditions are not carefully controlled.

  • Over-alkylation/acylation: The most common issue is reaction at multiple sites.

    • N,O-diacylation: In amide couplings, if a large excess of activated carboxylic acid is used or if the reaction is heated, acylation of the hydroxyl group can occur, leading to an amide-ester product.

    • N,N'-dialkylation: In alkylation reactions with alkyl halides, reaction can occur at both the primary amine and the tertiary piperidine nitrogen, leading to quaternization of the piperidine nitrogen.

  • Intra- or Intermolecular Reactions: Under certain conditions (e.g., high heat), the molecule could potentially react with itself, though this is less common.

  • Protecting Group Strategy: The cleanest way to avoid multiple products is to use a protecting group strategy.[9]

    • Protecting the Primary Amine: The most common strategy is to protect the more nucleophilic primary amine, allowing selective reaction at the hydroxyl group. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to many reaction conditions and easily removed with acid (e.g., TFA in DCM).[10]

    • Protecting the Hydroxyl Group: If you need to react selectively at the primary amine, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.

Side_Reactions cluster_products Potential Products start 2-(4-Aminopiperidin-1-yl)ethan-1-ol + Electrophile (E+) desired Desired Product (N-acylation/alkylation) start->desired Primary Amine (Major Pathway) side1 Side Product 1 (O-acylation/alkylation) start->side1 Hydroxyl Group (Minor Pathway) side2 Side Product 2 (N,O-Disubstitution) start->side2 Both Sites React side3 Side Product 3 (Piperidine-N Quaternization) start->side3 Tertiary Amine (Alkylation)

Sources

side reactions of 2-(4-Aminopiperidin-1-yl)ethan-1-ol and how to minimize them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 2-(4-Aminopiperidin-1-yl)ethan-1-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize side reactions and maximize the purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize 2-(4-Aminopiperidin-1-yl)ethan-1-ol is giving a complex mixture of products. What are the likely side reactions?

The synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, typically through the N-alkylation of 4-aminopiperidine, is prone to several side reactions due to the presence of two nucleophilic nitrogen atoms (a primary and a secondary amine) and a hydroxyl group in the product. The primary side reactions to consider are:

  • N,N'-Dialkylation: The most common side reaction is the alkylation of both the primary and secondary amines of 4-aminopiperidine.

  • Over-alkylation of the Piperidine Nitrogen: The desired product can react further with the alkylating agent to form a quaternary ammonium salt.[1]

  • Alkylation of the Primary Amine: While the secondary amine of the piperidine ring is generally more nucleophilic, under certain conditions, alkylation can occur at the primary amine, leading to the isomeric impurity, 1-(2-hydroxyethyl)piperidin-4-amine.

  • Polymerization/Oligomerization with Ethylene Oxide: If ethylene oxide is used as the alkylating agent, it can react with the hydroxyl group of the product or any water present to form polyethylene glycol (PEG)-like oligomers.[2][3]

Below is a diagram illustrating the desired reaction versus the major side reactions.

G cluster_reactants Reactants cluster_products Products & Byproducts 4-Aminopiperidine 4-Aminopiperidine Desired_Product 2-(4-Aminopiperidin-1-yl)ethan-1-ol 4-Aminopiperidine->Desired_Product Desired Reaction (Selective N1-alkylation) Dialkylated_Product N,N'-bis(2-hydroxyethyl)-4-aminopiperidine 4-Aminopiperidine->Dialkylated_Product Side Reaction (Dialkylation) Isomeric_Byproduct 1-(2-hydroxyethyl)piperidin-4-amine 4-Aminopiperidine->Isomeric_Byproduct Side Reaction (N4-alkylation) Alkylating_Agent 2-Chloroethanol or Ethylene Oxide Alkylating_Agent->Desired_Product Alkylating_Agent->Dialkylated_Product Quaternary_Salt Quaternary Ammonium Salt Alkylating_Agent->Quaternary_Salt Alkylating_Agent->Isomeric_Byproduct Desired_Product->Quaternary_Salt Side Reaction (Over-alkylation) PEG_Oligomers PEG-like Oligomers (with Ethylene Oxide) Desired_Product->PEG_Oligomers Side Reaction (with Ethylene Oxide)

Caption: Reaction pathways in the synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Q2: How can I minimize the formation of these side products during the synthesis?

Minimizing side reactions hinges on controlling the reaction conditions to favor mono-alkylation at the more nucleophilic secondary amine of the piperidine ring. Here are several strategies:

1. Control of Stoichiometry and Addition Rate:

  • Use an Excess of 4-Aminopiperidine: Employing a slight excess (1.1-1.5 equivalents) of 4-aminopiperidine relative to the alkylating agent can increase the statistical probability of the alkylating agent reacting with a starting material molecule rather than the product.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent (e.g., 2-chloroethanol) dropwise or via a syringe pump over an extended period maintains a low concentration of the electrophile in the reaction mixture. This significantly favors mono-alkylation.[1]

2. Optimization of Reaction Conditions:

The choice of solvent, base, and temperature can profoundly impact the selectivity of the reaction.

ParameterRecommendationRationale
Solvent Aprotic polar solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF)These solvents effectively dissolve the reactants and salts formed, facilitating the reaction.
Base Mild inorganic bases like K₂CO₃ or NaHCO₃Stronger bases can deprotonate the primary amine, increasing its nucleophilicity and leading to more side products. Mild bases are sufficient to neutralize the acid formed during the reaction (e.g., HCl from 2-chloroethanol).
Temperature Room temperature to moderate heat (e.g., 40-60 °C)Lower temperatures generally favor selectivity. However, a moderate increase in temperature may be necessary to drive the reaction to completion in a reasonable timeframe. Monitor the reaction closely to avoid excessive side product formation at higher temperatures.

3. Protecting Group Strategy:

For the highest selectivity, a protecting group strategy is the most robust approach.[4][5]

G Start 4-Aminopiperidine Protect Protect Primary Amine (e.g., with Boc₂O) Start->Protect Protected_Intermediate N-Boc-4-aminopiperidine Protect->Protected_Intermediate Alkylate N-Alkylation of Piperidine Nitrogen Protected_Intermediate->Alkylate Alkylated_Intermediate N-Boc-N'-(2-hydroxyethyl)-4-aminopiperidine Alkylate->Alkylated_Intermediate Deprotect Deprotect Primary Amine (e.g., with TFA or HCl) Alkylated_Intermediate->Deprotect Final_Product 2-(4-Aminopiperidin-1-yl)ethan-1-ol (High Purity) Deprotect->Final_Product

Sources

monitoring the progress of reactions with 2-(4-Aminopiperidin-1-yl)ethan-1-ol by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Reactions with 2-(4-Aminopiperidin-1-yl)ethan-1-ol

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring chemical reactions involving 2-(4-Aminopiperidin-1-yl)ethan-1-ol using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and professionals in drug development.

Introduction to Analytical Challenges

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a highly polar molecule containing both primary and tertiary amine functionalities, as well as a primary alcohol. This unique structure presents specific challenges for chromatographic analysis. Its high polarity can lead to strong interactions with silica gel in TLC, resulting in streaking or retention at the baseline. In reverse-phase LC-MS, it can exhibit poor retention on standard C18 columns. Understanding these properties is crucial for developing effective monitoring protocols.

Section 1: Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

TLC is a rapid and invaluable tool for qualitatively monitoring the progress of a reaction.[1][2][3] The goal is to observe the disappearance of the starting material spot and the appearance of the product spot over time.[3]

Frequently Asked Questions (TLC)

Q1: My 2-(4-Aminopiperidin-1-yl)ethan-1-ol starting material is not moving from the baseline on the TLC plate. What should I do?

A1: This is a common issue due to the high polarity of the compound and its strong interaction with the acidic silica gel stationary phase.[4][5] To address this, you need to increase the polarity of your mobile phase or modify it to reduce the analyte's interaction with the silica.

  • Increase Solvent Polarity: A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] For highly polar molecules, consider switching from hexane to a more polar solvent like dichloromethane (DCM).

  • Add a Basic Modifier: Since your compound is basic, adding a small amount of a base to your eluent can significantly improve spot shape and mobility.[5][7] The base will compete with your amine for the active sites on the silica gel, reducing tailing.

    • Recommended Mobile Phases for Polar Amines:

      • DCM / Methanol / Ammonium Hydroxide (e.g., 89:10:1)

      • n-Butanol / Acetic Acid / Water (e.g., 4:1:1 or 2:1:1)[1]

Q2: How can I visualize the spots on my TLC plate? My compound is not UV-active.

A2: Since 2-(4-Aminopiperidin-1-yl)ethan-1-ol lacks a strong chromophore, UV visualization will be ineffective. You will need to use a chemical stain.

  • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines.[8][9] It reacts with the primary amine of your starting material to produce a distinct purple or pink spot upon heating.[10]

  • Potassium Permanganate Stain: This is a general-purpose oxidizing stain that works well for compounds with functional groups that can be oxidized, such as alcohols and amines.[8] It will appear as a yellow or brown spot on a purple background.

  • p-Anisaldehyde Stain: This stain can be useful for visualizing amines and alcohols, often producing a range of colors that can help differentiate between your starting material and product.[11][12]

Q3: My TLC spots are streaking. How can I get well-defined spots?

A3: Streaking is often caused by overloading the TLC plate or strong interactions between the analyte and the stationary phase.[7]

  • Dilute Your Sample: Ensure that the sample you are spotting is sufficiently dilute. Overly concentrated spots lead to poor separation.[6][7]

  • Use a Basic Modifier: As mentioned in A1, adding a base like triethylamine or ammonium hydroxide to your mobile phase can prevent streaking for basic compounds.[5][7]

  • Spotting Technique: Apply the sample in small, repeated applications, allowing the solvent to dry between each application to keep the initial spot as small as possible.[6]

Troubleshooting Guide: TLC
Problem Potential Cause Recommended Solution
Spots remain at the baseline Mobile phase is not polar enough. Strong interaction of the basic amine with acidic silica.Increase the percentage of the polar solvent (e.g., methanol) in your eluent. Add a basic modifier like ammonium hydroxide or triethylamine (1-2%).[5][7]
Spots are streaked or tailing Sample is too concentrated. Strong analyte-stationary phase interaction.Dilute the reaction mixture before spotting.[7] Add a basic modifier to the mobile phase.
No spots are visible after staining Incorrect stain used. Compound is not reactive to the stain.Use a more general stain like potassium permanganate. For primary/secondary amines, ninhydrin is highly effective.[8][9]
Rf values are too high (spots run to the top) Mobile phase is too polar.Decrease the concentration of the polar component in your mobile phase.
Starting material and product spots are not separating The polarity difference between the compounds is insufficient in the chosen solvent system.Experiment with different solvent systems. A 2D TLC can sometimes help resolve closely running spots.[4]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting & FAQs

LC-MS provides more quantitative and specific data for reaction monitoring, allowing for the determination of reactant consumption and product formation with high sensitivity and selectivity.[13]

Frequently Asked Questions (LC-MS)

Q1: I am not seeing good retention of 2-(4-Aminopiperidin-1-yl)ethan-1-ol on my C18 column. What can I do?

A1: Poor retention of polar compounds on reverse-phase columns is a common challenge.[14]

  • Use a Highly Aqueous Mobile Phase: Start with a high percentage of the aqueous component in your mobile phase gradient.

  • Mobile Phase Modifiers: The choice of mobile phase additive is critical for the analysis of polar amines.

    • Acidic Mobile Phase (e.g., 0.1% Formic Acid): This will protonate your amine, which can improve peak shape but may decrease retention on a C18 column.

    • Basic Mobile Phase (e.g., Ammonium Bicarbonate, pH 9.5): At a higher pH, the amine is in its neutral form, which can increase retention on a C18 column.

  • Alternative Column Chemistries:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is specifically designed for the retention of highly polar compounds.

    • Silica Hydride Columns: These can operate in aqueous normal phase (ANP) mode and offer good retention for polar analytes.[15]

Q2: What are the best mobile phases and additives for LC-MS analysis of this compound?

A2: For LC-MS, volatile mobile phases and additives are essential.[16]

Mobile Phase System Advantages Considerations
A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid Good for positive mode electrospray ionization (ESI+).[17]May result in poor retention for highly polar amines.
A: Water + 10 mM Ammonium Formate B: Acetonitrile + 10 mM Ammonium Formate Volatile buffer that works well for both positive and negative ionization modes.[16][17]
A: Water + 10 mM Ammonium Acetate B: Acetonitrile + 10 mM Ammonium Acetate Another good volatile buffer option.[15][16]

Q3: I am seeing a lot of signal suppression in my mass spectrometer. What could be the cause?

A3: Ion suppression is a matrix effect where other components in the sample interfere with the ionization of the analyte of interest.

  • Improve Chromatographic Separation: Ensure your analyte is well-separated from other reaction components and salts.

  • Sample Preparation: If analyzing from a complex reaction mixture, consider a simple workup or dilution to reduce matrix effects.

  • Check for Incompatible Salts: Non-volatile salts (e.g., phosphate buffers) from the reaction mixture are not compatible with MS and can cause significant suppression and contamination of the ion source.[16]

Troubleshooting Guide: LC-MS
Problem Potential Cause Recommended Solution
Poor peak shape (tailing) Secondary interactions with residual silanols on the column.Use a mobile phase with a modifier (e.g., formic acid or ammonium formate). Consider a column with end-capping.
No or low signal in MS Incorrect ionization mode (positive/negative). Inefficient ionization. Ion source is dirty.2-(4-Aminopiperidin-1-yl)ethan-1-ol should ionize well in positive mode ESI. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[18] Clean the ion source.[19]
Shifting retention times Column equilibration issues. Mobile phase composition is incorrect.Ensure the column is properly equilibrated before each injection. Double-check mobile phase preparation.[18]
No peak detected Compound is not eluting from the column. Sample degradation. Injection issue.Increase the organic content of the mobile phase in your gradient. Check the stability of your analyte in the sample solvent.[14] Verify the autosampler is functioning correctly.[20]

Experimental Protocols

Protocol 1: General TLC Method for Reaction Monitoring
  • Prepare the TLC Chamber: Add the chosen mobile phase to a depth of about 0.5 cm in the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of the plate. Spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture in separate lanes.[3]

  • Develop the Plate: Place the TLC plate in the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and dry it with a stream of air. Visualize the spots using the appropriate staining method (e.g., dipping in ninhydrin stain followed by gentle heating).

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane to assess the progress of the reaction.

Protocol 2: Starting LC-MS Method
  • Column: C18 reverse-phase, 2.1 x 50 mm, 2.7 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS Detection: Electrospray Ionization in Positive Mode (ESI+)

  • Mass Range: Scan a range appropriate for your starting material and expected product (e.g., m/z 100-500).

Visual Diagrams

TLC_Troubleshooting_Workflow start Start TLC Analysis problem Problem with TLC Result? start->problem no_spots No Spots Visible problem->no_spots Yes streaking Spots are Streaking problem->streaking baseline Spots at Baseline problem->baseline no_separation No Separation problem->no_separation end Successful Analysis problem->end No solution_stain Use Appropriate Stain (e.g., Ninhydrin, KMnO4) no_spots->solution_stain solution_streaking Dilute Sample & Add Basic Modifier to Eluent streaking->solution_streaking solution_baseline Increase Eluent Polarity & Add Basic Modifier baseline->solution_baseline solution_separation Change Solvent System (Vary Polarity/Composition) no_separation->solution_separation solution_stain->end solution_streaking->end solution_baseline->end solution_separation->end

Caption: A troubleshooting workflow for common TLC issues.

LCMS_Optimization_Logic start LC-MS Method Development for Polar Amine retention Poor Retention on C18? start->retention peak_shape Poor Peak Shape? retention->peak_shape No solution_retention Increase Aqueous Content Use HILIC or ANP Column Use Basic Mobile Phase retention->solution_retention Yes sensitivity Low MS Signal? peak_shape->sensitivity No solution_peak_shape Add Mobile Phase Modifier (Formic Acid / Ammonium Formate) peak_shape->solution_peak_shape Yes solution_sensitivity Optimize Ion Source Parameters Check for Ion Suppression Clean Ion Source sensitivity->solution_sensitivity Yes end Optimized Method sensitivity->end No solution_retention->peak_shape solution_peak_shape->sensitivity solution_sensitivity->end

Caption: A logic diagram for optimizing LC-MS methods.

References

  • Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034335, 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Edubirdie. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Arnold, M. E., & O'Shea, T. J. (2020). Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor. Bioanalysis, 12(12), 839–851. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

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Technical Support Center: Managing Exotherms with 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-(4-Aminopiperidin-1-yl)ethan-1-ol. This guide is designed for researchers, chemists, and process development professionals to ensure the safe and effective use of this versatile building block. The presence of both a primary and a tertiary amine, in addition to a hydroxyl group, makes this molecule highly reactive and valuable, but also necessitates careful management of reaction thermodynamics, particularly exothermic events.

This document moves beyond standard operating procedures to explain the underlying chemical principles governing these exotherms, providing you with the expertise to anticipate, control, and troubleshoot thermal events in your experiments.

Compound Hazard Profile

Before initiating any reaction, it is crucial to understand the intrinsic properties and hazards of 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

PropertyValueSource
Molecular Formula C₇H₁₆N₂OPubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)PubChem[1]
Reactivity Class Amines (Bases)NOAA[2]
NFPA 704 Rating (Estimated) Health: 3, Flammability: 1, Instability: 1Based on piperidine data[3][4][5]

Note: The NFPA 704 rating is an estimation based on the hazards of the parent piperidine structure and general amine reactivity. A formal rating should be conducted as part of a comprehensive risk assessment.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving 2-(4-Aminopiperidin-1-yl)ethan-1-ol often exothermic?

A1: The exothermic nature of reactions with this molecule stems primarily from its nucleophilic amine groups. Amines are chemical bases that undergo highly favorable, heat-releasing reactions with a variety of electrophiles.[2][6] Key exothermic processes include:

  • Acid-Base Neutralization: Reactions with acids to form salts are universally exothermic.[2]

  • Amide Bond Formation: The reaction of the primary amine with activated carboxylic acids (like acyl chlorides) or via coupling agents is a significant source of heat.[7][8]

  • Epoxide Ring-Opening: The nucleophilic attack on an epoxide ring releases substantial energy due to the relief of ring strain.[9]

  • Reactions with Isocyanates: Formation of ureas is also a rapid and highly exothermic process.

The heat evolved per mole during these reactions can be substantial, and if not properly controlled, can lead to a dangerous increase in temperature.[10]

Q2: What is a "thermal runaway" and how can it happen with this compound?

A2: A thermal runaway is a hazardous situation where the heat generated by a reaction exceeds the rate of heat removal from the reactor.[11] This creates a positive feedback loop: the reaction temperature increases, which in turn accelerates the reaction rate, leading to even faster heat generation.[10] For 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a runaway can be initiated by:

  • Rapid Reagent Addition: Adding a reactive electrophile (e.g., an acyl chloride) too quickly.

  • Insufficient Cooling: Using a cooling system that is underpowered for the scale and speed of the reaction.

  • Mixing Failure: If the stirrer stops, localized "hot spots" can form where the reaction accelerates uncontrollably.

  • Accumulation of Reagents: If a reaction has an induction period, reactants can build up. When the reaction finally starts, it does so with a large, sudden burst of energy.[12]

Q3: How can I predict the potential for an exotherm before running my reaction?

A3: A thorough understanding of your reaction chemistry is the first step. For novel or scaled-up reactions, instrumental analysis is highly recommended. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) are the industry gold standard.[13] These methods provide critical data on:

  • Heat of Reaction (ΔHrxn): The total amount of energy released.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[13]

  • Heat Release Rate: How quickly the energy is generated.

This data is essential for designing a safe process and ensuring your cooling capacity is sufficient.[14]

Q4: What are the best solvents for managing heat in these reactions?

A4: Solvent selection is critical. An ideal solvent should:

  • Have a High Boiling Point: This provides a larger operating window before the solvent begins to boil, which can rapidly increase reactor pressure.

  • Have a Good Heat Capacity: The ability to absorb heat from the reaction mass.

  • Be Chemically Inert: The solvent should not participate in or be degraded by the reaction.[15][16]

  • Allow for Efficient Stirring: The viscosity should be low enough to permit good mixing.

Solvents like DMF and NMP are often used for amide couplings, but greener alternatives with favorable thermal properties are increasingly being evaluated.[17] Avoid low-boiling solvents like DCM unless you have a robust reflux condenser and have fully characterized the thermal risk.

Troubleshooting Guide for Exothermic Events

This section provides a logical framework for diagnosing and responding to thermal deviations during your experiment.

Workflow: Initial Risk Assessment and Setup

Before starting any reaction, a proper setup is the best defense against thermal incidents. The following workflow illustrates the key decision points.

cluster_prep Phase 1: Pre-Reaction Planning cluster_setup Phase 2: Physical Setup cluster_execution Phase 3: Reaction Execution A Review Reaction Chemistry (Amidation, Epoxide Opening, etc.) B Perform Risk Assessment: - Scale of Reaction - Known Exotherm? - Potential Side Reactions A->B C Select Appropriate Equipment: - Jacketed Reactor vs. Round Bottom Flask - Overhead Stirrer vs. Stir Bar - Calibrated Thermometer B->C D Assemble Glassware & Ensure No Leaks C->D E Setup Primary Cooling (e.g., Circulator, Ice Bath) D->E F Prepare Secondary Cooling / Quench Bath (e.g., Dry Ice/Acetone) E->F G Charge Initial Reagents (Non-Limiting) F->G H Start Stirring & Primary Cooling G->H I Begin Slow, Controlled Addition of Limiting Reagent H->I J Monitor Internal Temperature (T_int) and Coolant Temperature (T_jacket) I->J

Caption: Workflow for Safe Reaction Setup.

Troubleshooting: Unexpected Temperature Rise

If you observe an uncontrolled increase in the internal reaction temperature, use the following decision tree to diagnose and act.

cluster_immediate cluster_diagnose cluster_remedy Start Unexpected Rise in Internal Temperature (T_int) StopAddition Immediately STOP Reagent Addition Start->StopAddition IncreaseCooling Increase Cooling Power (Lower Setpoint / Add More Ice) Start->IncreaseCooling CheckStirring Is Stirring Adequate? StopAddition->CheckStirring IncreaseCooling->CheckStirring CheckCooling Is Cooling System Functioning Correctly? CheckStirring->CheckCooling Yes FixStirring Fix Stirrer / Increase RPM CheckStirring->FixStirring No CheckAddition Was Addition Rate Too Fast? CheckCooling->CheckAddition Yes FixCooling Troubleshoot Circulator / Add Coolant CheckCooling->FixCooling No SlowDown Wait for T_int to Stabilize, Then Resume at Slower Rate CheckAddition->SlowDown Yes EmergencyQuench If T_int continues to rise: INITIATE EMERGENCY QUENCH CheckAddition->EmergencyQuench No / Unsure FixStirring->EmergencyQuench If T_int still rising FixCooling->EmergencyQuench If T_int still rising SlowDown->EmergencyQuench If T_int still rising

Caption: Decision Tree for Troubleshooting Exotherms.

Key Experimental Protocols

Protocol 1: Controlled Addition for Exothermic Reactions (e.g., Acylation)

This protocol minimizes risk by controlling the rate at which the limiting, reactive reagent is introduced, thereby controlling the rate of heat generation.

Objective: To perform a reaction with a highly reactive electrophile (e.g., acetyl chloride) while maintaining a stable internal temperature.

Materials:

  • Jacketed reactor or 3-neck round bottom flask in a cooling bath

  • Overhead stirrer

  • Calibrated digital thermometer to monitor internal temperature

  • Addition funnel or syringe pump

  • Primary cooling system (e.g., ice/water bath or refrigerated circulator)

  • Emergency quench bath (e.g., dry ice/acetone) kept nearby

Procedure:

  • Setup: Assemble the reactor system. Ensure the stirrer provides good surface vortexing. Place the thermometer probe below the liquid surface but away from the reactor walls.

  • Initial Charge: Charge the reactor with 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a suitable solvent, and any required base (e.g., triethylamine).

  • Cooling: Start the primary cooling system and bring the reactor contents to the target initial temperature (e.g., 0 °C). Allow the temperature to stabilize for 10-15 minutes.

  • Reagent Addition: Begin adding the acyl chloride via the addition funnel or syringe pump at a very slow, controlled rate.

  • Monitoring: Continuously monitor the internal temperature. The rate of addition should be such that the internal temperature does not rise more than 2-3 °C above the setpoint.

  • Adjustment: If the temperature begins to rise, immediately stop the addition. Do not resume until the temperature has stabilized back at the setpoint. This indicates your cooling system is keeping pace with the heat generation.[12]

  • Completion: Once the addition is complete, allow the reaction to stir at the controlled temperature for the prescribed time, monitoring for any delayed exotherm.

  • Workup: Proceed with the reaction quench and workup only after confirming the reaction is thermally complete.

Protocol 2: Emergency Reaction Quenching

Objective: To rapidly and safely neutralize a runaway reaction. A quench should be fast but controlled to avoid secondary hazards.

Causality: The goal of a quench is to rapidly consume the reactive species driving the exotherm. This is typically achieved by introducing a compound that reacts quickly with the unconsumed reagent. For reactions involving acyl chlorides or other electrophiles, a nucleophilic quench is appropriate. For organometallic reagents, a protic quench is used.[18][19]

Materials:

  • Large, robust container with a suitable quenching agent (e.g., a beaker of cold, saturated sodium bicarbonate solution for an acylation).

  • Personal Protective Equipment (PPE): Face shield, heavy-duty gloves, fire-retardant lab coat.

Procedure:

  • ALERT: Announce the emergency to colleagues in the lab and, if necessary, activate the emergency alarm.

  • ASSESS: If it is safe to do so, stop any reagent addition and maximize cooling.

  • QUENCH (PREFERRED METHOD - Reverse Addition): If the runaway is in a flask that can be moved, carefully and slowly pour the reaction mixture into the large volume of the stirred, cold quenching solution. The large volume and thermal mass of the quench pot will absorb the heat.

  • QUENCH (ALTERNATE METHOD - Direct Addition): If the reactor cannot be moved, slowly and carefully add the quenching agent to the reaction. BEWARE: This can cause vigorous gas evolution and splashing. Do this from a safe distance, behind a blast shield.

  • MONITOR: Continue to monitor the temperature of the quenched mixture until it is stable at or near room temperature.

  • SECURE: Once neutralized, label the quenched mixture clearly for waste disposal.

References

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  • ResearchGate. (2014).
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  • YouTube. (2025).
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.
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  • Stonehouse Process Safety. (n.d.). Thermal Reaction Hazards – Your Problem?.
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  • CymitQuimica. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol.
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  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount to ensuring safety, efficacy, and batch-to-batch consistency. 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a bifunctional molecule featuring primary and tertiary amine functionalities along with a primary alcohol, presents a unique analytical challenge.[1][2][3] Its polarity and potential for multiple protonation states necessitate a multi-pronged analytical approach for comprehensive quality control.

This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, drawing from established principles of analytical chemistry and extensive experience with similar piperidine derivatives. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Foundational Physicochemical Properties

Before delving into specific analytical techniques, understanding the inherent properties of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is crucial for method development.[4]

PropertyValueSource
Molecular FormulaC₇H₁₆N₂O[1]
Molecular Weight144.22 g/mol [1][2]
AppearanceSolid[3]
Melting Point113-116°C[3]
pKa (predicted)~9.5 (piperidine N), ~10.5 (primary amine)Inferred from similar structures
SolubilityFreely soluble in water and polar organic solventsInferred from structure

The presence of two basic nitrogen atoms and a hydroxyl group renders the molecule highly polar, making it amenable to reversed-phase high-performance liquid chromatography (RP-HPLC) with aqueous mobile phases. However, its volatility is limited, which may require derivatization for gas chromatography (GC) analysis.

Orthogonal Chromatographic Approaches for Purity and Impurity Profiling

A cornerstone of robust analytical characterization is the use of orthogonal methods—techniques that separate analytes based on different chemical or physical principles. For 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a combination of HPLC and GC-MS (after derivatization) provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds, making it ideal for 2-(4-Aminopiperidin-1-yl)ethan-1-ol.[4] A well-developed HPLC method can quantify the main component, separate process-related impurities, and identify degradation products.[5][6][7]

  • Column Selection: Due to the polar and basic nature of the analyte, a C18 column is a suitable starting point. However, peak tailing can be an issue due to the interaction of the amine groups with residual silanols on the silica support. Therefore, a column with end-capping or a polar-embedded stationary phase is recommended to improve peak shape.

  • Mobile Phase: A buffered mobile phase is essential to control the ionization state of the amine groups and ensure reproducible retention times. A pH between 3 and 7 is generally a good starting point. The use of a phosphate or acetate buffer is common.

  • Detector: The molecule lacks a strong chromophore, which can present a challenge for UV detection at higher wavelengths. However, detection at lower wavelengths (e.g., 200-220 nm) is often feasible. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Mass Spectrometry (MS) offers the highest specificity and can aid in impurity identification.[8]

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and is MS-compatible.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutesTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detector UV at 210 nm; ELSD/CAD/MSLow wavelength UV for general detection; advanced detectors for higher sensitivity and specificity.
Injection Volume 10 µLStandard injection volume.
  • Standard Preparation: Accurately weigh approximately 10 mg of 2-(4-Aminopiperidin-1-yl)ethan-1-ol reference standard and dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the sample at the same concentration as the standard using mobile phase A.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample and standard solutions.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample to that of the standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Reporting Standard Weigh & Dissolve Reference Standard HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Inject Sample Weigh & Dissolve Test Sample Sample->HPLC Inject Detector Detection (UV/ELSD/MS) HPLC->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatile Impurities

While 2-(4-Aminopiperidin-1-yl)ethan-1-ol itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to analyze for volatile process impurities and to provide an orthogonal separation mechanism.

The primary amine and hydroxyl groups can be derivatized to increase volatility and thermal stability. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas compatible with MS.
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C (10 min)A temperature ramp to separate compounds with different boiling points.
Injector Splitless, 280 °CTo ensure complete volatilization of the derivatized analytes.
Detector Mass Spectrometer (EI, 70 eV)Provides structural information for peak identification.[9]
  • Derivatization: To approximately 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70 °C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Processing & Reporting Sample Test Sample Deriv Derivatization (e.g., Silylation) Sample->Deriv GCMS GC-MS System (Injector, Column, MS) Deriv->GCMS Inject Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Report Generate Report LibrarySearch->Report

Caption: GC-MS workflow for impurity analysis.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide critical information about the molecular structure and functional groups present in 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring, the ethyl chain, and the exchangeable protons of the amine and hydroxyl groups. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Quantitative NMR (qNMR) can also be used as a highly accurate method for purity determination, often more precise than chromatographic methods.[10]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5t2H-CH₂-OH
~2.8m2HPiperidine H (axial, adjacent to N)
~2.5t2H-N-CH₂-
~2.2m2HPiperidine H (equatorial, adjacent to N)
~1.8m2HPiperidine H (axial)
~1.4m3HPiperidine H (equatorial), -CH-NH₂
(variable)br s3H-NH₂, -OH
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadO-H and N-H stretching
2950-2800StrongC-H stretching (aliphatic)
1650-1580MediumN-H bending (scissoring)
1470-1430MediumC-H bending
1100-1000StrongC-O and C-N stretching

Comparison of Analytical Methods

MethodInformation ProvidedAdvantagesDisadvantages
HPLC-UV Purity, quantification of impurities with chromophores.[12]Robust, reproducible, widely available.Limited sensitivity for compounds without strong chromophores.
HPLC-ELSD/CAD Purity, quantification of non-volatile impurities.Universal detection for non-volatile compounds.Non-linear response can complicate quantification.
LC-MS Purity, impurity identification, molecular weight confirmation.[8]High sensitivity and specificity, structural information.Higher cost and complexity.
GC-MS Identification of volatile impurities.High resolution, excellent for volatile compounds.Requires derivatization for non-volatile analytes.
NMR Unambiguous structure confirmation, purity (qNMR).[10]Absolute structural information, highly accurate for quantification.Lower sensitivity than MS, higher instrument cost.
FTIR Functional group identification.Fast, non-destructive, simple to operate.Provides limited structural information, not suitable for quantification of mixtures.

Conclusion and Recommendations

A comprehensive analytical strategy for the characterization of 2-(4-Aminopiperidin-1-yl)ethan-1-ol relies on the synergistic use of multiple techniques.

  • For routine quality control and purity assessment: A validated RP-HPLC method with UV and/or ELSD/CAD detection is the recommended primary technique.

  • For structural confirmation and identification of unknown impurities: LC-MS and NMR are indispensable.

  • For screening of volatile process-related impurities: GC-MS following derivatization should be employed.

  • For rapid identity confirmation: FTIR is a valuable and efficient tool.

By implementing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure a thorough understanding and consistent quality of 2-(4-Aminopiperidin-1-yl)ethan-1-ol products, thereby supporting the development of safe and effective pharmaceuticals.

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  • PubMed Central. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Available from: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is paramount to ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(4-Aminopiperidin-1-yl)ethan-1-ol is a vital building block in the synthesis of numerous pharmaceutical compounds. Its accurate measurement in complex reaction mixtures presents a unique set of analytical challenges due to its structural characteristics: a primary amine, a tertiary amine, and a hydroxyl group, all of which contribute to its polarity and lack of a strong UV chromophore.

This guide provides an in-depth comparison of three robust analytical techniques for the quantitative analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in a reaction matrix: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and Non-Aqueous Potentiometric Titration. The methodologies presented are designed to be self-validating systems, grounded in established analytical principles, ensuring both accuracy and reliability.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar and non-volatile compound like 2-(4-Aminopiperidin-1-yl)ethan-1-ol that lacks a UV chromophore, Charged Aerosol Detection (CAD) is an excellent choice. CAD is a mass-based detector that provides a near-universal response for non-volatile and semi-volatile analytes, making it ideal for compounds without a UV-absorbing moiety.

Causality of Experimental Choices: A reverse-phase C18 column is selected for its versatility in separating polar and non-polar compounds. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. The TFA protonates the basic amine groups on the analyte, allowing it to form an ion pair with the trifluoroacetate anion. This interaction increases the hydrophobicity of the analyte, leading to better retention and peak shape on the C18 column. An acidic mobile phase also suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing.

Experimental Protocol: HPLC-CAD
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the reaction mixture into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Charged Aerosol Detector (CAD).

  • Quantification:

    • Prepare a series of calibration standards of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-CAD Analysis```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection by CAD separate->detect calibrate Generate Calibration Curve detect->calibrate calculate Calculate Concentration calibrate->calculate

Caption: Workflow for GC-FID analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol after derivatization.

Non-Aqueous Potentiometric Titration

Principle: This is a classical analytical technique that quantifies the total amount of basic substances in a sample. Since 2-(4-Aminopiperidin-1-yl)ethan-1-ol contains two basic nitrogen atoms (a primary and a tertiary amine), it can be titrated with a strong acid in a non-aqueous solvent. Potentiometric titration uses an electrode to measure the change in potential as the titrant is added, and the endpoint is determined from the inflection point of the titration curve. This method provides an absolute measure of the total base content.

Causality of Experimental Choices: A non-aqueous solvent system, such as glacial acetic acid, is used because it enhances the basicity of the amines, leading to a sharper and more defined endpoint compared to an aqueous titration. [1]Perchloric acid is a very strong acid in acetic acid and is commonly used as the titrant for the determination of weak bases. The use of a combination pH electrode allows for the monitoring of the potential change during the titration.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Reagent Preparation:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid. Standardize against potassium hydrogen phthalate (KHP).

    • Solvent: Glacial acetic acid.

  • Titration Procedure:

    • Accurately weigh approximately 150 mg of the reaction mixture into a 100 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse a combination pH electrode, suitable for non-aqueous titrations, into the solution.

    • Titrate with standardized 0.1 M perchloric acid, recording the potential (mV) after each addition of titrant. Add titrant in smaller increments near the equivalence point.

  • Quantification:

    • Plot the potential (mV) versus the volume of titrant added.

    • Determine the equivalence point from the first or second derivative of the titration curve.

    • Calculate the percentage of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in the sample using the following formula:

    % Analyte = (V x M x F x 100) / W

    Where:

    • V = Volume of titrant at the equivalence point (mL)

    • M = Molarity of the perchloric acid titrant

    • F = Molar mass of the analyte (144.22 g/mol ) / 2 (since there are two basic centers)

    • W = Weight of the sample (mg)

Workflow Diagram: Potentiometric Titration

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_quant Quantification weigh Weigh Reaction Mixture dissolve Dissolve in Glacial Acetic Acid weigh->dissolve immerse Immerse Electrode dissolve->immerse titrate Titrate with Perchloric Acid immerse->titrate record Record Potential (mV) titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate % Analyte endpoint->calculate

Caption: Workflow for non-aqueous potentiometric titration of 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Comparison of Analytical Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for selectivity, sensitivity, sample throughput, and available instrumentation.

Parameter HPLC-CAD GC-FID (with Derivatization) Non-Aqueous Potentiometric Titration
Principle Chromatographic SeparationChromatographic SeparationVolumetric Titration
Selectivity High (separates analyte from impurities)High (separates derivatized analyte)Low (measures total basicity)
Sensitivity High (ng level)Very High (pg level)Moderate (mg level)
Sample Throughput Moderate (20-30 min/sample)Moderate (30-40 min/sample)High (10-15 min/sample)
Instrumentation HPLC, CADGC, FIDAutotitrator, pH electrode
Sample Prep Simple dilution and filtrationDerivatization requiredSimple dissolution
Cost per Sample ModerateModerateLow
Key Advantage Good for non-volatile, non-UV active compoundsHigh sensitivity and resolving powerAbsolute method, no need for analyte standard
Key Disadvantage Requires specialized detectorDerivatization adds complexity and potential for errorNon-selective, potential interferences from other basic species

Conclusion and Recommendations

For the quantitative analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in reaction mixtures, each of the described methods offers distinct advantages.

  • HPLC-CAD is recommended for routine quality control where selectivity is important to monitor the consumption of the starting material and the formation of the product alongside potential non-volatile impurities. Its simple sample preparation is a significant advantage.

  • GC-FID with derivatization is the method of choice when high sensitivity is required, for instance, in the determination of residual amounts of the analyte. However, the additional derivatization step can be a source of variability and requires careful optimization.

  • Non-aqueous potentiometric titration is a cost-effective and rapid method for determining the total amount of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, especially when a pure reference standard is not available. Its main limitation is the lack of selectivity, as it will also quantify any other basic components in the reaction mixture.

Ultimately, the selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs, available resources, and the stage of the drug development process. For comprehensive analysis, a combination of a chromatographic method for purity profiling and a titration method for an absolute assay can provide a complete picture of the reaction progress and product quality. All methods must be properly validated according to ICH guidelines to ensure the reliability of the results. [2][3]

References

  • SIELC Technologies. (n.d.). Separation of 4-Piperidineethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (2018). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Agilent. (2010). Analysis of Denatured Fuel Ethanol using ASTM Method D5501-09. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Retrieved from [Link]

  • ResearchGate. (2018). Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • LCGC North America. (2003). Validation of Impurity Methods, Part II. Retrieved from [Link]

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A Comparative Guide to 2-(4-Aminopiperidin-1-yl)ethan-1-ol and Other Functionalized Piperidines in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of approved drugs and biologically active compounds.[1][2] Its prevalence stems from its conformational flexibility and the capacity for functionalization at multiple positions, which allows for the fine-tuning of pharmacological properties.[2] This guide provides an in-depth comparison of 2-(4-Aminopiperidin-1-yl)ethan-1-ol with other key functionalized piperidines, offering insights into their synthetic utility and performance based on experimental data.

Introduction to Functionalized Piperidines in Drug Discovery

Functionalized piperidines are crucial building blocks in the synthesis of therapeutics.[3] The nature and position of substituents on the piperidine ring significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.[2] This guide will focus on a comparative analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol against three other widely used piperidine derivatives: N-Boc-4-aminopiperidine, 4-hydroxypiperidine, and 1-(2-hydroxyethyl)piperazine.

Profile of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a bifunctional molecule featuring a primary amine at the C4 position and a hydroxyethyl group on the ring nitrogen. This unique arrangement offers two distinct points for chemical modification, making it a valuable scaffold in the construction of more complex molecules.[4][5]

Synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

A common synthetic route to 2-(4-Aminopiperidin-1-yl)ethan-1-ol involves the N-alkylation of a protected 4-aminopiperidine derivative, followed by deprotection. For instance, N-Boc-4-aminopiperidine can be reacted with 2-bromoethanol, followed by the removal of the Boc protecting group.

Comparative Analysis with Other Functionalized Piperidines

The choice of a specific functionalized piperidine is dictated by the synthetic strategy and the desired final compound. Below is a comparison of 2-(4-Aminopiperidin-1-yl)ethan-1-ol with other key piperidine building blocks.

2-(4-Aminopiperidin-1-yl)ethan-1-ol vs. N-Boc-4-aminopiperidine

N-Boc-4-aminopiperidine is a widely used intermediate where the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, leaving the C4-amino group available for reaction.[6][7]

Feature2-(4-Aminopiperidin-1-yl)ethan-1-olN-Boc-4-aminopiperidine
Functionality Primary amine (C4), Tertiary amine (N1), Primary alcoholPrimary amine (C4), Boc-protected secondary amine (N1)
Synthetic Utility Bifunctional linker, direct introduction of a hydroxyethyl group.Monofunctional (at the amine) until deprotection.
Reaction Selectivity Potential for chemoselective reactions at the primary amine or the alcohol. The secondary amine within the ring is more nucleophilic than the primary aminomethyl group.[8]Reactions primarily occur at the C4-amino group.
Protecting Groups No protecting groups, allowing for direct use in some reactions.Boc group requires a deprotection step (e.g., with acid).[6]
2-(4-Aminopiperidin-1-yl)ethan-1-ol vs. 4-Hydroxypiperidine

4-Hydroxypiperidine offers a hydroxyl group at the C4 position and an unprotected secondary amine at N1.

Feature2-(4-Aminopiperidin-1-yl)ethan-1-ol4-Hydroxypiperidine
Functionality Primary amine (C4), Tertiary amine (N1), Primary alcoholSecondary amine (N1), Secondary alcohol (C4)
Synthetic Utility Introduces a primary amine and a hydroxyethyl side chain.Introduces a secondary amine and a hydroxyl group directly on the ring.
Reaction Selectivity The primary amine at C4 is generally more reactive towards electrophiles than the sterically hindered secondary amine within the ring.The secondary amine is typically more nucleophilic than the hydroxyl group.
Solubility The hydroxyethyl group can enhance aqueous solubility.The hydroxyl group contributes to water solubility.
2-(4-Aminopiperidin-1-yl)ethan-1-ol vs. 1-(2-Hydroxyethyl)piperazine

While not a piperidine, 1-(2-hydroxyethyl)piperazine is a related cyclic amine with similar functional groups and is often used in similar applications.[9]

Feature2-(4-Aminopiperidin-1-yl)ethan-1-ol1-(2-Hydroxyethyl)piperazine
Ring Structure PiperidinePiperazine
Functionality Primary amine (C4), Tertiary amine (N1), Primary alcoholSecondary amine, Tertiary amine, Primary alcohol
Synthetic Utility Provides a piperidine core with two points of functionalization.Offers a piperazine core, which can impact biological activity and physical properties.
Pharmacokinetics The piperidine ring has a well-established pharmacokinetic profile in many drugs.The piperazine ring can also confer favorable pharmacokinetic properties.

Application in PROTAC Synthesis

A significant application of 2-(4-Aminopiperidin-1-yl)ethan-1-ol and related structures is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[12] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the PROTAC's efficacy.[13]

The dual functionality of 2-(4-Aminopiperidin-1-yl)ethan-1-ol makes it an excellent candidate for incorporation into PROTAC linkers. The primary amine can be used to attach the warhead or the E3 ligase ligand, while the hydroxyethyl group can be further functionalized to modulate the linker's length and flexibility.

Experimental Protocols

General Procedure for N-Alkylation of Piperidines

A common method for functionalizing the piperidine nitrogen is through N-alkylation with an alkyl halide.[14][15]

  • Dissolve the piperidine derivative (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (1.5 eq) or diisopropylethylamine (1.5 eq).[14]

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by TLC.

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Reductive Amination for N-Alkylation

Reductive amination is another robust method for N-alkylation, particularly with aldehydes and ketones.[16]

  • Dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent like dichloromethane (DCM).[16]

  • Stir the mixture at room temperature for 30 minutes to form the iminium ion intermediate.[16]

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.[16]

  • Continue stirring at room temperature for 12-16 hours.[16]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[16]

  • Extract the product with an organic solvent and purify by column chromatography.[16]

Visualization of Synthetic Pathways

N-Alkylation of a Piperidine

N_Alkylation Piperidine Piperidine Derivative Reaction_Mixture Reaction Piperidine->Reaction_Mixture Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture N_Alkylated_Piperidine N-Alkylated Piperidine Reaction_Mixture->N_Alkylated_Piperidine

Caption: General workflow for the N-alkylation of a piperidine derivative.

PROTAC Synthesis Logic

PROTAC_Synthesis cluster_Components PROTAC Components cluster_Assembly Synthetic Assembly Warhead Warhead Ligand (Binds to Target Protein) Coupling1 Coupling Reaction 1 Warhead->Coupling1 Linker Linker (e.g., derived from 2-(4-Aminopiperidin-1-yl)ethan-1-ol) Linker->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Intermediate Warhead-Linker Conjugate Coupling1->Intermediate Intermediate->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

Caption: Logical flow for the synthesis of a PROTAC molecule.

Conclusion

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a highly versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique bifunctional nature provides a distinct advantage over monofunctional or protected piperidine derivatives, allowing for more streamlined synthetic routes to complex molecules. The choice between 2-(4-Aminopiperidin-1-yl)ethan-1-ol and other functionalized piperidines will ultimately depend on the specific synthetic strategy and the desired properties of the final product. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will remain paramount in the drug discovery process.

References

  • Multicomponent synthesis of highly functionalized piperidines. (2020). Full article. Available from: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available from: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). RSC Publishing. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available from: [Link]

  • Construction of highly functionalized piperidines by stepwise... ResearchGate. Available from: [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of highly functionalized piperidines. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Semantic Scholar. Available from: [Link]

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol. PubChem. Available from: [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. Available from: [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. (2022). PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PMC - PubMed Central. Available from: [Link]

  • 2-(4-AMINOPIPERAZIN-1-YL)ETHAN-1-OL. Matrix Fine Chemicals. Available from: [Link]

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  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central - NIH. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Aminopiperidin-1-yl)ethan-1-ol Analogs as Histamine H₃ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-(4-Aminopiperidin-1-yl)ethan-1-ol and its analogs, a scaffold of significant interest in the pursuit of potent and selective histamine H₃ (H₃) receptor antagonists. Designed for researchers and drug development professionals, this document synthesizes experimental data to explain the causal relationships behind molecular design choices, offering a framework for optimizing lead compounds targeting the H₃ receptor for the treatment of neurological and cognitive disorders.

Introduction: The Histamine H₃ Receptor as a Therapeutic Target

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] Additionally, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[2] This dual regulatory role makes the H₃ receptor a compelling target for therapeutic intervention.

Antagonists or inverse agonists of the H₃ receptor block its constitutive activity, leading to an increase in the release of histamine and other neurotransmitters.[1] This neurochemical cascade enhances wakefulness, attention, and cognitive processes.[1][3] Consequently, H₃ antagonists are being actively investigated for treating conditions like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[1]

The 2-(4-Aminopiperidin-1-yl)ethan-1-ol scaffold incorporates key pharmacophoric elements found in many potent H₃ antagonists: a basic amine center, a central piperidine ring, and a linker region capable of interacting with accessory binding sites on the receptor. Understanding how modifications to each part of this scaffold affect biological activity is paramount for rational drug design.

The Core Pharmacophore: Dissecting the Key Moieties

The SAR of this series can be systematically explored by dissecting the molecule into three primary regions:

  • Region A: The Basic Amine Center (4-Aminopiperidine) : This is the primary site of interaction with the receptor's key acidic residue.

  • Region B: The Piperidine Ring and N-1 Linker : This central scaffold orients the other functional groups and its N-1 substituent explores a specific vector space within the binding pocket.

  • Region C: The Ethanol-derived Moiety and Terminal Group : Modifications here are crucial for tuning potency, selectivity, and pharmacokinetic properties.

The general workflow for evaluating novel analogs in this class follows a standardized path from initial design and synthesis to comprehensive in vitro and in vivo characterization.

G cluster_0 Design & Synthesis cluster_1 Primary In Vitro Screening cluster_2 Secondary & Safety Profiling cluster_3 In Vivo Evaluation a Analog Design & SAR Hypothesis b Chemical Synthesis a->b Synthesize Analogs c H3 Receptor Binding Assay (Ki) b->c Test Affinity d H3 Functional Assay (pA2/IC50) c->d Confirm Activity e Selectivity Panel (H1, H2, H4) d->e Assess Selectivity & Safety f hERG Inhibition Assay e->f g In Vitro ADME Assays f->g h Pharmacokinetics (PK) g->h Evaluate In Vivo Profile i Target Engagement & Efficacy Models h->i

Caption: High-level workflow for H₃ antagonist discovery.

Structure-Activity Relationship Analysis

While direct SAR studies on the 2-(4-Aminopiperidin-1-yl)ethan-1-ol scaffold are not extensively published as a single cohesive series, a robust SAR profile can be constructed by analyzing data from closely related piperidine-based H₃ antagonists.

The basic nitrogen of the 4-aminopiperidine moiety is a critical pharmacophoric feature. It is presumed to form a charge-assisted hydrogen bond with a key acidic residue, Asp114, in transmembrane helix 3 (TM3) of the H₃ receptor.

  • Basicity is Key: The pKa of this amine must be sufficiently high to ensure it is protonated at physiological pH (7.4), enabling the ionic interaction.

  • Substitution Effects:

    • Primary Amine (NH₂): Often serves as a good starting point, providing strong interaction.

    • Secondary and Tertiary Amines (NHR, NR₂): Small alkyl substitutions are generally well-tolerated and can be used to modulate basicity and lipophilicity. However, bulky substituents can disrupt the key interaction and reduce potency.

The piperidine ring acts as a rigid scaffold to correctly position the basic amine and the N-1 substituent. The N-1 position is a key vector for exploring a large, often hydrophobic, accessory binding pocket.

  • The Ethanol Linker: The 2-hydroxyethyl group at the N-1 position is a common feature. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially interacting with residues in the binding pocket.

  • Linker Length and Flexibility: The length of the chain connecting the piperidine nitrogen to a terminal lipophilic group is critical. For many H₃ antagonists, a 3- to 5-atom linker is optimal.[4] Elongating an alkyl chain from two to six carbons in burimamide analogs, for example, increases H₃ antagonistic activity.[4]

This region is the most variable and offers the greatest opportunity to optimize potency, selectivity, and physicochemical properties. The 2-(4-Aminopiperidin-1-yl)ethan-1-ol scaffold itself is the core, and the "terminal group" can be considered a modification of the ethanol's hydroxyl group, often through an ether linkage.

  • Introduction of Aromatic/Lipophilic Moieties: Attaching a lipophilic group, typically via an ether linkage to the ethanol hydroxyl, is essential for high-affinity binding. This group occupies a large hydrophobic pocket formed by several transmembrane helices.

  • Effect of Substituents: The nature and position of substituents on a terminal aromatic ring can dramatically influence potency and safety profiles. For example, in a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, introducing diversity at the 6-position of the pyridine ring was explored to enhance potency and reduce hERG activity.[5]

The following diagram illustrates the key SAR takeaways for designing potent H₃ antagonists based on the piperidine scaffold.

SAR cluster_A Region A: Basic Amine cluster_B Region B: Piperidine & Linker cluster_C Region C: Terminal Group A1 Protonated Amine (pKa ~8-10) A2 Forms ionic bond with Asp114 A1->A2 Essential for Affinity B1 Rigid Piperidine Scaffold B2 Orients substituents B1->B2 B3 N-1 linker length is critical (3-5 atoms optimal) B1->B3 C1 Large Lipophilic Group C2 Occupies hydrophobic pocket C1->C2 Drives High Affinity C3 Modulates Potency, Selectivity & ADME C1->C3 Core Core Scaffold: 2-(4-Aminopiperidin-1-yl)ethan-1-ol Core->A1 Core->B1 Core->C1 via ether linkage

Caption: Key SAR principles for piperidine-based H₃ antagonists.

Comparative Performance Data

The table below synthesizes representative data from studies on various piperidine-based H₃ antagonists to illustrate key SAR principles.

Compound/Analog SeriesModificationH₃R Affinity (Kᵢ, nM)Functional Activity (pA₂, IC₅₀)Key SAR InsightReference(s)
Impentamine Alkyl chain elongation (5 carbons)Potent AntagonistpA₂ = 8.4Chain length is critical; elongation from agonist (2C) to antagonist (≥3C).[6]
Thiazolopyridines 6-position substitution on pyridine ring1 - 10 nMPotent AntagonistsTerminal ring substitution tunes potency and can mitigate hERG liability.[5]
Biaryl Carboxamides Varied basic head group (piperidine, pyrrolidine)0.5 - 5 nMA-349821 (functional antagonist)The basic amine group is crucial, with piperidine often being optimal.[3][7]
4-Hydroxypiperidines Benzofuran vs. Benzyl on N-1 via linkerADS-003 (pA₂=8.47)ADS-009 (pA₂=7.79)The nature of the terminal lipophilic moiety dramatically impacts potency.[2][8]

This table is illustrative and compiles data from different assays and compound series to highlight general trends.

Essential Experimental Protocols

To ensure data integrity and comparability, standardized protocols are crucial. Below are detailed, step-by-step methodologies for key in vitro assays.

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand.

  • Preparation of Membranes:

    • Culture HEK293 or CHO cells stably expressing the human H₃ receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 min).

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration (e.g., via BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein).

    • Add 25 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).

    • Add 25 µL of radioligand, such as [³H]-Nα-methylhistamine, at a final concentration near its Kₑ value (e.g., 1-2 nM).[9]

    • For non-specific binding, use a high concentration of a known H₃ ligand (e.g., 10 µM clobenpropit).

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at 25°C to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Allow filters to dry, then add scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

This high-throughput biochemical assay assesses the potential for a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.[10]

  • Reagent Preparation:

    • Use a commercially available kit (e.g., Predictor® hERG Fluorescence Polarization Assay).

    • Prepare hERG channel membrane fragments, a high-affinity red-shifted fluorescent tracer, and assay buffer according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 10 µL of hERG membranes to each well of a low-volume 384-well black plate.

    • Add test compounds at a range of concentrations. Use a known hERG blocker (e.g., Astemizole) as a positive control and DMSO as a negative control.

    • Add 10 µL of the fluorescent tracer to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measure fluorescence polarization (FP) on a plate reader capable of FP measurements (e.g., with excitation ~530 nm and emission ~590 nm).

  • Data Analysis:

    • The displacement of the tracer by the test compound results in a decrease in the FP signal.

    • Plot the change in FP signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value. Compounds with IC₅₀ values ≤10 µM are often flagged for further investigation.[11]

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early prediction of its in vivo half-life.[12][13]

  • System Preparation:

    • Use liver microsomes (human, rat) or hepatocytes as the enzyme source.

    • Prepare an incubation mixture containing phosphate buffer (pH 7.4), the enzyme source (e.g., 0.5 mg/mL microsomal protein), and the test compound (typically 1 µM).

  • Reaction Initiation and Time Points:

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes).

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the initial linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • From this, intrinsic clearance (CLᵢₙₜ) can be calculated, which is used to predict in vivo clearance.

Conclusion and Future Directions

The 2-(4-Aminopiperidin-1-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel histamine H₃ receptor antagonists. The SAR is well-defined by three key regions: a protonatable basic amine for anchoring to Asp114, a rigid piperidine core, and a variable N-1 substituent that explores a large lipophilic pocket and is critical for tuning affinity and ADME properties.

Future drug design efforts should focus on multiparameter optimization. The challenge lies not only in maximizing H₃ receptor potency but also in engineering a molecule with a balanced profile: high selectivity against other receptors, a clean off-target profile (especially low hERG inhibition), and favorable ADME properties (good metabolic stability, appropriate permeability) to ensure sufficient CNS penetration and an adequate in vivo half-life. The strategic application of the SAR principles and rigorous execution of the experimental protocols outlined in this guide will be instrumental in advancing next-generation H₃ antagonists toward the clinic.

References

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  • Schlicker, E., et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Kogej, T., et al. (2018). Construction of an integrated database for hERG blocking small molecules. Journal of Cheminformatics. Available from: [Link]

  • Kanamura, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

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  • Charles River Laboratories. hERG Serum Shift Assay. Available from: [Link]

  • Du, L., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In: High-Throughput Screening. Methods in Molecular Biology, vol 2529. Humana, New York, NY. Available from: [Link]

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  • Szałaj, N., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules. Available from: [Link]

  • Ishikawa, M., et al. (2010). Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. Journal of Medicinal Chemistry. Available from: [Link]

  • Aslanian, R. G., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Łażewska, D., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. Available from: [Link]

  • Faghih, R., et al. (2003). Synthesis and SAR of aminoalkoxy-biaryl-4-carboxamides: novel and selective histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

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A Comparative Guide to the Catalytic Functionalization of 2-(4-Aminopiperidin-1-yl)ethan-1-ol: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in Medicinal Chemistry

The quest for novel therapeutics has identified 2-(4-Aminopiperidin-1-yl)ethan-1-ol as a pivotal structural motif. Its presence in advanced drug candidates, notably as a hydrophilic scaffold in potent and selective Glutaminase 1 (GLS1) inhibitors, underscores its importance to researchers, scientists, and drug development professionals.[1][2] The functionalization of this molecule, particularly through the formation of carbon-nitrogen (C-N) bonds at the secondary amine of the piperidine ring, is a critical step in the synthesis of these complex and biologically active compounds. This guide provides an in-depth, objective comparison of the primary catalytic systems employed for these transformations, supported by experimental data and mechanistic insights to empower rational catalyst selection in your research endeavors.

Core Challenge: Selective Functionalization

The 2-(4-Aminopiperidin-1-yl)ethan-1-ol molecule presents a key regioselectivity challenge due to the presence of two nitrogen atoms with differing nucleophilicity (a primary and a secondary amine) and a hydroxyl group. For many applications, including the synthesis of GLS1 inhibitors where a substituted thiadiazole is attached to the piperidine ring, selective N-functionalization of the endocyclic secondary amine is paramount.[1] This guide will focus on catalytic strategies that can achieve this selectivity.

N-Arylation of the Piperidine Core: A Head-to-Head Comparison of Palladium and Copper Catalysis

The formation of an N-aryl bond on the piperidine ring is a common and crucial transformation. The two dominant catalytic methodologies for this purpose are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While both can achieve the desired C-N bond formation, they differ significantly in their operational parameters, substrate scope, and mechanistic pathways.

Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad applicability and functional group tolerance.[3][4] The reaction employs a palladium catalyst, typically with a phosphine ligand, and a base to couple an amine with an aryl halide or sulfonate.[3][4]

Mechanistic Rationale: The catalytic cycle, illustrated below, commences with the oxidative addition of the aryl halide to a Pd(0) species. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. The final, and often rate-determining, step is the reductive elimination of the desired N-aryl amine, regenerating the active Pd(0) catalyst.[3] The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination, and prevents side reactions like beta-hydride elimination.[3]

cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(X) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ PdII_complex->PdII_Amine R₂NH Amine_Coord Amine Coordination (R₂NH) PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[5] Traditionally requiring harsh reaction conditions, contemporary protocols often utilize copper(I) salts with ligands such as diamines or amino acids, allowing for milder temperatures.[5][6]

Mechanistic Rationale: The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed through a different pathway than the Buchwald-Hartwig reaction. A plausible mechanism involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the product. Alternatively, a nucleophilic aromatic substitution pathway may be operative.[5]

cluster_1 Ullmann Condensation Catalytic Cycle CuI Cu(I)X Cu_Amide Cu(I)NR₂ CuI->Cu_Amide R₂NH, Base Amine_React Amine Reaction (R₂NH, Base) CuIII_complex Ar-Cu(III)(NR₂)(X) Cu_Amide->CuIII_complex Ar-X OxAdd_Cu Oxidative Addition (Ar-X) CuIII_complex->CuI Product_Cu Ar-NR₂ CuIII_complex->Product_Cu RedElim_Cu Reductive Elimination

Caption: A plausible catalytic cycle for the Ullmann condensation.

Comparative Performance Analysis

The choice between Palladium and Copper catalysis often depends on the specific substrates, desired reaction conditions, and cost considerations. Below is a comparative summary based on typical reactions with substrates analogous to 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Loading Lower (typically 0.5-2 mol%)Higher (typically 5-10 mol%)[7]
Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP)[7][8]Diamines, amino acids (e.g., L-proline, 1,10-phenanthroline)[7]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃)[3]Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)[5]
Solvent Aprotic solvents (e.g., Toluene, Dioxane, THF)[3]Polar aprotic solvents (e.g., DMF, DMSO)[5]
Temperature Generally milder (Room temp. to 110 °C)[8]Often higher (100-210 °C), though modern systems are milder[5]
Reaction Time Often faster (2-12 hours)[7]Can be longer (12-24 hours)[7]
Aryl Halide Scope Broad: Iodides, Bromides, Chlorides, Triflates[7]Primarily Iodides and Bromides; Chlorides are less reactive[7]
Functional Group Tolerance Generally very highGood, but can be more sensitive to certain functional groups
Cost Palladium and specialized phosphine ligands can be expensiveCopper catalysts are generally more cost-effective

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a general guideline for the N-arylation of a piperidine derivative and may require optimization for 2-(4-Aminopiperidin-1-yl)ethan-1-ol.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, 2-(4-Aminopiperidin-1-yl)ethan-1-ol, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type)

This protocol provides a general method for the copper-catalyzed N-arylation of a piperidine derivative.

Materials:

  • Aryl iodide (1.0 equiv)

  • 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • L-proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous DMSO

Procedure:

  • To a sealable reaction tube, add CuI, L-proline, and K₂CO₃.

  • Add the aryl iodide and 2-(4-Aminopiperidin-1-yl)ethan-1-ol, followed by anhydrous DMSO.

  • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Alternative C-N Bond Forming Strategies

While N-arylation is a common objective, other functionalizations are also important in drug development.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9][10] This one-pot procedure is highly efficient for the synthesis of N-alkylated amines.[11]

Mechanism and Workflow: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to an iminium ion. This intermediate is then reduced in situ to the corresponding amine.[9][10] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they do not readily reduce the starting carbonyl compound.[10][11]

cluster_2 Reductive Amination Workflow Start Amine (R₂NH) + Carbonyl (R'₂C=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Iminium Iminium Ion [R'₂C=NR₂]⁺ Hemiaminal->Iminium Dehydration Dehydration Dehydration (-H₂O) Product N-Alkylated Amine (R'₂CH-NR₂) Iminium->Product Reduction Reduction Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for reductive amination.

N-Alkylation via "Borrowing Hydrogen" Catalysis

A greener alternative to traditional N-alkylation methods (e.g., using alkyl halides) is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[12][13] This approach utilizes alcohols as alkylating agents, with water as the only byproduct.[12] Catalysts are typically based on transition metals such as ruthenium, iridium, or silver.[12][13]

Mechanism: The catalyst transiently dehydrogenates the alcohol to form an aldehyde. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the initial dehydrogenation step, regenerating the catalyst.[12][13]

Conclusion: Selecting the Optimal Catalytic System

The choice of catalyst for the functionalization of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is a critical decision that impacts yield, purity, cost, and scalability.

  • For N-arylation , Palladium-catalyzed Buchwald-Hartwig amination generally offers a broader substrate scope (including less reactive aryl chlorides), milder conditions, and faster reaction times. However, the cost of palladium and specialized phosphine ligands can be a significant factor.

  • Copper-catalyzed Ullmann condensation provides a more economical alternative, particularly for reactions with aryl iodides and bromides. While traditionally requiring harsher conditions, modern ligand systems have made this method increasingly viable for complex molecule synthesis.

  • For N-alkylation , reductive amination is a robust and high-yielding one-pot method for coupling with aldehydes and ketones.

  • "Borrowing hydrogen" catalysis represents a more sustainable approach to N-alkylation using alcohols, aligning with the principles of green chemistry.

Ultimately, the optimal catalytic system will depend on the specific synthetic goals, the nature of the coupling partners, and practical considerations such as cost and available equipment. This guide provides the foundational knowledge and practical protocols to make an informed decision and accelerate your research and development efforts.

References

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A Comparative Guide to HPLC Purity Assessment of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a polar, basic compound that presents unique analytical challenges. We will explore various chromatographic techniques, backed by experimental rationale and comparative data, to empower you to select and implement the most suitable method for your analytical needs.

The Analytical Challenge: Properties of 2-(4-Aminopiperidin-1-yl)ethan-1-ol

2-(4-Aminopiperidin-1-yl)ethan-1-ol is a small, highly polar molecule characterized by a primary amine, a tertiary amine, and a hydroxyl group. Its molecular formula is C7H16N2O, with a molecular weight of approximately 144.21 g/mol .[1] These functional groups render the molecule highly soluble in aqueous solutions but also lead to several analytical hurdles:

  • Poor Retention in Traditional Reversed-Phase (RP) HPLC: The high polarity of the analyte results in minimal interaction with conventional nonpolar stationary phases (like C18), causing it to elute at or near the solvent front.

  • Lack of a Strong UV Chromophore: The molecule does not possess a significant UV-absorbing functional group, making detection by standard UV-Vis detectors challenging, especially for low-level impurities.

  • Potential for Peak Tailing: The basic nature of the amine groups can lead to strong interactions with residual silanols on silica-based columns, resulting in poor peak shape and compromised resolution.

This guide will address these challenges by presenting a primary HPLC method and comparing it against viable alternatives, focusing on the principles of separation and detection.

Primary Recommended Method: HILIC with Charged Aerosol Detection (CAD)

For the robust purity assessment of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is the recommended approach. HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[2][3][4]

The Rationale Behind HILIC-CAD

The HILIC separation mechanism relies on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5] This allows for the effective retention of highly polar compounds. The elution order in HILIC is generally the reverse of that in RPLC, with more polar compounds being more strongly retained.[2]

Given the absence of a strong chromophore in 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a universal detector is necessary. The Charged Aerosol Detector (CAD) is an excellent choice as it can detect any non-volatile and many semi-volatile compounds, with a response that is more uniform and independent of the analyte's chemical structure compared to other detectors like Evaporative Light Scattering Detectors (ELSD).[6][7] This makes CAD particularly suitable for impurity profiling where standards for all potential impurities may not be available.[7]

HILIC_CAD_Workflow cluster_HPLC HPLC System cluster_Detection Detection Sample Sample Autosampler Autosampler Sample->Autosampler Injection HILIC_Column HILIC Column (e.g., Amide, Silica) Autosampler->HILIC_Column Pump Pump Pump->HILIC_Column Mobile Phase (High Organic) CAD Charged Aerosol Detector (CAD) HILIC_Column->CAD Eluent Data_System Chromatography Data System CAD->Data_System Signal

Figure 1: Workflow for HILIC-CAD Analysis.

Alternative HPLC Methodologies: A Comparative Analysis

While HILIC-CAD is the primary recommendation, other techniques can also be employed, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the analysis, such as the need for MS-compatibility, the nature of expected impurities, and available instrumentation.

Reversed-Phase HPLC with a Polar-Endcapped Column and CAD/ELSD

A modified reversed-phase approach can be used by employing a column with a polar-endcapped stationary phase (e.g., AQ-C18). These columns are designed to be stable in highly aqueous mobile phases, which are necessary to achieve some retention of polar analytes.

  • Principle: The polar endcapping reduces the hydrophobic collapse of the C18 chains in high water content mobile phases, allowing for better interaction and retention of polar compounds.

  • Advantages: Utilizes more traditional reversed-phase knowledge and instrumentation.

  • Disadvantages: Retention may still be insufficient for very polar impurities. The high aqueous content of the mobile phase can reduce the sensitivity of aerosol-based detectors like CAD and ELSD.

Ion-Pair Chromatography (IPC)

IPC is a reversed-phase technique where an ion-pairing reagent is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on a C18 column.[8][9]

  • Principle: For the basic amine groups in 2-(4-Aminopiperidin-1-yl)ethan-1-ol, an anionic ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) would be used.

  • Advantages: Can significantly improve retention and peak shape of basic compounds on standard RP columns.

  • Disadvantages: Not compatible with mass spectrometry (MS) detection due to the non-volatile nature of the ion-pairing reagents.[8] Column equilibration can be slow, and dedicated columns are often required to avoid contamination.[8]

HPLC with Pre-column Derivatization and UV/Fluorescence Detection

To overcome the lack of a chromophore, the analyte can be chemically modified (derivatized) before injection to attach a UV-absorbing or fluorescent tag.[10][11]

  • Principle: A derivatizing agent that reacts with the primary or secondary amine groups (e.g., o-phthalaldehyde (OPA), dansyl chloride) is used. The resulting derivative is less polar and can be readily analyzed on a standard C18 column with UV or fluorescence detection.

  • Advantages: Enables the use of widely available UV or highly sensitive fluorescence detectors.

  • Disadvantages: The derivatization reaction adds complexity and potential for side reactions or incomplete derivatization, which can affect quantitation. It may not be suitable for detecting impurities that do not have the reactive functional group.

Comparison of Analytical Methodologies

Methodology Principle of Separation Recommended Detector Advantages Disadvantages
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[5]CAD, ELSD, MSExcellent retention of highly polar compounds; MS-compatible mobile phases.[2]Can be less robust than RPLC; requires careful equilibration.
Reversed-Phase (Polar-Endcapped) Hydrophobic interaction with a modified non-polar stationary phase.CAD, ELSD, MSUtilizes familiar RP principles; compatible with MS.May still provide insufficient retention for very polar analytes.
Ion-Pair Chromatography (IPC) Formation of a neutral ion-pair with an additive in the mobile phase, followed by hydrophobic interaction.[8][9]CAD, ELSDSignificantly improves retention and peak shape on standard RP columns.[8]Not MS-compatible; requires dedicated columns and long equilibration times.[8]
Pre-column Derivatization Hydrophobic interaction of the derivatized, less polar analyte.[10][11]UV, FluorescenceHigh sensitivity with fluorescence detection; uses standard RP columns and detectors.Adds complexity; potential for incomplete reactions; may not detect all impurities.

Comparison of Detection Methods

Detector Principle Advantages Disadvantages
Charged Aerosol Detector (CAD) Nebulization, drying, charging of particles, and measurement of charge.[12]Universal detection of non-volatile analytes; more uniform response than ELSD; high sensitivity.[6][7]Non-linear response over a wide dynamic range; requires volatile mobile phases.
Evaporative Light Scattering Detector (ELSD) Nebulization, drying, and detection of light scattered by analyte particles.[13]Universal detection of non-volatile analytes; compatible with gradient elution.Less sensitive than CAD, especially for small particles; sigmoidal response curve.[6][7]
Mass Spectrometry (MS) Ionization of the analyte and separation of ions based on their mass-to-charge ratio.Highly selective and sensitive; provides structural information for impurity identification.Higher cost and complexity; ion-pairing reagents are not compatible.
UV-Vis / Fluorescence (post-derivatization) Measurement of light absorbance or emission by the derivatized analyte.Widely available (UV); very high sensitivity (Fluorescence).Requires a derivatization step which adds complexity and potential for error.

Experimental Protocols

Recommended Method: HILIC-CAD Protocol

This protocol is a self-validating system when system suitability criteria are met. The causality behind these choices is to ensure adequate retention and symmetrical peak shape for a polar, basic analyte while enabling universal detection of non-volatile impurities.

1. Instrumentation and Reagents

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (CAD).

  • HILIC column (e.g., Amide phase, 150 mm x 4.6 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade or higher).

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (HPLC or LC-MS grade).

2. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 15 minutes, hold at 60% B for 2 minutes, then return to 95% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation temperature 35 °C, Nitrogen gas pressure 35 psi.

3. Sample and Standard Preparation

  • Diluent: Acetonitrile:Water (90:10 v/v).

  • Standard Solution: Accurately weigh and dissolve 2-(4-Aminopiperidin-1-yl)ethan-1-ol reference standard in diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. System Suitability

  • Inject the standard solution in six replicate injections.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be between 0.8 and 1.5.

    • Theoretical plates for the main peak should be ≥ 2500.

5. Data Analysis

  • Calculate the purity of the sample by area normalization, assuming a relative response factor of 1.0 for all impurities.

decision_tree Start Purity of 2-(4-Aminopiperidin-1-yl)ethan-1-ol? MS_Needed Is MS Identification of Impurities Required? Start->MS_Needed HILIC_MS Use HILIC-MS MS_Needed->HILIC_MS Yes Universal_Detection Universal Detection Needed? MS_Needed->Universal_Detection No HILIC_CAD Use HILIC-CAD (Recommended) Universal_Detection->HILIC_CAD Yes Derivatization Derivatization Feasible? Universal_Detection->Derivatization No RP_Deriv_UV_FL Use RP-HPLC with Pre-column Derivatization and UV/Fluorescence Derivatization->RP_Deriv_UV_FL Yes IPC Consider Ion-Pair Chromatography (IPC) with CAD/ELSD Derivatization->IPC No

Figure 2: Decision tree for method selection.

Conclusion

The purity assessment of 2-(4-Aminopiperidin-1-yl)ethan-1-ol by HPLC requires careful consideration of its polar and basic nature, as well as its lack of a UV chromophore. The recommended HILIC-CAD method provides a robust and reliable approach for retaining and detecting the main component and its potential impurities. However, alternative methods such as reversed-phase with polar-endcapped columns, ion-pair chromatography, or pre-column derivatization offer viable options depending on the specific analytical goals and available resources. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement a method that ensures the scientific integrity and trustworthiness of their purity assessments, in line with regulatory expectations such as those outlined by the ICH.[5][14][15][16]

References

  • Brückner, H., & Hausch, M. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255-265. [Link]

  • SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. [Link]

  • Lin, H. R., Lin, Y. C., & Lin-Shiau, S. Y. (2013). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Journal of Food and Drug Analysis, 21(3), 264-270. [Link]

  • Thermo Fisher Scientific. (2016, May 5). Charged Aerosol Detection Applications in Biopharmaceutical Analysis [Video]. YouTube. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

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  • Reach Separations. (n.d.). A comparison of CAD and ELSD as non-UV detection techniques. [Link]

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  • Esteve-Turrillas, F. A., & Abad-Fuentes, A. (2023). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. Molecules, 28(14), 5373. [Link]

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  • MicroSolv Technology Corporation. (2025). Understanding Some of the Differences Between HILIC Columns and ANP Columns. [Link]

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  • Hebei University of Science and Technology. (2015). A kind of HPLC analytical approach of 3-amino piperidine.
  • Reddy, G. S., et al. (2015). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Developing Drugs, 4(4). [Link]

  • Kumar, A., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(2), 1339-1345. [Link]

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A Cost-Benefit Analysis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol in Large-Scale Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Development

In the competitive landscape of pharmaceutical manufacturing, the selection of building blocks for the synthesis of active pharmaceutical ingredients (APIs) is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and regulatory compliance. This guide provides an in-depth cost-benefit analysis of utilizing 2-(4-Aminopiperidin-1-yl)ethan-1-ol, a key intermediate in the synthesis of several therapeutic agents, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will objectively compare its use in a convergent synthesis strategy against a linear approach where the piperidine core is constructed and functionalized de novo.

The Strategic Importance of Piperidine Scaffolds

Piperidine derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals due to their ability to confer desirable physicochemical properties such as aqueous solubility and to serve as versatile scaffolds for interacting with biological targets.[1] The 2-(4-aminopiperidin-1-yl)ethanol moiety, in particular, is a crucial component of several DPP-4 inhibitors, contributing to their potent and selective activity.[2]

Case Study: Large-Scale Synthesis of a DPP-4 Inhibitor

To provide a tangible comparison, we will consider a hypothetical large-scale synthesis of a DPP-4 inhibitor structurally related to approved drugs like alogliptin or sitagliptin. The key strategic decision lies in how to introduce the 2-(4-aminopiperidin-1-yl)ethanol fragment.

Route A: Convergent Synthesis Using 2-(4-Aminopiperidin-1-yl)ethan-1-ol

This approach involves the direct coupling of the pre-functionalized building block, 2-(4-Aminopiperidin-1-yl)ethan-1-ol, with the core of the API in a later-stage synthetic step.

Route B: Linear Synthesis with De Novo Construction

This strategy entails a longer synthetic sequence where a simpler piperidine precursor is first incorporated, followed by sequential steps to introduce the amino and hydroxyethyl functionalities. A common approach could involve the reduction of a suitable pyridine precursor followed by functional group interconversions.

Comparative Analysis: A Quantitative and Qualitative Assessment

ParameterRoute A: Convergent (Using 2-(4-Aminopiperidin-1-yl)ethan-1-ol)Route B: Linear (De Novo Synthesis)Justification & Expert Insights
Number of Synthetic Steps Shorter (fewer steps from a common intermediate)Longer (more individual transformations)A shorter route generally translates to lower manufacturing costs, reduced cycle times, and less complex process control.
Overall Yield Potentially higher due to fewer stepsPotentially lower due to cumulative losses over more stepsEach synthetic step and purification incurs some product loss. A convergent approach often maximizes the preservation of valuable advanced intermediates.
Raw Material Cost High cost of the advanced building blockLower cost of simpler starting materials2-(4-Aminopiperidin-1-yl)ethan-1-ol is a specialty chemical with a higher price per kilogram compared to basic reagents like substituted pyridines or simple piperidines.[3]
Process Mass Intensity (PMI) Generally lowerGenerally higherA higher PMI indicates more waste generation per kilogram of API, leading to increased disposal costs and environmental impact. Linear syntheses often have higher PMIs.[4][5]
Purification Complexity Potentially simpler final step purificationMultiple intermediate purifications requiredEach intermediate in a linear synthesis may require isolation and purification, increasing operational complexity and solvent usage.
Regulatory Starting Material (RSM) Strategy The building block itself may be considered a complex RSM, requiring significant justification and supplier oversight.Simpler, more readily accepted RSMs can be designated earlier in the sequence.Regulatory agencies prefer longer synthetic routes from simple starting materials to ensure better control over impurities.[6][7]
Process Safety Fewer hazardous reagents and reactions in the final stages.May involve hazardous reactions like catalytic hydrogenation at high pressure.Catalytic hydrogenation requires specialized equipment and stringent safety protocols to manage flammable hydrogen gas and pyrophoric catalysts.[8][9]
Supply Chain Robustness Dependent on a limited number of specialized suppliers.Broader supplier base for simpler starting materials.Reliance on a single or few suppliers for a critical advanced intermediate can introduce supply chain vulnerabilities.

Experimental Protocols: A Glimpse into the Synthetic Routes

To further illustrate the practical differences, detailed experimental protocols for key transformations in both routes are provided below.

Route A: Convergent Synthesis - Final Coupling Step

Synthesis of the DPP-4 Inhibitor via Nucleophilic Aromatic Substitution

Core API Core Halide Product Final DPP-4 Inhibitor API Core->Product Coupling Reagent 2-(4-Aminopiperidin-1-yl)ethan-1-ol Reagent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., NMP) Solvent->Product

Caption: Final coupling step in the convergent synthesis.

  • To a solution of the API core halide (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add 2-(4-Aminopiperidin-1-yl)ethan-1-ol (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 120 °C and monitor the progress by HPLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Crystallize the crude product from a suitable solvent system to yield the final API.

Route B: Linear Synthesis - Key Transformations

Step 1: Catalytic Hydrogenation of a Pyridine Precursor

Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Hydrogenation Catalyst Catalyst (e.g., PtO2) Catalyst->Piperidine Hydrogen H2 (High Pressure) Hydrogen->Piperidine Solvent Solvent (e.g., Acetic Acid) Solvent->Piperidine

Caption: Catalytic hydrogenation in the de novo synthesis.

  • Charge a high-pressure hydrogenation reactor with the substituted pyridine precursor and a platinum(IV) oxide (PtO2) catalyst in acetic acid.

  • Pressurize the reactor with hydrogen gas to the required pressure (e.g., 100 psi).

  • Heat the reaction mixture and monitor hydrogen uptake.

  • Upon completion, safely vent the reactor, filter the catalyst, and isolate the piperidine intermediate.

Step 2: Introduction of the Hydroxyethyl Group

Piperidine Substituted Piperidine Hydroxyethyl_Piperidine N-Hydroxyethyl Piperidine Piperidine->Hydroxyethyl_Piperidine Alkylation Reagent 2-Bromoethanol Reagent->Hydroxyethyl_Piperidine Base Base (e.g., K2CO3) Base->Hydroxyethyl_Piperidine Solvent Solvent (e.g., Acetonitrile) Solvent->Hydroxyethyl_Piperidine

Caption: Alkylation to introduce the hydroxyethyl group.

  • To a solution of the substituted piperidine in acetonitrile, add potassium carbonate and 2-bromoethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, filter the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the N-hydroxyethyl piperidine intermediate.

Discussion and Strategic Recommendations

The choice between a convergent and a linear approach is a multifaceted decision that requires a holistic evaluation of economic, operational, and regulatory factors.

Cost-Benefit Analysis:

  • Early-Stage Development: In the early phases of drug development, where speed and flexibility are paramount, the convergent approach using 2-(4-Aminopiperidin-1-yl)ethan-1-ol is often favored. It allows for the rapid synthesis of analogs for structure-activity relationship (SAR) studies. The higher cost of the building block is offset by the reduced development timeline.

  • Large-Scale Manufacturing: For commercial-scale production, the economic calculus shifts. The high cost of the advanced intermediate in Route A can become a significant driver of the final API cost. In this scenario, the de novo synthesis (Route B), despite its length, may become more economically viable, especially if the process is well-optimized to achieve high yields and throughput. Techno-economic assessments of chiral amine production have shown that raw material costs, particularly for complex starting materials or enzymes, are major cost drivers.[10]

Process and Regulatory Considerations:

  • The linear synthesis (Route B) offers greater control over the impurity profile of the final API, a key consideration for regulatory bodies.[6] By starting from simpler, well-characterized materials, the potential for introducing unknown impurities is minimized.

  • The safety profile of the linear route needs careful management, particularly the catalytic hydrogenation step, which involves high-pressure hydrogen and pyrophoric catalysts.[11] A thorough process hazard analysis (PHA) is essential.

  • The convergent route (Route A) shifts the burden of process control and impurity management to the supplier of 2-(4-Aminopiperidin-1-yl)ethan-1-ol. A robust supplier qualification program and a comprehensive quality agreement are therefore critical.

Conclusion

There is no one-size-fits-all answer to the optimal synthetic strategy. The decision to use a pre-fabricated building block like 2-(4-Aminopiperidin-1-yl)ethan-1-ol versus a de novo synthesis is a strategic one that must be re-evaluated at different stages of the drug development lifecycle.

  • For speed and flexibility in early development, the convergent approach is often superior.

  • For long-term, large-scale manufacturing, a well-optimized linear synthesis may offer a more cost-effective and regulatory-friendly solution.

Ultimately, a thorough process development program that evaluates both options, including a detailed techno-economic analysis and a comprehensive risk assessment, will enable the selection of the most robust and economically viable manufacturing process.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. 2000.
  • Jimenez-Gonzalez, C., et al. "Key concepts in process mass intensity (PMI) for green and sustainable API manufacturing." Org. Process Res. Dev. 2020, 24, 12, 2878–2886.
  • U.S. Food and Drug Administration. Guidance for Industry: Q11 Development and Manufacture of Drug Substances. 2012.
  • Hsiao, C.-N., et al. "A highly efficient and scalable synthesis of sitagliptin." Org. Process Res. Dev. 2008, 12, 4, 694–698.
  • Feng, J., et al. "Discovery of alogliptin: a potent, selective, and orally bioavailable inhibitor of dipeptidyl peptidase IV." J. Med. Chem. 2007, 50, 10, 2297–2300.
  • Chung, J. Y. L., et al. "Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Org. Process Res. Dev. 2015, 19, 11, 1760–1768.[6]

  • Ye, F., et al. "Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation." RSC Adv., 2021, 11, 5536-5542.[12]

  • Kim, D., et al. "Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate." Molecules 2018, 23, 2696.[13]

  • Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin." J. Am. Chem. Soc. 2009, 131, 25, 8798–8804.[14]

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  • Zhang, X., et al. "Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System." Catalysts 2020, 10, 1451.[10]

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  • Scientific Reports. "Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents." 2024.[2]

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Safety Operating Guide

Personal protective equipment for handling 2-(4-Aminopiperidin-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(4-Aminopiperidin-1-yl)ethan-1-ol

This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of 2-(4-Aminopiperidin-1-yl)ethan-1-ol (CAS No. 89850-72-6). Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety standards to ensure operational integrity and personnel protection.

Hazard Identification and Strategic Risk Assessment

Understanding the inherent risks of 2-(4-Aminopiperidin-1-yl)ethan-1-ol is the foundation of safe handling. This compound is a multifunctional amine, and its hazard profile is characteristic of this chemical class. The primary risks are severe eye damage, skin irritation, respiratory irritation, and harm if swallowed. The alkaline nature of the amine groups contributes significantly to its corrosive and irritant properties.

A summary of its classification under the Globally Harmonized System (GHS) is presented below.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4) Warning H302: Harmful if swallowed[1]
Skin Irritation (Category 2) Warning H315: Causes skin irritation[1][2]
Serious Eye Damage (Category 1) corrosiveDanger H318: Causes serious eye damage[1][3]
Specific Target Organ Toxicity, Single Exposure (Category 3) Warning H335: May cause respiratory irritation[1][2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must correspond to the specific handling procedure and potential for exposure.

Eye and Face Protection

Due to the classification of "Causes serious eye damage" (H318), standard safety glasses are insufficient.[1]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Recommended for Splash Risk: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50 mL) or during procedures with a high risk of splashing, such as solution transfers or heating.[4]

Skin and Body Protection
  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for incidental contact.[4][5] For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Always inspect gloves before use and wash hands thoroughly after removal.

  • Body Protection: A flame-retardant lab coat is the minimum requirement. For procedures involving significant quantities or a high splash risk, a chemical-resistant apron worn over the lab coat is necessary.[4]

  • Footwear: Fully enclosed, chemical-resistant footwear is required in any area where this chemical is handled.[4]

Respiratory Protection

All handling of 2-(4-Aminopiperidin-1-yl)ethan-1-ol that may generate vapors, mists, or aerosols must be conducted within a certified chemical fume hood.[2][6]

  • Standard Operations: If handled exclusively within a properly functioning fume hood, respiratory protection is typically not required.

  • Emergency or Maintenance: In the event of a spill outside of a fume hood or if ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[5][6]

PPE Selection Matrix for Common Laboratory Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab CoatRequired: Perform in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab Coat & Chemical-Resistant ApronRequired: Perform in a chemical fume hood.
Liquid Transfers Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab Coat & Chemical-Resistant ApronRequired: Perform in a chemical fume hood.

Safe Handling, Storage, and Operational Plans

Adherence to strict operational protocols is critical for minimizing exposure and preventing accidents.

Engineering Controls

The primary engineering control is a properly functioning chemical fume hood.[6] An eyewash station and safety shower must be immediately accessible in the work area.[7]

Step-by-Step Protocol for Preparing a Solution
  • Preparation: Confirm the chemical fume hood is operational. Don all required PPE as specified in the matrix above.

  • Staging: Place a tared, sealed receiving vessel on a magnetic stir plate inside the fume hood. Place the stock container of 2-(4-Aminopiperidin-1-yl)ethan-1-ol, the solvent, and any necessary utensils within the fume hood.

  • Dispensing: Carefully open the stock container. Using a clean spatula, transfer the required amount of solid into the receiving vessel. Close the stock container immediately.

  • Dissolution: Slowly add the solvent to the receiving vessel while stirring to facilitate dissolution and control any potential exothermic reaction.

  • Completion: Once the solid is fully dissolved, cap the receiving vessel.

  • Decontamination: Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent. Dispose of contaminated wipes in the designated solid chemical waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and forearms thoroughly.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6]

  • The storage area should be designated for corrosive and toxic materials, away from incompatible substances such as strong oxidizing agents and acids.[6]

  • Store in a locked cabinet or area to restrict access.[2][6]

Emergency Response and Disposal

Preparedness is key to managing unexpected events effectively.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][9] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air at once.[9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management Workflow

In the event of a spill, a systematic response is crucial to ensure safety and proper containment.

Caption: Workflow for a safe and effective chemical spill response.

Waste Disposal
  • All waste materials, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal must be conducted through an approved waste disposal plant and in strict accordance with all local, state, and federal regulations.[2][6] Do not empty into drains or the environment.[10]

References

  • PubChem. 2-(4-Aminopiperidin-1-yl)ethan-1-ol | C7H16N2O. National Center for Biotechnology Information. [Link]

  • EnviroGuard. Personal Protection. [Link]

  • Society for Chemical Hazard Communication. SDS – SECTION 4. [Link]

  • Robinson Healthcare Limited. MATERIAL SAFETY DATA SHEET. [Link]

  • GFA Production(Xiamen) Co., Ltd. Section 1. Identification. [Link]

  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

  • United States Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

  • BP. SAFETY DATA SHEET. [Link]

  • University of Hawai'i at Mānoa - CTAHR. UNIT 7: Personal Protective Equipment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.